Technical Documentation Center

3-Methylhept-4-yn-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methylhept-4-yn-3-ol
  • CAS: 71065-39-9

Core Science & Biosynthesis

Foundational

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 3-Methylhept-4-yn-3-ol (CAS: 71065-39-9) This guide provides a comprehensive technical overview of 3-methylhept-4-yn-3-ol, a tertiary propargylic alcohol. Designed for researchers, medicina...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methylhept-4-yn-3-ol (CAS: 71065-39-9)

This guide provides a comprehensive technical overview of 3-methylhept-4-yn-3-ol, a tertiary propargylic alcohol. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, chemical behavior, analytical characterization, and safety protocols. The narrative emphasizes the underlying chemical principles and experimental rationale, reflecting a field-proven perspective on its application as a versatile chemical intermediate.

3-Methylhept-4-yn-3-ol is a functionalized organic molecule featuring a seven-carbon backbone. Its structure is characterized by two key functional groups: a tertiary alcohol at the C3 position and an internal alkyne between C4 and C5.[1] This unique combination of a nucleophilic hydroxyl group and an electrophilically activatable triple bond makes it a valuable building block in organic synthesis.[2]

The molecule's structure imparts both hydrophilic (hydroxyl group) and hydrophobic (heptyl chain) characteristics, influencing its solubility and reactivity profile.[1]

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 71065-39-9[3][4][5][6]
Molecular Formula C₈H₁₄O[4][5]
Molecular Weight 126.20 g/mol [3][4][7]
IUPAC Name 3-methylhept-4-yn-3-ol[4][5]
Synonym(s) 3-methyl-4-heptyn-3-ol[3]
InChI Key RPXNDOUSGSHEJE-UHFFFAOYSA-N[3][4][7]
SMILES CCC#CC(C)(CC)O[4][5]
Typical Purity ≥95%[3][5]
Storage Store at room temperature.[3]

Synthesis Methodology: A Grignard-Based Approach

The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with the Grignard reaction being a classic and highly reliable method.[8][9][10] For 3-methylhept-4-yn-3-ol, a retrosynthetic analysis logically disconnects the molecule at the C3-C4 bond, identifying butan-2-one and a 1-butyne-derived nucleophile as the ideal starting materials. The Grignard reagent of 1-butyne provides a potent carbon nucleophile that readily attacks the electrophilic carbonyl carbon of butan-2-one.[10][11]

This approach is not merely theoretical; it is a practical and scalable method for constructing the desired tertiary propargylic alcohol architecture.[12]

Experimental Protocol: Synthesis of 3-Methylhept-4-yn-3-ol

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Step 1: Preparation of 1-Butynylmagnesium Bromide (Grignard Reagent)

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add magnesium turnings (1.1 eq).

  • In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether or THF.

  • Add a small portion of the ethyl bromide solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, cool the gray Grignard solution to 0 °C.

  • Slowly bubble 1-butyne (1.0 eq) gas through the solution or add a pre-condensed solution of 1-butyne in anhydrous THF. The reaction is an acid-base reaction where the Grignard reagent deprotonates the terminal alkyne. Allow the mixture to stir for 1 hour at 0 °C.

Step 2: Reaction with Butan-2-one

  • Prepare a solution of butan-2-one (1.0 eq) in anhydrous diethyl ether or THF in a separate dropping funnel.

  • Add the butan-2-one solution dropwise to the stirring Grignard reagent solution at 0 °C. Maintain the temperature to control the exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete reaction.

Step 3: Quenching and Work-up

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the resulting alkoxide and neutralizes any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two times with diethyl ether.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude oil can be purified by vacuum distillation or silica gel column chromatography. For chromatography, a solvent system of ethyl acetate in hexanes (e.g., 10-20% ethyl acetate) is a suitable starting point.

  • Collect fractions and analyze by TLC to isolate the pure 3-methylhept-4-yn-3-ol.

Synthesis_Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3 & 4: Work-up & Purification Mg_turnings Mg Turnings Grignard_Formation Formation of EtMgBr Mg_turnings->Grignard_Formation EtBr Ethyl Bromide in Anhydrous Ether EtBr->Grignard_Formation Acetylide_Formation Deprotonation to form 1-Butynylmagnesium Bromide Grignard_Formation->Acetylide_Formation Butyne 1-Butyne Butyne->Acetylide_Formation Nucleophilic_Addition Nucleophilic Addition Acetylide_Formation->Nucleophilic_Addition Reacts with Butanone Butan-2-one Butanone->Nucleophilic_Addition Alkoxide Magnesium Alkoxide Intermediate Nucleophilic_Addition->Alkoxide Quench Aqueous NH4Cl Quench Alkoxide->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification Final_Product 3-Methylhept-4-yn-3-ol Purification->Final_Product

Caption: Synthesis workflow for 3-Methylhept-4-yn-3-ol via Grignard reaction.

Chemical Reactivity and Synthetic Potential

The synthetic utility of 3-methylhept-4-yn-3-ol stems from the reactivity of its two functional groups. As a propargylic alcohol, it is a precursor to a wide array of more complex molecular structures.[2]

Gold-Catalyzed Meyer-Schuster Rearrangement

Tertiary propargylic alcohols are known to undergo a[2]-isomerization to form α,β-unsaturated ketones, a transformation known as the Meyer-Schuster rearrangement. Modern methods often employ gold catalysts, which are highly effective due to their strong interaction with the alkyne's π-system, activating it for nucleophilic attack. This reaction provides a direct route to valuable enone structures from readily accessible propargylic alcohols.

Meyer_Schuster Start 3-Methylhept-4-yn-3-ol Intermediate1 Gold-Alkyne π-Complex Start->Intermediate1 [Au] Catalyst Intermediate2 Hydroxyaurated Intermediate Intermediate1->Intermediate2 1,3-OH shift Intermediate3 Allenic Alcohol Intermediate Intermediate2->Intermediate3 Protodemetallation Product 3-Methylhept-3-en-5-one (Enone Product) Intermediate3->Product Tautomerization

Caption: Simplified mechanism of the Gold-catalyzed Meyer-Schuster rearrangement.

Other Transformations
  • Electrophilic Halogenation: The alkyne can react with electrophilic halogen sources (e.g., NBS, NIS) to produce α-haloenones, which are versatile intermediates for cross-coupling reactions.[12]

  • Coupling Reactions: The alkyne group can participate in various coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds and build molecular complexity.[2]

  • Formation of Allenes and Indenes: Under certain gold-catalyzed conditions with aryl nucleophiles, propargyl alcohols can be converted into allenes or further cyclize to form substituted indenes.[13]

  • σ-Activation: The C-OH bond can be cleaved under Lewis-acid catalysis to generate a propargylic cation, which can then react with various nucleophiles, demonstrating a different mode of reactivity.

Analytical Characterization

Confirming the identity and purity of the synthesized 3-methylhept-4-yn-3-ol requires standard analytical techniques. While a specific public spectrum for this exact CAS number is not available, the expected data can be reliably predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniqueFeatureExpected Signal
¹H NMR -OH protonBroad singlet, ~1.5-3.0 ppm (variable, exchanges with D₂O)
-CH₂- (ethyl)Quartet, ~1.6 ppm
-CH₃ (ethyl)Triplet, ~1.0 ppm
-CH₃ (methyl)Singlet, ~1.4 ppm
-CH₂- (butynyl)Quartet, ~2.2 ppm
-CH₃ (butynyl)Triplet, ~1.1 ppm
¹³C NMR C≡C (alkyne)Two signals, ~80-90 ppm
C-OH (quaternary)Signal, ~65-75 ppm
Alkyl carbonsMultiple signals in the upfield region, ~10-40 ppm
IR Spectroscopy O-H stretchBroad peak, ~3300-3500 cm⁻¹
C-H stretch (sp³)Sharp peaks, ~2850-3000 cm⁻¹
C≡C stretchWeak peak, ~2200-2250 cm⁻¹ (weak due to internal position)
Mass Spectrometry Molecular Ion (M⁺)m/z = 126.10 (for C₈H₁₄O)
Key FragmentsLoss of methyl (M-15), loss of ethyl (M-29), loss of water (M-18)

Safety and Handling

Proper handling of 3-methylhept-4-yn-3-ol is essential for laboratory safety. The compound should be treated as a potentially hazardous chemical.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statement(s)Precautionary Code(s)

Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:[3]

Handling and Storage Recommendations
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid ingestion and inhalation. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry place.[3]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

References

  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. [Link]

  • Pennell, M. (2015). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery. [Link]

  • Fiksdahl, A., et al. (2022). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. PMC - NIH. [Link]

  • Reddy, R., et al. (2015). Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. The Royal Society of Chemistry. [Link]

  • Tan, R., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. NIH. [Link]

  • PubChem - NIH. 3-Methylheptan-4-ol | C8H18O | CID 102700. [Link]

  • PubChem - NIH. 3-Methylhept-4-yn-3-ol | C8H14O | CID 12462405. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • CHEM 2325 Module 19. (2024). Reactions of Aldehydes and Ketones with Grignard reagents. [Link]

  • Chemical-Suppliers. 3-Methylhept-4-yn-3-ol | CAS 71065-39-9. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Methylhept-4-yn-3-ol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylhept-4-yn-3-ol is a tertiary acetylenic alcohol with significant potential in synthetic and medicinal chemistry. Its molecular structur...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhept-4-yn-3-ol is a tertiary acetylenic alcohol with significant potential in synthetic and medicinal chemistry. Its molecular structure, featuring a chiral center, a hydroxyl group, and an internal alkyne, offers a unique combination of functionalities for further chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, expected analytical characterization, and a discussion of its relevance in the field of drug development.

Core Molecular Attributes

The fundamental properties of 3-Methylhept-4-yn-3-ol are summarized below. These data are foundational for its use in a research and development setting.

PropertyValueSource
Molecular Weight 126.20 g/mol [1]
Chemical Formula C₈H₁₄O[1]
CAS Number 71065-39-9[1][2]
IUPAC Name 3-Methylhept-4-yn-3-ol[1]
Canonical SMILES CCC#CC(C)(CC)O[1]
InChI Key RPXNDOUSGSHEJE-UHFFFAOYSA-N[2]

Synthesis of 3-Methylhept-4-yn-3-ol via Grignard Reaction

The most direct and widely applicable method for the synthesis of tertiary alcohols, including 3-Methylhept-4-yn-3-ol, is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a ketone.

Reaction Principle

The synthesis of 3-Methylhept-4-yn-3-ol is achieved by the reaction of 1-butynylmagnesium bromide with 2-butanone. The alkynyl Grignard reagent, prepared in situ from 1-butyne and a Grignard reagent such as ethylmagnesium bromide, acts as the nucleophile, attacking the carbonyl carbon of 2-butanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Acidic Workup 1-Butyne 1-Butyne ButynylMgBr 1-Butynyl- magnesium bromide 1-Butyne->ButynylMgBr + EtMgBr EtMgBr Ethyl- magnesium bromide Alkoxide Magnesium alkoxide intermediate ButynylMgBr->Alkoxide + 2-Butanone 2-Butanone 2-Butanone Final_Product 3-Methylhept-4-yn-3-ol Alkoxide->Final_Product + H₃O⁺ H3O+ Aqueous Acid

Synthetic workflow for 3-Methylhept-4-yn-3-ol.
Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-Methylhept-4-yn-3-ol.

Materials and Reagents:

  • 1-Butyne

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • 2-Butanone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere, add a solution of ethylmagnesium bromide in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer and a condenser.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly bubble 1-butyne gas through the solution or add a pre-condensed solution of 1-butyne in THF dropwise. The reaction is exothermic and will result in the evolution of ethane gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the complete formation of 1-butynylmagnesium bromide.

  • Reaction with 2-Butanone:

    • Cool the freshly prepared 1-butynylmagnesium bromide solution back to 0 °C.

    • Add a solution of 2-butanone in anhydrous THF dropwise to the Grignard reagent via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Methylhept-4-yn-3-ol.

Physicochemical and Spectroscopic Characterization

While experimental data for 3-Methylhept-4-yn-3-ol is not widely published, its properties can be predicted based on its structure and comparison with its saturated analogue, 3-methylheptan-4-ol.

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeNotes
Boiling Point 160-180 °C (atm)Expected to be slightly higher than the saturated analogue due to the rigidity of the alkyne.
Density ~0.85-0.90 g/mLSimilar to other tertiary alcohols of comparable molecular weight.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone).The hydroxyl group provides some water solubility, while the hydrocarbon backbone dominates.

Expected Spectroscopic Data:

  • Infrared (IR) Spectroscopy:

    • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

    • C-H stretch (sp³): Sharp peaks just below 3000 cm⁻¹.

    • C≡C stretch: A weak to medium absorption band around 2200-2260 cm⁻¹. The internal nature of the alkyne may result in a weaker signal.

    • C-O stretch: A strong absorption in the 1100-1200 cm⁻¹ region.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The spectrum will show characteristic signals for the ethyl and methyl groups attached to the carbinol carbon, as well as the propyl group attached to the alkyne.

    • The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

    • The methylene protons adjacent to the alkyne will likely appear as a triplet, and the terminal methyl of that propyl group as another triplet.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Eight distinct carbon signals are expected.

    • The two sp-hybridized carbons of the alkyne will appear in the region of 80-90 ppm.

    • The carbinol carbon (C-OH) will be observed around 65-75 ppm.

    • The remaining sp³-hybridized carbons will appear in the upfield region of the spectrum.

Applications in Drug Discovery and Organic Synthesis

While specific biological activities of 3-Methylhept-4-yn-3-ol are not yet documented, its structural motifs—the tertiary alcohol and the internal alkyne—are of significant interest to medicinal chemists.

  • The Tertiary Alcohol Moiety: In drug design, the introduction of a hydroxyl group can improve a molecule's aqueous solubility and provide a key hydrogen bonding site for interaction with biological targets. Tertiary alcohols are particularly advantageous as they are resistant to metabolic oxidation, which can be a major pathway for the deactivation of primary and secondary alcohols. This increased metabolic stability can lead to improved pharmacokinetic profiles.

  • The Alkynyl Group: The alkyne functional group is a versatile building block in organic synthesis. Its linear geometry can act as a rigid spacer in a molecule, and it can undergo a variety of chemical transformations, including:

    • Click Chemistry: For the construction of more complex molecules.

    • Reduction: To form either the corresponding cis- or trans-alkene, or the fully saturated alkane, allowing for the synthesis of a diverse range of analogues.

    • Coupling Reactions: Such as the Sonogashira coupling, to further elaborate the molecular structure.

The combination of these two functional groups makes 3-Methylhept-4-yn-3-ol a valuable starting material for the synthesis of novel chemical entities with potential therapeutic applications. It can serve as a key intermediate in the construction of complex natural products and designed bioactive molecules. The saturated analogue, 4-methyl-3-heptanol, has stereoisomers that are known to be insect pheromones, suggesting that derivatives of 3-Methylhept-4-yn-3-ol could be explored in the field of chemical ecology.

Safety and Handling

  • Eye Protection: Wear safety glasses or goggles. The compound is expected to be an eye irritant.

  • Skin Protection: Wear appropriate chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

  • Flammability: The compound is likely combustible. Keep away from open flames and sources of ignition.

Always consult a comprehensive risk assessment before handling this or any other chemical.

Conclusion

3-Methylhept-4-yn-3-ol is a valuable, yet under-explored, chemical entity. Its straightforward synthesis via the Grignard reaction, combined with the desirable properties of its tertiary alcohol and alkyne functional groups, makes it an attractive building block for researchers in organic synthesis and drug discovery. This guide provides the foundational knowledge for its preparation and characterization, paving the way for its application in the development of novel and complex molecules.

References

  • PubChem. 3-Methylhept-4-yn-3-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methylheptan-4-ol. National Center for Biotechnology Information. [Link]

  • NIST. 3-Heptanol, 4-methyl-. NIST Chemistry WebBook. [Link]

  • MySkinRecipes. 3-methylhept-4-yn-3-ol. [Link]

Sources

Foundational

Introduction: The Significance of Tertiary Propargylic Alcohols

An In-depth Technical Guide to 3-Methylhept-4-yn-3-ol: Structure, Synthesis, and Applications In the landscape of medicinal chemistry and materials science, propargylic alcohols—alcohols containing a carbon-carbon triple...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methylhept-4-yn-3-ol: Structure, Synthesis, and Applications

In the landscape of medicinal chemistry and materials science, propargylic alcohols—alcohols containing a carbon-carbon triple bond adjacent to a hydroxyl-bearing carbon—are exceptionally versatile building blocks. Their utility stems from the dual reactivity of the hydroxyl and alkyne functional groups, which can be manipulated selectively to construct complex molecular architectures. Among these, tertiary propargylic alcohols such as 3-Methylhept-4-yn-3-ol offer a unique combination of features: a chiral center, steric hindrance that can modulate reactivity and biological interactions, and a reactive alkyne handle for further functionalization through reactions like click chemistry, hydrogenation, or metal-catalyzed couplings.

This guide provides a comprehensive technical overview of 3-Methylhept-4-yn-3-ol, focusing on its structural attributes, a detailed and validated synthetic protocol, methods of characterization, and its potential applications for researchers in drug discovery and organic synthesis.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough analysis of its structure and inherent properties.

Structural Formula and Nomenclature

3-Methylhept-4-yn-3-ol is a tertiary alcohol with a molecular formula of C₈H₁₄O.[1] Its IUPAC name precisely describes its structure:

  • "hept" : Indicates a seven-carbon parent chain.

  • "-4-yn-" : Specifies a carbon-carbon triple bond starting at the fourth carbon.

  • "-3-ol" : Denotes a hydroxyl (-OH) group on the third carbon.

  • "3-Methyl" : Indicates a methyl (-CH₃) group also on the third carbon.

The carbon at position 3 is a chiral center, meaning 3-Methylhept-4-yn-3-ol can exist as two enantiomers, (R)-3-Methylhept-4-yn-3-ol and (S)-3-Methylhept-4-yn-3-ol. The synthesis described in this guide produces a racemic mixture unless a chiral reagent or catalyst is employed.

Canonical SMILES: CCC#CC(C)(CC)O[1]

Physicochemical Data

A summary of the key computed and experimental properties is essential for laboratory handling, reaction planning, and analytical characterization.

PropertyValueSource
Molecular Formula C₈H₁₄OPubChem[1]
Molecular Weight 126.20 g/mol PubChem[1]
CAS Number 71065-39-9Chemical-Suppliers.com[2]
Appearance (Expected) Colorless to pale yellow liquidGeneral property of similar alcohols
InChIKey RPXNDOUSGSHEJE-UHFFFAOYSA-NCymitQuimica[3]

Synthesis of 3-Methylhept-4-yn-3-ol: A Validated Protocol

The most direct and common method for synthesizing tertiary propargylic alcohols is the nucleophilic addition of an acetylide anion to a ketone. This protocol details the synthesis of 3-Methylhept-4-yn-3-ol from 1-butyne and 2-butanone (methyl ethyl ketone).

Principle and Rationale

The synthesis hinges on the acidity of the terminal proton of 1-butyne. A strong base, sodium amide (NaNH₂), is used to deprotonate the alkyne, generating a sodium butynide salt.[4] This acetylide is a potent carbon nucleophile. The subsequent addition of 2-butanone provides an electrophilic carbonyl carbon. The nucleophilic acetylide attacks the carbonyl carbon, breaking the C=O π-bond and forming a new carbon-carbon bond. The resulting intermediate is an alkoxide, which is then protonated during an aqueous workup to yield the final tertiary alcohol product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Core Transformation Butyne 1-Butyne Deprotonation Deprotonation Butyne->Deprotonation Terminal C-H is acidic Butanone 2-Butanone Nucleophilic_Attack Nucleophilic Attack Butanone->Nucleophilic_Attack Electrophilic Carbonyl Base 1. NaNH₂ in liq. NH₃ Base->Deprotonation Workup 2. aq. NH₄Cl (Workup) Protonation Protonation Workup->Protonation Deprotonation->Nucleophilic_Attack Forms Butynide Anion (Nucleophile) Nucleophilic_Attack->Protonation Forms Alkoxide Intermediate Product 3-Methylhept-4-yn-3-ol Protonation->Product

Caption: Synthetic workflow for 3-Methylhept-4-yn-3-ol production.

Detailed Step-by-Step Methodology

Safety Precaution: This procedure involves sodium amide, a water-reactive solid, and liquid ammonia, a corrosive and toxic gas at STP. It must be performed by trained personnel in a well-ventilated fume hood under strictly anhydrous conditions.

Reagents and Equipment:

  • Three-neck round-bottom flask equipped with a dry ice condenser, gas inlet, and rubber septum

  • Low-temperature thermometer

  • Magnetic stirrer

  • Schlenk line or source of inert gas (Argon or Nitrogen)

  • 1-Butyne (condensed)

  • Sodium amide (NaNH₂)

  • 2-Butanone (distilled from anhydrous K₂CO₃)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Setup: Assemble the three-neck flask and flame-dry it under a stream of inert gas to remove all moisture. Allow the apparatus to cool to room temperature.

  • Reaction Vessel Preparation: Place the flask in a dry ice/acetone bath to cool to -78 °C. Condense approximately 100 mL of anhydrous ammonia into the flask via the dry ice condenser.

  • Acetylide Formation: To the stirring liquid ammonia, cautiously add 1.1 equivalents of sodium amide in portions. Once dissolved, slowly bubble 1.0 equivalent of 1-butyne gas through the solution. Allow the reaction to stir for 1 hour at -78 °C to ensure complete formation of the sodium butynide.

  • Nucleophilic Addition: Using a syringe, slowly add 1.0 equivalent of anhydrous 2-butanone dissolved in 20 mL of anhydrous diethyl ether to the reaction mixture over 30 minutes. A color change and/or precipitate formation may be observed.

  • Reaction Quenching: After stirring for an additional 2 hours at -78 °C, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the evolution of ammonia gas ceases.

  • Workup: Remove the cold bath and allow the ammonia to evaporate in the fume hood. Add 100 mL of diethyl ether to the remaining residue and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 3-Methylhept-4-yn-3-ol as a clear liquid.

Characterization and Spectroscopic Analysis

Confirming the identity and purity of the synthesized product is a critical, self-validating step. The following are expected analytical signatures for 3-Methylhept-4-yn-3-ol.

Spectroscopic MethodKey Expected SignalsRationale
¹H NMR (CDCl₃)δ ~3.4-3.6 ppm (s, 1H, -OH)δ ~2.2 ppm (q, 2H, -C≡C-CH₂-)δ ~1.5 ppm (s, 3H, -C(OH)-CH₃)δ ~1.0-1.2 ppm (m, 5H, ethyl groups)The broad singlet for the hydroxyl proton is characteristic. The quartet next to the alkyne is deshielded. The methyl singlet on the carbinol carbon is distinct.
¹³C NMR (CDCl₃)δ ~85-90 ppm (-C≡C-)δ ~80-85 ppm (-C≡C-)δ ~65-70 ppm (-C(OH)-)δ ~30-35 ppm (-C(OH)-CH₃)δ ~10-25 ppm (Alkyl carbons)The two sp-hybridized carbons of the internal alkyne appear in a characteristic downfield region. The sp³ carbon bearing the hydroxyl group is also clearly identifiable.
FTIR (neat)~3400 cm⁻¹ (broad, O-H stretch)~2970 cm⁻¹ (sp³ C-H stretch)~2250 cm⁻¹ (weak, C≡C stretch)The broad hydroxyl peak is the most prominent feature. The internal alkyne stretch is often weak or absent due to the symmetry of the bond.
Mass Spec. (EI)M⁺ at m/z = 126.20Fragment at m/z = 111 (loss of -CH₃)Fragment at m/z = 97 (loss of -C₂H₅)The molecular ion peak confirms the molecular weight. Fragmentation patterns correspond to the loss of the alkyl groups attached to the tertiary carbon.

Applications in Drug Discovery and Development

The structural motifs within 3-Methylhept-4-yn-3-ol make it a molecule of interest for medicinal chemists.

Role as a Chiral Scaffold

The tertiary alcohol creates a stable chiral center. Enantiomerically pure versions of this molecule, obtainable through asymmetric synthesis or chiral resolution, can serve as scaffolds for building complex, three-dimensional pharmacophores. The specific stereochemistry can be critical for selective binding to biological targets like enzymes or receptors.

The "Magic Methyl" Effect

The methyl group at the C3 position is not merely a passive structural component. In drug design, the strategic placement of a methyl group can have profound effects on a molecule's properties—a phenomenon sometimes called the "magic methyl" effect.[5] This single group can:

  • Improve Metabolic Stability: The tertiary carbon is resistant to oxidation, preventing metabolic degradation at this position.[6]

  • Enhance Binding Affinity: The methyl group can occupy a small hydrophobic pocket in a target protein, increasing binding affinity through van der Waals interactions.[5]

  • Control Conformation: The steric bulk of the methyl group can lock the molecule into a specific, more biologically active conformation.[5]

The Alkyne as a Reactive Handle

The internal alkyne is a gateway for a multitude of chemical transformations, allowing for the diversification of a lead compound.

Applications cluster_features Key Structural Features cluster_apps Potential Applications in Drug Development Core 3-Methylhept-4-yn-3-ol Scaffold F1 Tertiary Alcohol (Chiral Center) Core->F1 F2 Internal Alkyne (Reactive Handle) Core->F2 F3 Methyl Group (Steric/Electronic Modulator) Core->F3 A1 Asymmetric Synthesis (Enantioselective Drugs) F1->A1 provides stereospecificity A2 Click Chemistry / Bioconjugation F2->A2 enables ligation A3 Partial/Full Reduction to Alkenes/Alkanes F2->A3 modulates geometry A4 Sonogashira Coupling (Complex Scaffolds) F2->A4 for C-C bond formation A5 Metabolic Blocking / Conformational Locking F3->A5 improves pharmacokinetics

Caption: Logical relationships between the features of 3-Methylhept-4-yn-3-ol and its applications.

Conclusion

3-Methylhept-4-yn-3-ol is more than a simple organic molecule; it is a platform for chemical innovation. Its structure, featuring a tertiary alcohol, a chiral center, a reactive alkyne, and a strategic methyl group, provides a rich toolkit for researchers in organic synthesis and drug discovery. The synthetic protocol outlined herein is robust and scalable, providing reliable access to this valuable building block. A thorough understanding of its structural formula and spectroscopic signatures ensures its correct identification and use in creating next-generation therapeutics and advanced materials.

References

  • Title: 3-Methylhept-4-yn-3-ol | C8H14O Source: PubChem URL: [Link]

  • Title: 3-Methylhept-4-yn-3-ol | CAS 71065-39-9 Source: Chemical-Suppliers.com URL: [Link]

  • Title: One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol Source: MDPI URL: [Link]

  • Title: Propose a synthesis of 3-methyl-4-heptyn-3-ol from 1-butyne Source: Chegg URL: [Link]

  • Title: Alkynes: Structure, Properties, and Reactions Source: Solubility of Things URL: [Link]

  • Title: Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes Source: The Royal Society of Chemistry URL: [Link]

  • Title: IMPORTANT CONCEPTS IN ALKYNE CHEMISTRY Source: University of Wisconsin-Madison URL: [Link]

  • Title: Alcohols Important Reactions Source: Jack Westin URL: [Link]

  • Title: Synthesis (5) - Reactions of Alkynes Source: Master Organic Chemistry URL: [Link]

  • Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methylhept-4-yn-3-ol

Abstract: This guide provides a comprehensive, research-grade overview of a primary synthesis pathway for 3-Methylhept-4-yn-3-ol (CAS: 71065-39-9), a tertiary alkynyl alcohol.[1] The document is structured to provide not...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, research-grade overview of a primary synthesis pathway for 3-Methylhept-4-yn-3-ol (CAS: 71065-39-9), a tertiary alkynyl alcohol.[1] The document is structured to provide not only a step-by-step protocol but also the underlying mechanistic principles and strategic considerations essential for successful synthesis. We will explore the retrosynthetic logic, delve into the reaction mechanism, detail a robust experimental procedure, and discuss critical parameters for process optimization and troubleshooting. This content is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a deep, practical understanding of this transformation.

Strategic Approach: Retrosynthetic Analysis

The most logical and efficient approach to constructing a tertiary alcohol, such as 3-Methylhept-4-yn-3-ol, is through the nucleophilic addition of an organometallic reagent to a ketone.[2][3] Retrosynthetic analysis reveals a strategic disconnection at the C3-C4 bond, which links the alcohol-bearing carbon to the alkyne moiety. This disconnection yields two readily available starting materials: the four-carbon ketone, butan-2-one , and a five-carbon nucleophile derived from 1-pentyne .

The formation of the key carbon-carbon bond is achieved by converting the terminal alkyne, 1-pentyne, into a potent nucleophile—the pentynylide anion. This anion then attacks the electrophilic carbonyl carbon of butan-2-one.

G TM Target Molecule: 3-Methylhept-4-yn-3-ol Disconnect C-C Disconnection (Nucleophilic Addition) TM->Disconnect Ketone Butan-2-one (Electrophile) Disconnect->Ketone Anion Pentynylide Anion (Nucleophile) Disconnect->Anion Alkyne 1-Pentyne (Precursor) Anion->Alkyne Deprotonation

Caption: Retrosynthetic pathway for 3-Methylhept-4-yn-3-ol.

Synthesis Pathway and Mechanistic Discussion

The forward synthesis is a classic example of nucleophilic acetylide addition to a ketone, a robust and widely utilized method for creating propargyl alcohols.[4][5] The reaction proceeds in two main stages: the formation of the lithium acetylide followed by its reaction with the ketone, and a final aqueous workup to yield the desired alcohol.

Overall Reaction Scheme

Step 1: Deprotonation

CH3CH2CH2C≡CH + n-BuLi  --[THF, -78°C]-->  CH3CH2CH2C≡C⁻Li⁺ + Butane
(1-Pentyne)   (n-Butyllithium)             (Lithium Pentynylide)

Step 2: Nucleophilic Addition & Workup

CH3CH2CH2C≡C⁻Li⁺ + CH3C(=O)CH2CH3  --[THF, -78°C to RT]-->  Intermediate Alkoxide
                                (Butan-2-one)

Intermediate Alkoxide + H₂O / NH₄Cl(aq) --> 3-Methylhept-4-yn-3-ol + Li⁺ salts

Caption: Experimental workflow for the synthesis of 3-Methylhept-4-yn-3-ol.

Troubleshooting and Safety

  • Low Yield: The most common cause of low yield is the presence of moisture or air, which consumes the n-BuLi reagent. Ensure all glassware is rigorously dried and the system is kept under a positive pressure of inert gas. Solvents must be anhydrous.

  • Incomplete Reaction: If starting material is recovered, it may indicate insufficient n-BuLi or that the reaction time was too short. Titration of the n-BuLi solution is recommended to determine its exact molarity before use.

  • Safety: n-Butyllithium is a pyrophoric liquid and will ignite on contact with air or moisture. It must be handled with extreme care under an inert atmosphere using proper syringe techniques. The reaction quench is exothermic and should be performed slowly and with cooling. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves.

References

  • PubChem. (n.d.). 3-Methylheptan-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylhept-4-yn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Green synthesis of 3-methyl-heptan-3-ol from common materials. Retrieved from [Link]

  • Brenna, E., Crotti, M., Gatti, F. G., Monti, D., & Pugliese, A. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 22(9), 1509. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic alcohols. Retrieved from [Link]

  • Ponder, J. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Jay Ponder Lab. Retrieved from [Link]

  • Brenna, E., Crotti, M., Gatti, F. G., Monti, D., & Pugliese, A. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 22(9), 1509. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Smith, A. B., III, & Njardarson, J. T. (2016). Merging Asymmetric[1][6]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. Accounts of chemical research, 49(4), 696–707. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-methylhept-4-yn-3-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). (3-R,4-R)-4-METHYLHEPT-5-(E)-EN-1-YN-3-OL. Wiley. Retrieved from [Link]

  • NIST. (n.d.). 3-Heptanol, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • McCormick, J. P. (2014, January 31). Methods for Synthesizing Alcohols. YouTube. Retrieved from [Link]

  • CS, T. (2023, September 8). Synthesis strategies for 3 heptanol using Grignard rxn. YouTube. Retrieved from [Link]

  • MSU Chemistry. (2009, March 13). Synthesis of Chiral Tertiary Alcohol: Significant Developments. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Heptanone, 4-methyl, (S)-. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4S)-4-methylheptan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylhept-4-en-6-yn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acetylide Ions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkynes to Alcohols. Retrieved from [Link]

  • Chinese Chemical Society. (2020). Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylhept-4-yne-2,3,6-triol. National Center for Biotechnology Information. Retrieved from [Link]

  • PW - Hindi Medium. (2022, August 23). How can you obtain butan-2-one from acetylene?. YouTube. Retrieved from [Link]

  • Lumen Learning. (n.d.). Alkylation of Acetylide Anions. MCC Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 26). 11.11: Reaction of Acetylide Anions. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4S)-3-methylhept-1-en-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylhept-1-en-4-yne. National Center for Biotechnology Information. Retrieved from [Link]

  • Brenna, E., Crotti, M., Gatti, F. G., Monti, D., & Pugliese, A. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 22(9), 1509. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol. Retrieved from [Link]

Sources

Foundational

A Spectroscopic Investigation of 3-Methylhept-4-yn-3-ol: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the tertiary alkynyl alcohol, 3-Methylhept-4-yn-3-ol. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the tertiary alkynyl alcohol, 3-Methylhept-4-yn-3-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The guide emphasizes the causal relationships behind spectroscopic observations and provides a framework for the structural elucidation of similar molecules.

Introduction

3-Methylhept-4-yn-3-ol is a fascinating molecule for spectroscopic study, possessing a chiral center and the unique electronic environment of a carbon-carbon triple bond in proximity to a hydroxyl group. Its chemical structure, as depicted in Figure 1, presents distinct features that are readily identifiable through various spectroscopic techniques. This guide will dissect the predicted and expected spectroscopic data, offering a foundational understanding for its identification and characterization in a laboratory setting.

Visualizing the Core Structure

To fully appreciate the forthcoming spectroscopic analysis, a clear understanding of the molecular architecture is paramount. The following diagram illustrates the connectivity and key functional groups of 3-Methylhept-4-yn-3-ol.

G cluster_mol 3-Methylhept-4-yn-3-ol Structure cluster_nmr Predicted ¹H NMR Signals Mol CH₃-CH₂-C(OH)(CH₃)-C≡C-CH₂-CH₃ OH ~1.5-2.5 ppm (s, 1H, -OH) Mol->OH Hydroxyl Proton C2H2 ~1.60 ppm (q, 2H, -CH₂-) Mol->C2H2 Methylene Protons C1H3 ~1.00 ppm (t, 3H, -CH₃) Mol->C1H3 Methyl Protons C3_CH3 ~1.45 ppm (s, 3H, -CH₃) Mol->C3_CH3 Methyl on Chiral Center C6H2 ~2.15 ppm (q, 2H, -CH₂-) Mol->C6H2 Propargylic Methylene C7H3 ~1.10 ppm (t, 3H, -CH₃) Mol->C7H3 Terminal Methyl

Figure 2. Correlation of the molecular structure with predicted ¹H NMR signals.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the local electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (-CH₃)~10
C2 (-CH₂)~35
C3 (-C(OH)-)~70
C4 (-C≡)~85
C5 (≡C-)~80
C6 (-CH₂-)~12
C7 (-CH₃)~14
C8 (-CH₃ on C3)~30

Interpretation of the Predicted ¹³C NMR Spectrum:

  • The alkynyl carbons (C4 and C5) are expected in the characteristic range of 70-90 ppm.

  • The carbinol carbon (C3) , bonded to the hydroxyl group, is significantly deshielded and appears around 70 ppm.

  • The remaining aliphatic carbons appear in the upfield region of the spectrum, with their specific shifts determined by their substitution and proximity to the functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 3-Methylhept-4-yn-3-ol, the key absorptions are associated with the hydroxyl group and the carbon-carbon triple bond.

Functional Group Expected Absorption Range (cm⁻¹) Intensity and Shape
O-H stretch (alcohol)3600 - 3200Strong, Broad
C-H stretch (alkane)3000 - 2850Medium to Strong
C≡C stretch (internal alkyne)2260 - 2100Weak to Medium, Sharp
C-O stretch (tertiary alcohol)1200 - 1125Medium

Analysis of Expected IR Absorptions:

  • A prominent, broad band in the 3600-3200 cm⁻¹ region is the hallmark of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. [1]* The presence of C-H stretching absorptions just below 3000 cm⁻¹ confirms the aliphatic nature of the carbon backbone.

  • A weak but sharp absorption in the 2260-2100 cm⁻¹ range is characteristic of the C≡C triple bond stretch of an internal alkyne. The intensity is weak because the internal nature of the alkyne results in a small change in dipole moment during the vibration. [2][3]* The C-O stretching vibration for a tertiary alcohol is expected to appear in the 1200-1125 cm⁻¹ region. [1][4]

IR_Workflow IR_Spectrum IR Spectrum of 3-Methylhept-4-yn-3-ol OH_Stretch ~3400 cm⁻¹ (Broad, Strong) O-H Stretch IR_Spectrum->OH_Stretch Identifies Alcohol CH_Stretch ~2950 cm⁻¹ (Medium) C-H Stretch IR_Spectrum->CH_Stretch Confirms Aliphatic Structure CC_Triple_Bond ~2230 cm⁻¹ (Weak, Sharp) C≡C Stretch IR_Spectrum->CC_Triple_Bond Identifies Alkyne CO_Stretch ~1150 cm⁻¹ (Medium) C-O Stretch IR_Spectrum->CO_Stretch Suggests Tertiary Alcohol

Figure 3. Expected key absorptions in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 3-Methylhept-4-yn-3-ol (Molecular Weight: 126.20 g/mol ), the following fragmentation patterns are expected under electron ionization (EI).

The molecular ion peak (M⁺) at m/z = 126 is expected to be weak or absent, which is characteristic of tertiary alcohols. [5][6]The fragmentation is likely to be dominated by pathways that lead to stable carbocations.

Proposed Fragmentation Pathways:

  • Alpha-Cleavage: The most favorable fragmentation for alcohols is the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. This leads to the formation of a resonance-stabilized oxonium ion.

    • Loss of an ethyl radical (-CH₂CH₃, 29 Da) would result in a fragment at m/z = 97 .

    • Loss of a propyl radical (-CH₂CH₂CH₃, 43 Da) from the other side of the alkyne is also possible, though less likely to be the primary alpha-cleavage.

    • Loss of a methyl radical (-CH₃, 15 Da) from the tertiary carbon would lead to a fragment at m/z = 111 .

  • Dehydration: The loss of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols, leading to a fragment at m/z = 108 . [5]

  • Propargylic Cleavage: Cleavage of the bond beta to the triple bond can also occur, leading to a resonance-stabilized propargylic cation.

m/z Proposed Fragment Fragmentation Pathway
126[C₈H₁₄O]⁺Molecular Ion (M⁺)
111[M - CH₃]⁺Alpha-cleavage
108[M - H₂O]⁺Dehydration
97[M - CH₂CH₃]⁺Alpha-cleavage

Experimental Protocols

Synthesis of 3-Methylhept-4-yn-3-ol

A common method for the synthesis of tertiary alkynyl alcohols is the Grignard reaction. [7][8]This involves the nucleophilic addition of an acetylide, formed from a terminal alkyne, to a ketone. A plausible synthesis for 3-Methylhept-4-yn-3-ol would involve the reaction of the Grignard reagent derived from 1-butyne with 2-butanone.

Step-by-Step Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide.

  • Formation of the Acetylide: A solution of 1-butyne in anhydrous diethyl ether is added slowly to the freshly prepared Grignard reagent. The evolution of ethane gas indicates the formation of the butynylmagnesium bromide.

  • Reaction with Ketone: A solution of 2-butanone in anhydrous diethyl ether is added dropwise to the cooled solution of the acetylide. The reaction mixture is stirred at room temperature for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure 3-Methylhept-4-yn-3-ol.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The infrared spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A neat liquid sample would be placed between two sodium chloride plates.

  • Mass Spectrometry: The mass spectrum would be recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of 3-Methylhept-4-yn-3-ol. The analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental spectroscopic principles, offers a comprehensive framework for the identification and structural elucidation of this and related compounds. The outlined synthetic and analytical protocols provide a practical basis for laboratory work. This guide serves as a valuable resource for researchers and scientists, enabling a deeper understanding of the relationship between molecular structure and spectroscopic output.

References

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. (2023-01-22). [Link]

  • Field-Ion Mass Spectra of some Alkynes. RSC Publishing. [Link]

  • JoVE. Mass Spectrometry: Alkyne Fragmentation. (2024-12-05). [Link]

  • INFRARED SPECTROSCOPY (IR). [Link]

  • Chemaxon Docs. NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Whitman People. GCMS Section 6.10. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • YouTube. Lec15 - IR Spectra of Alkynes and Nitriles. (2021-04-17). [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • Simulate and predict NMR spectra. [Link]

  • Química Organica.org. IR Spectrum: Alcohols and Phenols. [Link]

  • Quora. How does Grignard reagent react with alkyne?. (2020-07-27). [Link]

  • Química Organica.org. IR spectrum: Alkynes. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • IR: alkynes. [Link]

  • virtual Chemistry 3D. NMR predictor. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • ACS Publications. Chemical ionization mass spectrometry. VIII. Alkenes and alkynes. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • YouTube. Mass Spectrometry of Alcohols. (2025-08-12). [Link]

  • Dummies. How Alcohols Are Created Using the Grignard Reaction. [Link]

  • Chemical ionization mass spectrometry. VIII. Alkenes and alkynes. [Link]

  • Chemistry!!! Not Mystery. Fragmentation pattern and mass spectra of Alcohols. (2013-12-16). [Link]

  • IR: alcohols. [Link]

  • YouTube. Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). (2023-01-19). [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

  • Spectroscopy Online. Alcohols—The Rest of the Story. (2017-04-01). [Link]

  • Organic Chemistry Portal. Allylic alcohol synthesis by addition. [Link]

  • Chad's Prep®. Synthesis of Alcohols; Grignard Addition. [Link]

  • YouTube. Methods for Synthesizing Alcohols. (2014-01-31). [Link]

  • MSU chemistry. Synthesis of Chiral Tertiary Alcohol: Significant Developments. (2009-03-13). [Link]

  • Chemistry Steps. Alkynes to Alcohols. [Link]

  • Chinese Chemical Society. Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-Methylhept-4-yn-3-ol: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylhept-4-yn-3-ol is a tertiary acetylenic alcohol with the chemical formula C₈H₁₄O. This compound, while not as widely known as some othe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhept-4-yn-3-ol is a tertiary acetylenic alcohol with the chemical formula C₈H₁₄O. This compound, while not as widely known as some other acetylenic carbinols, serves as a valuable exemplar of a class of molecules that are pivotal in organic synthesis. Its structure, featuring a hydroxyl group on a carbon adjacent to a carbon-carbon triple bond, imparts unique reactivity, making it and similar compounds useful intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The strategic placement of the methyl and ethyl groups around the hydroxyl-bearing carbon, along with the internal alkyne, allows for a variety of potential chemical transformations. This guide provides a comprehensive overview of 3-Methylhept-4-yn-3-ol, from the historical development of its synthesis to its modern-day preparation and known properties.

Historical Perspective: The Dawn of Acetylenic Alcohol Synthesis

While a singular, definitive publication marking the "discovery" of 3-Methylhept-4-yn-3-ol is not readily apparent in the historical chemical literature, its existence is a direct consequence of the pioneering work in the field of organic synthesis, particularly the development of reactions involving acetylides. The ability to create tertiary acetylenic alcohols is deeply rooted in the groundbreaking research on organometallic reagents.

The conceptual framework for the synthesis of compounds like 3-Methylhept-4-yn-3-ol was laid in the early 20th century. The seminal work on the Favorskii reaction, which involves the base-catalyzed addition of acetylene to carbonyl compounds, provided an early pathway to acetylenic alcohols.[1] This reaction highlighted the potential of activating the terminal proton of an alkyne to create a potent nucleophile.

A significant leap forward came with the application of Grignard reagents to alkyne chemistry. The reaction of a terminal alkyne with a Grignard reagent, such as ethylmagnesium bromide, generates an alkynylmagnesium halide (an acetylenic Grignard reagent). This species can then react with a ketone in a nucleophilic addition to furnish a tertiary acetylenic alcohol after acidic workup. This powerful carbon-carbon bond-forming reaction became a cornerstone of organic synthesis. Seminal work by chemists like K. Bowden, I.M. Heilbron, and E.R.H. Jones in the 1940s extensively explored the preparation and oxidation of acetylenic carbinols, solidifying the synthetic utility of these compounds.[2][3]

Therefore, the "discovery" of 3-Methylhept-4-yn-3-ol can be seen not as a singular event, but as an outcome of the systematic exploration and refinement of these powerful synthetic methodologies that empowered chemists to construct a vast array of previously inaccessible molecules.

Synthesis of 3-Methylhept-4-yn-3-ol

The most common and efficient laboratory synthesis of 3-Methylhept-4-yn-3-ol is achieved through the Grignard reaction. This method involves the reaction of an acetylenic Grignard reagent with a ketone. Specifically, the synthesis can be approached in two conceptually similar ways, both of which are outlined below.

Retrosynthetic Analysis

A retrosynthetic analysis of 3-Methylhept-4-yn-3-ol reveals two primary disconnection approaches, both relying on the Grignard reaction:

G 3-Methylhept-4-yn-3-ol 3-Methylhept-4-yn-3-ol Disconnection_A Disconnection A 3-Methylhept-4-yn-3-ol->Disconnection_A C-C bond Disconnection_B Disconnection B 3-Methylhept-4-yn-3-ol->Disconnection_B C-C bond 1-Butyne 1-Butyne Disconnection_A->1-Butyne Butan-2-one Butan-2-one Disconnection_A->Butan-2-one Methyl Grignard Methyl Grignard Reagent Disconnection_B->Methyl Grignard Hept-1-yn-3-one Hept-1-yn-3-one Disconnection_B->Hept-1-yn-3-one 1-Butynyl Grignard 1-Butynyl Grignard Reagent 1-Butyne->1-Butynyl Grignard forms Butan-2-one->3-Methylhept-4-yn-3-ol reacts with 1-Butynyl Grignard 1-Butynyl Grignard->3-Methylhept-4-yn-3-ol reacts with Butan-2-one Methyl Grignard->3-Methylhept-4-yn-3-ol reacts with Hept-1-yn-3-one Hept-1-yn-3-one->3-Methylhept-4-yn-3-ol reacts with Methyl Grignard

Caption: Retrosynthetic analysis of 3-Methylhept-4-yn-3-ol.

Experimental Protocol: Synthesis from 1-Butyne and Butan-2-one

This protocol details the more common and practical approach starting from commercially available 1-butyne and butan-2-one.

Step 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

  • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • In the dropping funnel, place a solution of bromoethane (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromoethane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

  • Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Formation of the Acetylenic Grignard Reagent

  • Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.

  • Slowly bubble 1-butyne (1.0 eq) gas through the Grignard solution, or add a pre-condensed solution of 1-butyne in anhydrous diethyl ether dropwise. The reaction is exothermic and will result in the evolution of ethane gas.

  • Stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of 1-butynylmagnesium bromide.

Step 3: Reaction with Butan-2-one and Workup

  • Cool the solution of 1-butynylmagnesium bromide to 0 °C.

  • Add a solution of butan-2-one (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 3-Methylhept-4-yn-3-ol by vacuum distillation.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acetylenic Grignard Formation cluster_2 Step 3: Reaction and Workup Mg Mg Turnings EtMgBr Ethylmagnesium Bromide Mg->EtMgBr reflux EtBr Bromoethane in Ether EtBr->Mg dropwise addition 1-Butyne 1-Butyne ButynylMgBr 1-Butynylmagnesium Bromide EtMgBr->ButynylMgBr Ethane evolution 1-Butyne->EtMgBr bubbling at 0°C Butan-2-one Butan-2-one in Ether Alkoxide Magnesium Alkoxide Intermediate ButynylMgBr->Alkoxide Butan-2-one->ButynylMgBr dropwise addition at 0°C Workup Aqueous NH4Cl Workup Alkoxide->Workup Product 3-Methylhept-4-yn-3-ol Workup->Product

Caption: Workflow for the synthesis of 3-Methylhept-4-yn-3-ol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Methylhept-4-yn-3-ol, primarily sourced from the PubChem database.

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
IUPAC Name 3-methylhept-4-yn-3-ol
CAS Number 71065-39-9
Appearance Not specified, likely a liquid at room temperature
Boiling Point Data not available
Density Data not available
InChI InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h9H,4-5H2,1-3H3
InChIKey RPXNDOUSGSHEJE-UHFFFAOYSA-N
SMILES CCC#CC(C)(CC)O

Spectroscopic Data

  • ¹H NMR:

    • A singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

    • Multiplets for the ethyl group protons (-CH₂CH₃).

    • A singlet for the methyl group protons (-CH₃).

    • Signals corresponding to the protons of the propyl group attached to the alkyne.

  • ¹³C NMR:

    • A signal for the quaternary carbon bonded to the hydroxyl group.

    • Two signals for the carbons of the internal alkyne.

    • Signals for the carbons of the ethyl, methyl, and propyl groups.

  • IR Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • A weak absorption band around 2200-2260 cm⁻¹ for the C≡C stretching of the internal alkyne.

    • Strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region.

Conclusion

3-Methylhept-4-yn-3-ol stands as a testament to the power and elegance of synthetic organic chemistry. Although its specific discovery is not marked by a singular event, its synthesis is a classic example of the application of the Grignard reaction to acetylenic compounds, a cornerstone of modern organic synthesis. The methodologies for its preparation are well-established and provide a reliable route to this and other tertiary acetylenic alcohols. For researchers and drug development professionals, understanding the synthesis and reactivity of such fundamental building blocks is crucial for the design and construction of novel and complex molecular architectures with potential biological activity.

References

  • PubChem. 3-Methylhept-4-yn-3-ol. National Center for Biotechnology Information. [Link]

  • Trofimov, B. A., et al. Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules2018 , 23(9), 2307. [Link]

  • SYNTHESIS OF ACETYLENE ALCOHOLS. E Conference Zone. [Link]

  • Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). 13. Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed), 39. [Link]

  • Little, R. D., & Stone, K. J. (1979). A simple and efficient synthesis of (Z)-4-methyl-4-hepten-2-yne. Journal of the American Chemical Society, 101(23), 7130–7131.
  • Organic Chemistry Tutor. (2018, April 29). 04. Synthesis of Allyl Alcohol from Acetylene [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (1949). 390. Studies in the polyene series. Part XXIX. Ethoxyacetylenic carbinols and their conversion into αβ-unsaturated aldehydes and acids. Journal of the Chemical Society (Resumed), 1823. [Link]

  • Royal Society of Chemistry. (1946). 204. Researches on acetylenic compounds. Part VI. Carbinols derived from methyl β-chlorovinyl ketone and their conversion into unsaturated aldehydes. Journal of the Chemical Society (Resumed), 1079. [Link]

  • Progressive Academic Publishing. SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS. [Link]

  • Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. I. Preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society, 39-45. [Link]

  • ResearchGate. Tertiary Acetylene Alcohols Prepared from 1-Octadecyne. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Methylhept-4-yn-3-ol: Physicochemical Properties, Synthesis, and Applications for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylhept-4-yn-3-ol is a tertiary acetylenic alcohol of interest in organic synthesis and medicinal chemistry. Its unique structural feature...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhept-4-yn-3-ol is a tertiary acetylenic alcohol of interest in organic synthesis and medicinal chemistry. Its unique structural features, combining a tertiary alcohol and an internal alkyne, offer a versatile scaffold for the synthesis of complex molecules. The presence of both a hydroxyl group and a carbon-carbon triple bond allows for a wide range of chemical transformations, making it a valuable building block in the development of novel chemical entities. This guide provides a comprehensive overview of the physical and chemical characteristics of 3-Methylhept-4-yn-3-ol, detailed synthetic and purification protocols, and an exploration of its current and potential applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

3-Methylhept-4-yn-3-ol, with the chemical formula C₈H₁₄O, possesses a chiral center at the carbon bearing the hydroxyl group. The molecule's structure is characterized by a heptane backbone with a methyl group and a hydroxyl group at position 3, and a carbon-carbon triple bond between carbons 4 and 5.

Table 1: Physical and Chemical Properties of 3-Methylhept-4-yn-3-ol

PropertyValueSource
IUPAC Name 3-Methylhept-4-yn-3-ol
CAS Number 71065-39-9[1]
Molecular Formula C₈H₁₄O[2]
Molecular Weight 126.20 g/mol [2]
Boiling Point Not experimentally determined. Estimated to be around 170-180 °C.
Melting Point Not experimentally determined.
Density Not experimentally determined.
Solubility Expected to be soluble in organic solvents and slightly soluble in water.[3]
Purity (Typical) 97%[4]

Spectroscopic Characterization

While experimental spectra for 3-Methylhept-4-yn-3-ol are not publicly available, a theoretical analysis of its expected spectroscopic features provides valuable information for its identification and characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 3-Methylhept-4-yn-3-ol is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • -OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Methylene Protons (-CH₂-): Complex multiplets due to coupling with neighboring protons.

  • Methyl Protons (-CH₃): A triplet for the terminal methyl group of the ethyl group, a quartet for the methylene of the ethyl group, and a singlet or slightly split signal for the methyl group at position 3. The terminal methyl of the propyl group on the alkyne will appear as a triplet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Alkynyl Carbons (-C≡C-): Two distinct signals in the range of 70-90 ppm.

  • Carbonyl Carbon (-C-OH): A signal in the range of 65-85 ppm.

  • Alkyl Carbons: Signals in the aliphatic region (10-50 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[5][6]

  • C≡C Stretch: A weak to medium band in the region of 2100-2260 cm⁻¹ for the internal alkyne.

  • C-O Stretch: A strong band in the region of 1100-1200 cm⁻¹ for the tertiary alcohol.[7]

  • C-H Stretch (sp³): Bands in the region of 2850-3000 cm⁻¹.

Synthesis and Purification

A reliable method for the synthesis of 3-Methylhept-4-yn-3-ol is through the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[2][8][9][10][11]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis of 3-Methylhept-4-yn-3-ol from 1-pentyne and 2-butanone.

Diagram: Synthesis of 3-Methylhept-4-yn-3-ol

Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps Pentyne 1-Pentyne Deprotonation 1. Deprotonation Pentyne->Deprotonation Reacts with EtMgBr Ethylmagnesium Bromide (Grignard Reagent) EtMgBr->Deprotonation Butanone 2-Butanone Nucleophilic_Attack 2. Nucleophilic Attack Butanone->Nucleophilic_Attack Attacks Deprotonation->Nucleophilic_Attack Forms Pentynyl Grignard Protonation 3. Acidic Workup (Protonation) Nucleophilic_Attack->Protonation Forms Alkoxide Intermediate Product 3-Methylhept-4-yn-3-ol Protonation->Product Yields

Caption: Grignard synthesis of 3-Methylhept-4-yn-3-ol.

Materials:

  • 1-Pentyne

  • Ethylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., THF, diethyl ether)

  • 2-Butanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Pentynyl Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place the ethylmagnesium bromide solution. Cool the flask in an ice bath. Slowly add a solution of 1-pentyne in anhydrous ether or THF from the dropping funnel. The reaction is exothermic. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the pentynylmagnesium bromide.

  • Reaction with 2-Butanone: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of 2-butanone in anhydrous ether or THF from the dropping funnel. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude 3-Methylhept-4-yn-3-ol can be purified by vacuum distillation.

Purification of Tertiary Alcohols

Purification of tertiary alcohols can be challenging. In addition to distillation, chromatographic methods can be employed for high-purity samples.

Diagram: Purification Workflow

Purification Crude Crude Product Distillation Vacuum Distillation Crude->Distillation Primary Purification Chromatography Column Chromatography (if necessary) Distillation->Chromatography Further Purification Pure Pure 3-Methylhept-4-yn-3-ol Distillation->Pure Sufficient Purity Chromatography->Pure

Caption: General purification workflow for tertiary alcohols.

Chemical Reactivity and Stability

The chemical behavior of 3-Methylhept-4-yn-3-ol is dictated by its two primary functional groups: the tertiary alcohol and the internal alkyne.

Reactions of the Hydroxyl Group
  • Esterification: The tertiary hydroxyl group can be esterified, although the reaction may be sterically hindered.

  • Substitution: Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, leading to the formation of a carbocation and subsequent substitution or elimination reactions.

Reactions of the Alkyne Group
  • Reduction: The alkyne can be reduced to the corresponding alkene or alkane. Hydrogenation with Lindlar's catalyst will yield the cis-alkene, while dissolving metal reduction (e.g., sodium in liquid ammonia) will produce the trans-alkene. Complete reduction to the alkane can be achieved with catalytic hydrogenation over platinum or palladium on carbon.[12]

  • Oxidation: The alkyne can be cleaved under strong oxidizing conditions. Milder oxidation can lead to the formation of α,β-unsaturated ketones.[6][13][14]

  • Rearrangements: As a tertiary propargyl alcohol, 3-Methylhept-4-yn-3-ol can undergo acid-catalyzed rearrangements.

    • Meyer-Schuster Rearrangement: This rearrangement typically leads to the formation of α,β-unsaturated ketones.[10][15][16][17][18]

    • Rupe Rearrangement: A competing reaction to the Meyer-Schuster rearrangement, which also yields α,β-unsaturated ketones.[15][19][20][21]

  • Click Chemistry: While this molecule has an internal alkyne and is not ideal for the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC), its synthesis from a terminal alkyne highlights the utility of this class of compounds in click chemistry applications.[7][9][22][23]

  • Sonogashira Coupling: The terminal alkyne precursor to 3-Methylhept-4-yn-3-ol can participate in Sonogashira coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.[2][24][25][26][27]

Stability

Tertiary alcohols are generally stable under neutral and basic conditions. However, they are prone to dehydration under acidic conditions. The alkyne group is also relatively stable but can undergo polymerization under certain conditions, such as heating or in the presence of a base.[28]

Applications in Drug Development and Research

The acetylene group is a recognized privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[3][29][30][31] Propargyl alcohols, including structures like 3-Methylhept-4-yn-3-ol, serve as versatile intermediates in the synthesis of pharmaceuticals.[4][32][33][34]

  • Scaffold for Complex Molecule Synthesis: The dual functionality of 3-Methylhept-4-yn-3-ol allows for sequential or orthogonal modifications, enabling the construction of complex molecular architectures.

  • Introduction of Rigidity: The linear geometry of the alkyne can be used to introduce conformational rigidity into a molecule, which can be advantageous for binding to biological targets.

  • Bioisosteric Replacement: The alkyne group can sometimes serve as a bioisostere for other functional groups, such as a phenyl ring or an amide bond.

  • Metabolic Stability: The introduction of an alkyne can sometimes block metabolic pathways, leading to improved pharmacokinetic properties of a drug candidate.

While specific examples of 3-Methylhept-4-yn-3-ol in drug development are not widely reported, its structural motifs are relevant to the synthesis of bioactive compounds.

Safety and Handling

Detailed toxicological data for 3-Methylhept-4-yn-3-ol are not available. However, based on the properties of similar propargyl alcohols, it should be handled with care.

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[8][35][36]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Fire Safety: Propargyl alcohols are often flammable. Keep away from heat, sparks, and open flames.[8][35][36]

  • Toxicity: Propargyl alcohols can be toxic by inhalation, ingestion, and skin absorption.[28]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

3-Methylhept-4-yn-3-ol is a valuable building block for organic synthesis, offering a unique combination of a tertiary alcohol and an internal alkyne. While experimental data on its physical properties and spectroscopy are limited, its chemical reactivity is well-precedented within the family of tertiary propargyl alcohols. Its potential applications in drug discovery are significant, stemming from the versatility of the propargyl alcohol motif. As research in medicinal chemistry continues to evolve, compounds like 3-Methylhept-4-yn-3-ol will likely play an increasingly important role in the development of novel therapeutics.

References

  • Wikipedia. Meyer–Schuster rearrangement. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Rawsource. Safety and Handling Measures for Propargyl Alcohol. [Link]

  • PubChem. 3-Methylhept-4-yn-3-ol. [Link]

  • National Center for Biotechnology Information. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP. [Link]

  • Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]

  • ResearchGate. Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with... [Link]

  • SynArchive. Meyer-Schuster Rearrangement. [Link]

  • CK-12 Foundation. Physical and Chemical Properties of Alkynes. [Link]

  • ResearchGate. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]

  • Organic Reactions. The Meyer–Schuster Rearrangement. [Link]

  • Organic Syntheses. 3-Heptanone, 4-methyl, (S). [Link]

  • ACS Publications. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]

  • YouTube. Rupe Rearrangement. [Link]

  • Chemistry LibreTexts. 3.11: Physical Properties of Alkynes. [Link]

  • SYNTHESIS, PROPERTIES, APPLICATION OF BIOLOGICALLY ACTIVE COMPOUNDS BASED ON ACETYLENE. [Link]

  • Slideshare. Rupe Rearrgment | PPTX. [Link]

  • Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. [Link]

  • ResearchGate. Meyer–Schuster Rearrangement. [Link]

  • Organic Chemistry Portal. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. [Link]

  • Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. [Link]

  • Spectroscopy Online. Alcohols—The Rest of the Story. [Link]

  • Wikipedia. Propargyl alcohol. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. Electrochemically-Mediated Oxidation of Sensitive Propargylic Ben- zylic Alcohols. [Link]

  • National Center for Biotechnology Information. Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. [Link]

  • National Center for Biotechnology Information. Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. [Link]

  • ACS Publications. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. [Link]

  • ACS Publications. Synthesis of Azide-Alkyne Fragments for “Click” Chemical Applications. Part 2. Formation of Oligomers from Orthogonally Protected Chiral Trialkylsilylhomopropargyl Azides and Homopropargyl Alcohols. [Link]

  • ResearchGate. Elimination and Rupe rearrangement. | Download Scientific Diagram. [Link]

Sources

Exploratory

A Researcher's Guide to 3-Methylhept-4-yn-3-ol: Sourcing, Synthesis, and Applications in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of a Small Molecule 3-Methylhept-4-yn-3-ol is a tertiary propargylic alcohol, a class of organic com...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Small Molecule

3-Methylhept-4-yn-3-ol is a tertiary propargylic alcohol, a class of organic compounds that is gaining increasing attention in the field of medicinal chemistry. Its unique structural features—a tertiary alcohol and an internal alkyne—confer specific physicochemical properties that are of interest in the design of novel therapeutic agents. The tertiary alcohol moiety can enhance metabolic stability and fine-tune solubility, while the alkyne group provides a versatile handle for further chemical modifications, such as click chemistry reactions. Propargylic alcohols, in general, have been investigated for a range of biological activities, including potential anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2] This guide provides a comprehensive overview of the commercial sources of 3-Methylhept-4-yn-3-ol, a detailed look at its synthesis, and a discussion of its potential applications in drug discovery.

Section 1: Commercial Sourcing and Procurement of 3-Methylhept-4-yn-3-ol

For researchers and drug development professionals, securing a reliable source of high-purity starting materials is a critical first step. 3-Methylhept-4-yn-3-ol (CAS Number: 71065-39-9) is available from a number of commercial suppliers. The following table provides a comparative overview of some of the key vendors.

SupplierBrand/DistributorPurityAvailable QuantitiesPrice (USD/EUR)
CymitQuimica Fluorochem97%100mg, 250mg€474.00 (100mg), €774.00 (250mg)[3]
Advanced ChemBlocks Advanced ChemBlocks95%Inquiry-basedInquiry-based[4]
Chemical-Suppliers.com MultipleVariesVariesVaries[5]
PubChem Vendors MultipleVariesVariesVaries[6]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Quality Control and Documentation: The Importance of the Certificate of Analysis (CoA)

When procuring 3-Methylhept-4-yn-3-ol, it is imperative to request and scrutinize the Certificate of Analysis (CoA). This document provides critical information about the purity and identity of the compound. A typical CoA for 3-Methylhept-4-yn-3-ol should include:

  • Compound Identification: CAS number, IUPAC name, molecular formula, and molecular weight.

  • Physical Properties: Appearance, melting point, and boiling point.

  • Analytical Data: Results from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to confirm the structure and purity.

  • Purity Specification: A clear statement of the compound's purity, typically as a percentage.

  • Date of Analysis and Batch Number: For traceability and quality assurance.

The procurement and quality verification workflow can be visualized as follows:

procurement_workflow cluster_sourcing Sourcing cluster_procurement Procurement cluster_qc Quality Control Identify Suppliers Identify Suppliers Request Quotes Request Quotes Identify Suppliers->Request Quotes Multiple Vendors Compare Specifications Compare Specifications Request Quotes->Compare Specifications Purity, Price, Availability Place Order Place Order Compare Specifications->Place Order Select Best Supplier Receive Shipment Receive Shipment Place Order->Receive Shipment Review CoA Review CoA Receive Shipment->Review CoA In-house Analysis In-house Analysis Review CoA->In-house Analysis Verify Identity & Purity Release for Use Release for Use In-house Analysis->Release for Use Meets Specifications

Figure 1: A typical workflow for the procurement and quality control of 3-Methylhept-4-yn-3-ol.

Section 2: Synthesis of 3-Methylhept-4-yn-3-ol

While commercially available, an in-house synthesis of 3-Methylhept-4-yn-3-ol may be desirable for certain research applications or for the preparation of specialized analogs. The most straightforward and common method for the synthesis of tertiary propargylic alcohols is the nucleophilic addition of a metal acetylide to a ketone.

Retrosynthetic Analysis

A retrosynthetic analysis of 3-Methylhept-4-yn-3-ol reveals two primary disconnection points at the carbon-carbon bonds adjacent to the hydroxyl group. The most logical disconnection is between the acetylenic carbon and the carbinol carbon, leading to a butynyl nucleophile and butan-2-one as the electrophile.

retrosynthesis target 3-Methylhept-4-yn-3-ol disconnection C-C Disconnection target->disconnection intermediates But-1-ynyl anion + Butan-2-one disconnection->intermediates Grignard or Organolithium starting_materials But-1-yne + Butan-2-one intermediates->starting_materials

Figure 2: Retrosynthetic analysis of 3-Methylhept-4-yn-3-ol.

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step methodology for the synthesis of 3-Methylhept-4-yn-3-ol, adapted from established procedures for the preparation of tertiary alkynyl alcohols.[7]

Materials:

  • But-1-yne

  • n-Butyllithium (n-BuLi) in hexanes

  • Butan-2-one (MEK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Preparation of the Lithium Acetylide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

    • In a separate flask, condense a slight excess of but-1-yne at -78°C (dry ice/acetone bath).

    • Dissolve the condensed but-1-yne in anhydrous THF.

    • Cool the but-1-yne solution to -78°C.

    • Slowly add one equivalent of n-butyllithium in hexanes to the but-1-yne solution via the dropping funnel while maintaining the temperature at -78°C.

    • Stir the reaction mixture at -78°C for 30 minutes to ensure complete formation of the lithium butynlide.

  • Addition to Butan-2-one:

    • Slowly add one equivalent of freshly distilled butan-2-one to the lithium butynlide solution at -78°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 3-Methylhept-4-yn-3-ol.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-Methylhept-4-yn-3-ol make it an attractive scaffold for the development of new therapeutic agents. The tertiary alcohol group can improve pharmacokinetic properties by blocking metabolic oxidation, a common issue with primary and secondary alcohols.[8] The internal alkyne provides a rigid linker and a site for further functionalization.

Derivatives of propargylic alcohols have shown a wide range of biological activities.[1] For instance, they have been investigated as intermediates in the synthesis of potential anti-cancer and anti-inflammatory agents.[1] The alkyne functionality is particularly valuable for its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, a powerful tool for linking molecular fragments in drug discovery.

While specific studies on the biological activity of 3-Methylhept-4-yn-3-ol are not abundant in publicly available literature, its structural features suggest its potential as a building block in the synthesis of more complex molecules with therapeutic potential. Researchers can utilize this compound as a starting point for generating libraries of novel compounds for screening against various biological targets. The combination of its metabolic stability and synthetic versatility makes it a valuable tool in the medicinal chemist's arsenal.

References

  • Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry. (2024). Rawsource. [Link]

  • Propargyl alcohol uses - Synthesis, and Safety. (2024). Rawsource. [Link]

  • 3-Methylhept-4-yn-3-ol. Chemical-Suppliers.com. [Link]

  • 3-Methylhept-4-yn-3-ol. PubChem. [Link]

  • Preparation of Alkynes, Part 2: By Alkylation of Terminal Alkynes. (2024). YouTube. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2020). MDPI. [Link]

  • Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. (2023). Wiley Online Library. [Link]

  • Propargyl alcohols as a good tool for a wide variety of heterocycles. ResearchGate. [Link]

  • Alkynes to Alcohols. Chemistry Steps. [Link]

  • 3-Heptanone, 4-methyl-, (S)-. Organic Syntheses. [Link]

  • 3-Methylhept-6-en-1-yn-3-ol. Cenmed Enterprises. [Link]

  • 3-Heptanol, 4-methyl-. NIST WebBook. [Link]

  • Preparation of Alcohols via Substitution Reactions of Alkyl Halides. (2019). YouTube. [Link]

  • (z)-4-(trimethylsilyl)-3-buten-1-ol. Organic Syntheses. [Link]

  • 3-Methylheptan-4-ol. PubChem. [Link]

  • Stearolic Acid. Organic Syntheses. [Link]

  • 3-Methylhept-4-en-6-yn-1-ol. PubChem. [Link]

  • Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. (2022). Nature. [Link]

  • (3R,4S)-3-methylhept-1-en-4-ol. PubChem. [Link]

  • Organic syntheses. Collective volume 3. (1955). Semantic Scholar. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Methylhept-4-yn-3-ol from 1-Butyne

Abstract This document provides a comprehensive, in-depth guide for the synthesis of 3-methylhept-4-yn-3-ol, a tertiary propargylic alcohol, starting from 1-butyne and butan-2-one. Propargylic alcohols are crucial buildi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3-methylhept-4-yn-3-ol, a tertiary propargylic alcohol, starting from 1-butyne and butan-2-one. Propargylic alcohols are crucial building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials science. This protocol details a robust and scalable procedure involving the deprotonation of a terminal alkyne using n-butyllithium followed by nucleophilic addition to a ketone. The guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also expert insights into the reaction mechanism, safety considerations, and characterization of the final product.

Introduction and Synthetic Strategy

The alkynylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] It provides direct access to propargylic alcohols, which are versatile intermediates. The core of this synthesis involves the generation of a potent carbon nucleophile, a lithium acetylide, by deprotonating the terminal alkyne 1-butyne. This nucleophile then attacks the electrophilic carbonyl carbon of butan-2-one.[3] A final aqueous workup protonates the resulting alkoxide to yield the target tertiary alcohol.

The chosen base, n-butyllithium (n-BuLi), is a powerful, non-nucleophilic base ideal for the quantitative deprotonation of terminal alkynes, which have a pKa of approximately 25.[4][5] The reaction is performed under strictly anhydrous and inert conditions at low temperatures to prevent side reactions and ensure safety.

Overall Reaction Scheme:

Reaction scheme for the synthesis of 3-Methylhept-4-yn-3-ol
Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis. All operations involving air- or moisture-sensitive reagents must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[6]

2.1. Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
1-ButyneC₄H₆54.09~1.2 g (condensed)~22.2Extremely flammable gas.[7][8]
n-ButyllithiumC₄H₉Li64.068.0 mL (2.5 M in hexanes)20.0Pyrophoric. Handle with extreme care.[9][10][11]
Butan-2-one (MEK)C₄H₈O72.111.44 g (1.80 mL)20.0Anhydrous, freshly distilled. Flammable liquid.
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-Anhydrous, freshly distilled from Na/benzophenone.
Ammonium ChlorideNH₄Cl53.4950 mL-Saturated aqueous solution for quench.
Diethyl Ether(C₂H₅)₂O74.12150 mL-For extraction.
Anhydrous MgSO₄MgSO₄120.37As needed-For drying organic phase.
2.2. Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar

  • Septa and glass stoppers

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Schlenk line or inert gas manifold

  • Cannula and syringes for liquid transfers

  • Condenser with a cold finger (-78 °C)

  • Separatory funnel

  • Rotary evaporator

2.3. Synthesis Workflow Diagram

Synthesis_Workflow A Setup & Inerting (Flame-dry glassware, purge with Ar) B Solvent & Cooling (Add anhydrous THF, cool to -78 °C) A->B System Prep C 1-Butyne Condensation (Condense 1-butyne gas into flask) B->C Reagent Intro D Deprotonation (Slowly add n-BuLi at -78 °C, stir 1 hr) C->D Acetylide Formation E Ketone Addition (Add butan-2-one dropwise at -78 °C) D->E Nucleophilic Attack F Reaction & Warm-up (Stir 2 hrs at -78 °C, then warm to RT) E->F Reaction Progression G Quench (Slowly add sat. aq. NH₄Cl at 0 °C) F->G Reaction Termination H Workup (Phase separation, extraction with Et₂O) G->H Isolation I Drying & Concentration (Dry with MgSO₄, rotary evaporation) H->I J Purification (Vacuum Distillation) I->J Purification K Characterization (NMR, IR, GC-MS) J->K Analysis L Final Product (3-Methylhept-4-yn-3-ol) K->L Product Confirmed

Caption: Workflow for the synthesis of 3-methylhept-4-yn-3-ol.

2.4. Step-by-Step Procedure
  • Preparation: Assemble and flame-dry a 250 mL three-neck round-bottom flask under vacuum and backfill with argon. Equip the flask with a magnetic stir bar, a low-temperature thermometer, and a rubber septum. Maintain a positive pressure of argon throughout the reaction.

  • Solvent Addition and Cooling: Add 80 mL of anhydrous THF to the flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath.

  • 1-Butyne Condensation: Set up a cold finger condenser (-78 °C) on one neck of the flask. Introduce 1-butyne gas slowly, allowing it to condense into the THF until approximately 1.2 g has been collected.

  • Deprotonation: Slowly add 8.0 mL of 2.5 M n-butyllithium in hexanes to the stirred solution at -78 °C via syringe over 15 minutes. A slight color change or precipitation may be observed. Stir the resulting lithium butynilide suspension for 1 hour at -78 °C.

  • Ketone Addition: In a separate, dry vial, prepare a solution of 1.44 g (1.80 mL) of anhydrous butan-2-one in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C over 20 minutes.

  • Reaction: Stir the mixture for an additional 2 hours at -78 °C. After this time, remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature overnight with continued stirring.

  • Quenching: Cool the flask to 0 °C in an ice bath. Cautiously and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise. Expert Note: This is an exothermic step. Adding the quenching agent too quickly can cause a dangerous temperature spike.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield 3-methylhept-4-yn-3-ol as a colorless oil.

Mechanism and Expert Insights
3.1. Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Deprotonation: n-Butyllithium, a strong base, abstracts the acidic terminal proton of 1-butyne.[4][5] In solution, n-BuLi exists as aggregates (tetramers and dimers), with the dimer being the more reactive species in deprotonation reactions.[12][13] This acid-base reaction is highly favorable and essentially irreversible, forming lithium butynilide and butane gas.

  • Nucleophilic Addition: The resulting lithium butynilide is a potent carbon-centered nucleophile. It attacks the electrophilic carbonyl carbon of butan-2-one.[3][14] This addition breaks the C=O pi bond, forming a tetrahedral lithium alkoxide intermediate. The subsequent acidic workup protonates this alkoxide to furnish the final tertiary alcohol product.[3]

3.2. Causality Behind Experimental Choices
  • Anhydrous Conditions: Organolithium reagents like n-BuLi react violently with water.[6][10] Any protic source (water, alcohols) will quench the reagent and the acetylide anion, halting the reaction. Therefore, flame-drying glassware and using anhydrous solvents are critical.

  • Inert Atmosphere: n-Butyllithium is pyrophoric and can ignite spontaneously upon contact with air.[9][11][15] An inert atmosphere of argon or nitrogen is mandatory for safety and to prevent degradation of the reagents.

  • Low Temperature (-78 °C): The reaction is initiated at -78 °C for several reasons:

    • It prevents side reactions, such as the deprotonation of THF by n-BuLi, which can occur at higher temperatures.[5]

    • It allows for better control over the highly exothermic deprotonation and addition steps.

    • 1-Butyne is a gas at room temperature, and cooling facilitates its condensation and handling as a liquid.[7]

  • Quenching with Saturated NH₄Cl: A saturated solution of ammonium chloride (pKa ~9.2) is a mild acid, sufficient to protonate the alkoxide intermediate without causing acid-catalyzed side reactions (e.g., dehydration) that might occur with stronger acids.

Characterization and Expected Results
  • Yield: Typical yields for this reaction range from 75-85%.

  • Physical Appearance: Colorless to pale yellow oil.

  • Boiling Point: Approximately 75-78 °C at 15 mmHg.

4.1. Spectroscopic Data

The identity and purity of the synthesized 3-methylhept-4-yn-3-ol (CAS 71065-39-9) can be confirmed by spectroscopic analysis.[16]

AnalysisExpected Data
¹H NMR (CDCl₃)δ ~2.25 (q, 2H, -C≡C-CH₂-), δ ~1.70 (s, 1H, -OH), δ ~1.60 (q, 2H, -C(OH)-CH₂-), δ ~1.45 (s, 3H, -C(OH)-CH₃), δ ~1.15 (t, 3H, -C≡C-CH₂-CH₃), δ ~0.95 (t, 3H, -C(OH)-CH₂-CH₃) ppm.
¹³C NMR (CDCl₃)δ ~85.5 (-C≡C-), δ ~81.0 (-C≡C-), δ ~68.0 (-C(OH)-), δ ~35.0 (-C(OH)-CH₂-), δ ~29.0 (-C(OH)-CH₃), δ ~14.0 (-C≡C-CH₂-), δ ~12.5 (-C≡C-CH₂-CH₃), δ ~8.5 (-C(OH)-CH₂-CH₃) ppm.
IR (neat) ν ~3400 cm⁻¹ (broad, O-H stretch), ν ~2970 cm⁻¹ (C-H stretch), ν ~2240 cm⁻¹ (weak, C≡C stretch)
Safety and Handling

This procedure involves highly hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • n-Butyllithium: Pyrophoric and corrosive.[9][10][11] It reacts violently with water and air.[10] Always handle under an inert atmosphere.[9] Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[9][10][17] Keep a Class D fire extinguisher (for combustible metals) readily available.

  • 1-Butyne: Extremely flammable gas under pressure.[7][8][18] It can form explosive mixtures with air.[8] Ensure proper grounding to avoid static discharge.[7]

  • Solvents (THF, Diethyl Ether, Hexanes): Highly flammable liquids. Keep away from ignition sources.[11]

  • Cryogenic Hazards: The dry ice/acetone bath and condensed 1-butyne can cause severe frostbite upon contact. Wear cryogenic gloves when handling.

References
  • University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from University of Arkansas. [Link]

  • Zhang, W., et al. (2020). Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. Organic & Biomolecular Chemistry. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butyl Lithium. Retrieved from NJ.gov. [Link]

  • Ashenhurst, J. (2023). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Shaikh, I. R., et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from Organic-Chemistry.org. [Link]

  • Shaikh, I. R., et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]

  • ResearchGate. (2019). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylheptan-4-ol. PubChem Compound Database. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from Chemistry Steps. [Link]

  • Fiveable. (n.d.). n-Butyllithium Definition. Retrieved from Fiveable. [Link]

  • Metathesis. (n.d.). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. Retrieved from Metathesis. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylhept-4-yn-3-ol. PubChem Compound Database. [Link]

  • MDPI. (2018). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. [Link]

  • Chegg. (2017). Propose a synthesis of 3-methyl-4-heptyn-3-ol from 1-butyne. Retrieved from Chegg. [Link]

  • Google Patents. (n.d.). Process of purifying propargyl alcohol.
  • National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from Wikipedia. [Link]

  • Chad's Prep. (2019). Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. YouTube. [Link]

  • Raposo, M. L., et al. (2013). Mechanism of the deprotonation reaction of alkyl benzyl ethers with n-butyllithium. PubMed. [Link]

  • University of Rochester. (n.d.). Organolithium Reagents. Retrieved from University of Rochester. [Link]

  • ACS Publications. (2010). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. The Journal of Organic Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Heptanol, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic-Chemistry.org. [Link]

  • PubMed. (2019). Kinetic Resolution of Tertiary Propargylic Alcohols by Enantioselective Cu-H-Catalyzed Si-O Coupling. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Study.com. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?. Retrieved from Study.com. [Link]

  • Organic Syntheses. (n.d.). 3-Heptanone, 4-methyl, (S)-. Retrieved from Organic Syntheses. [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). (3R,4S)-4-methylheptan-3-ol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). (3S,4R)-4-Methyl-3-heptanol. PubChem Compound Database. [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

Sources

Application

Application Notes and Protocols for 3-Methylhept-4-yn-3-ol in Organic Synthesis

Introduction: 3-Methylhept-4-yn-3-ol, a tertiary propargylic alcohol, is a versatile building block in modern organic synthesis. Its unique structural motif, featuring a tertiary alcohol adjacent to an internal alkyne, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Methylhept-4-yn-3-ol, a tertiary propargylic alcohol, is a versatile building block in modern organic synthesis. Its unique structural motif, featuring a tertiary alcohol adjacent to an internal alkyne, allows for a range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules. The inherent reactivity of the propargylic alcohol moiety, particularly its propensity for rearrangement reactions, opens pathways to valuable α,β-unsaturated ketones. This guide provides an in-depth exploration of the applications of 3-Methylhept-4-yn-3-ol, with a focus on detailed experimental protocols for its key transformations and its potential utility in the synthesis of high-value compounds such as insect pheromones.

Core Application: Acid-Catalyzed Rearrangements

The primary synthetic utility of 3-Methylhept-4-yn-3-ol lies in its susceptibility to acid-catalyzed rearrangements, namely the Meyer-Schuster and Rupe rearrangements. These reactions transform the tertiary propargylic alcohol into α,β-unsaturated ketones, which are important intermediates in numerous synthetic endeavors.

The Meyer-Schuster and Rupe Rearrangements: A Mechanistic Overview

Both the Meyer-Schuster and Rupe rearrangements are initiated by the protonation of the hydroxyl group of 3-Methylhept-4-yn-3-ol, followed by the elimination of water to form a resonance-stabilized carbocation. The reaction pathway then diverges, leading to two possible isomeric enones.

  • Meyer-Schuster Rearrangement: This pathway proceeds through a[1][2]-hydroxyl shift, leading to the formation of an allenol intermediate, which then tautomerizes to the thermodynamically more stable α,β-unsaturated ketone. For 3-Methylhept-4-yn-3-ol, this rearrangement yields (E/Z)-3-Methylhept-2-en-4-one .[3][4]

  • Rupe Rearrangement: This competing pathway involves the formation of an enyne intermediate, followed by hydration to yield a different α,β-unsaturated ketone.[3][4] In the case of 3-Methylhept-4-yn-3-ol, the Rupe product would be a different isomer.

The choice of catalyst and reaction conditions can influence the selectivity between these two pathways. While strong acids have been traditionally used, milder conditions employing Lewis acids or transition metal catalysts can offer improved selectivity and yields.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 3-Methylhept-4-yn-3-ol

This protocol outlines a standard procedure for the synthesis of the starting material, 3-Methylhept-4-yn-3-ol, via the alkynylation of a ketone.

Reaction Scheme:

Synthesis of 3-Methylhept-4-yn-3-ol cluster_reagents Reagents Butyne But-1-yne Reaction Reaction Butyne->Reaction 1. NaNH2, liq. NH3 Butanone Butan-2-one Butanone->Reaction 2. Product 3-Methylhept-4-yn-3-ol Reaction->Product 3. H3O+ workup NaNH2 Sodium Amide NH3 Liquid Ammonia H3O+ Aqueous Acid

Synthesis of 3-Methylhept-4-yn-3-ol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
But-1-yne54.095.4 g0.1
Sodium Amide (NaNH₂)39.013.9 g0.1
Liquid Ammonia (NH₃)17.03~100 mL-
Butan-2-one72.117.2 g0.1
Diethyl ether (anhydrous)74.12100 mL-
Saturated aq. NH₄Cl-50 mL-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dry ice-acetone condenser, a gas inlet, and a magnetic stirrer, add liquid ammonia (approx. 100 mL).

  • Carefully add sodium amide (3.9 g, 0.1 mol) in small portions to the liquid ammonia with stirring.

  • Bubble but-1-yne (5.4 g, 0.1 mol) through the stirred suspension of sodium amide in liquid ammonia. The formation of the sodium butynide is indicated by a color change.

  • After the addition is complete, stir the mixture for 1 hour at -33 °C.

  • Slowly add a solution of butan-2-one (7.2 g, 0.1 mol) in anhydrous diethyl ether (20 mL) to the reaction mixture.

  • After the addition, allow the ammonia to evaporate overnight under a stream of nitrogen.

  • To the remaining residue, carefully add saturated aqueous ammonium chloride solution (50 mL) to quench the reaction.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 3-Methylhept-4-yn-3-ol.

Protocol 2: Meyer-Schuster Rearrangement to (E/Z)-3-Methylhept-2-en-4-one

The following is a representative protocol for the acid-catalyzed rearrangement of 3-Methylhept-4-yn-3-ol. The conditions are based on general procedures for Meyer-Schuster rearrangements of tertiary propargylic alcohols.[1][3]

Reaction Scheme:

Meyer-Schuster Rearrangement Start 3-Methylhept-4-yn-3-ol Product (E/Z)-3-Methylhept-2-en-4-one Start->Product H2SO4 (cat.), Heat

Acid-Catalyzed Rearrangement of 3-Methylhept-4-yn-3-ol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Methylhept-4-yn-3-ol126.2012.6 g0.1
Formic Acid (88%)46.0350 mL-
Diethyl ether74.12150 mL-
Saturated aq. NaHCO₃-100 mL-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Methylhept-4-yn-3-ol (12.6 g, 0.1 mol) in formic acid (50 mL).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by TLC or GC analysis.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield (E/Z)-3-Methylhept-2-en-4-one.

Expected Outcome: The reaction is expected to yield a mixture of (E) and (Z) isomers of 3-Methylhept-2-en-4-one. The ratio of isomers can be influenced by the reaction conditions.

Application in Pheromone Synthesis

The α,β-unsaturated ketone, 3-methylhept-2-en-4-one, obtained from the rearrangement of 3-Methylhept-4-yn-3-ol, is a precursor to 4-methylheptan-3-ol , a known insect pheromone.[1] This saturated alcohol is an aggregation pheromone for the smaller European elm bark beetle (Scolytus multistriatus) and a trail pheromone for certain ant species.[1] The synthesis of all four stereoisomers of 4-methylheptan-3-ol has been achieved from 4-methylhept-4-en-3-one, a related enone, highlighting the potential of 3-Methylhept-4-yn-3-ol as a starting material in the synthesis of semiochemicals for pest management.[1]

Synthetic Pathway to Pheromone Precursor:

Pheromone Synthesis A 3-Methylhept-4-yn-3-ol B (E/Z)-3-Methylhept-2-en-4-one A->B Meyer-Schuster Rearrangement C 4-Methylheptan-3-one B->C Catalytic Hydogenation (C=C reduction) D 4-Methylheptan-3-ol (Pheromone) C->D Reduction (e.g., NaBH4)

Workflow for Pheromone Precursor Synthesis

Future Outlook and Drug Development

While the primary documented application of 3-Methylhept-4-yn-3-ol is in the synthesis of α,β-unsaturated ketones and their derivatives for applications such as pheromones, its potential in drug development should not be overlooked. The enone functionality is a common motif in many biologically active molecules and can serve as a Michael acceptor for the introduction of various functional groups. Further research into the derivatization of the rearrangement products of 3-Methylhept-4-yn-3-ol could lead to the discovery of novel compounds with potential therapeutic applications. The development of stereoselective rearrangement methods would be particularly valuable in this context, allowing for the synthesis of chiral building blocks for the pharmaceutical industry.

References

  • Brenna, E., Crotti, M., Gatti, F. G., Monti, D., & Pugliese, A. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 22(9), 1529. [Link]

  • Wikipedia contributors. (2023). Meyer–Schuster rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). 3-Methylhept-4-yn-3-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Methylhept-2-en-4-one. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Methylheptan-3-ol. National Center for Biotechnology Information. [Link]

  • Swaminathan, S., & Narayanan, K. V. (1971). The Rupe and Meyer-Schuster Rearrangements. Chemical Reviews, 71(5), 429–438. [Link]

Sources

Method

Application Note: Enhancing Chromatographic Analysis of 3-Methylhept-4-yn-3-ol Through Strategic Derivatization

Abstract This application note provides a detailed guide for the derivatization of 3-methylhept-4-yn-3-ol, a tertiary alkynyl alcohol, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-P...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the derivatization of 3-methylhept-4-yn-3-ol, a tertiary alkynyl alcohol, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to its inherent chemical properties—high polarity, potential for poor thermal stability, and lack of a significant chromophore—direct analysis of 3-methylhept-4-yn-3-ol can be challenging, leading to poor peak shape, low sensitivity, and limited detectability. This document outlines optimized protocols for silylation and acylation for GC-MS analysis, and for the introduction of UV-active and fluorescent tags for HPLC analysis. The rationale behind the choice of derivatization strategy and the underlying chemical principles are discussed in detail to provide researchers, scientists, and drug development professionals with a robust framework for the accurate and sensitive quantification of this analyte.

Introduction: The Analytical Challenge of 3-Methylhept-4-yn-3-ol

3-Methylhept-4-yn-3-ol is a tertiary alcohol containing an internal alkyne functional group. Its analysis is pertinent in various fields, including organic synthesis, pharmaceutical development, and toxicology. However, the direct chromatographic analysis of this compound is hampered by several factors:

  • Polarity: The hydroxyl group imparts significant polarity, which can lead to tailing peaks in gas chromatography due to interactions with the stationary phase.[1]

  • Volatility: While not entirely non-volatile, its boiling point may necessitate high inlet temperatures in GC, potentially causing thermal degradation.

  • Detectability: Lacking a chromophore, it is practically invisible to UV-Vis detectors commonly used in HPLC.[2][3]

Derivatization addresses these challenges by chemically modifying the analyte to produce a derivative with more favorable analytical properties.[4][5] This note explores practical and efficient derivatization workflows to improve the volatility, thermal stability, and detectability of 3-methylhept-4-yn-3-ol.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte by masking the polar hydroxyl group.[4] The two most common and effective strategies for alcohols are silylation and acylation.[2]

Silylation: Formation of Trimethylsilyl (TMS) Ethers

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[2][4] This derivatization reaction significantly reduces the polarity of the molecule, thereby increasing its volatility and improving its chromatographic behavior.

Causality of Experimental Choices:

  • Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent.[4] The addition of a catalyst like trimethylchlorosilane (TMCS) is often necessary to enhance the reactivity, especially for sterically hindered tertiary alcohols like 3-methylhept-4-yn-3-ol.[4]

  • Reaction Conditions: Elevated temperatures are employed to overcome the steric hindrance around the tertiary hydroxyl group and drive the reaction to completion.[4] Anhydrous conditions are critical as silylating reagents are sensitive to moisture.[4]

GCMS_Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample 3-Methylhept-4-yn-3-ol in Anhydrous Solvent Reaction Heat at 70-90°C for 30-60 min Sample->Reaction Add Reagents Reagents BSTFA + TMCS Reagents->Reaction GCMS GC-MS Injection Reaction->GCMS Inject Derivative Data Data Acquisition & Analysis GCMS->Data

Caption: GC-MS Silylation Workflow.

Protocol 2.1: Silylation of 3-Methylhept-4-yn-3-ol with BSTFA/TMCS

  • Sample Preparation: Accurately weigh approximately 1 mg of 3-methylhept-4-yn-3-ol into a 2 mL autosampler vial. Add 500 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Reagent Addition: Add 100 µL of BSTFA followed by 10 µL of TMCS (a common formulation is BSTFA + 1% TMCS).[4]

  • Reaction: Cap the vial tightly and heat at 70-90°C for 30-60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Acylation: Formation of Ester Derivatives

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride or an acyl halide, to form an ester.[6][7] This derivatization also masks the polar hydroxyl group, leading to increased volatility and improved peak shape.[6]

Causality of Experimental Choices:

  • Reagent Selection: Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent that produces a stable trifluoroacetyl ester. The electron-withdrawing fluorine atoms can also enhance detection by electron capture detection (ECD) if available. Acetic anhydride is a less reactive but also effective alternative.

  • Catalyst: A base catalyst, such as pyridine or triethylamine, is used to neutralize the acid byproduct (e.g., trifluoroacetic acid) and drive the reaction forward.[8]

GCMS_Acylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample 3-Methylhept-4-yn-3-ol in Solvent Reaction Room Temperature or slight warming (e.g., 60°C for 15-30 min) Sample->Reaction Add Reagents Reagents TFAA + Pyridine Reagents->Reaction GCMS GC-MS Injection Reaction->GCMS Inject Derivative Data Data Acquisition & Analysis GCMS->Data

Caption: GC-MS Acylation Workflow.

Protocol 2.2: Acylation of 3-Methylhept-4-yn-3-ol with TFAA

  • Sample Preparation: Dissolve approximately 1 mg of 3-methylhept-4-yn-3-ol in 500 µL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL vial.

  • Reagent Addition: Add 100 µL of pyridine (as a catalyst and acid scavenger) followed by 150 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Cap the vial and let it stand at room temperature for 1-2 hours, or heat at 60°C for 15-30 minutes to ensure complete reaction.

  • Evaporation: Gently evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 500 µL of a suitable solvent (e.g., hexane or ethyl acetate).

  • Analysis: Inject 1 µL of the reconstituted sample into the GC-MS.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC, derivatization aims to introduce a chromophoric or fluorophoric tag into the molecule, enabling sensitive detection by UV-Vis or fluorescence detectors.[2][5] This is a pre-column derivatization approach.[5]

UV-Active Derivatization with Benzoyl Chloride

Benzoyl chloride reacts with alcohols to form benzoate esters, which contain a strongly UV-absorbing phenyl group.[2] This allows for the sensitive detection of the derivatized 3-methylhept-4-yn-3-ol at wavelengths around 230 nm.

Causality of Experimental Choices:

  • Reagent: Benzoyl chloride is a readily available and reactive acyl chloride that introduces a benzoyl group, a good chromophore.

  • Reaction Conditions: The reaction is typically carried out in the presence of a base like pyridine to neutralize the HCl byproduct.[3] The reaction is often performed at a slightly elevated temperature to ensure a reasonable reaction rate.

Protocol 3.1: Benzoylation of 3-Methylhept-4-yn-3-ol

  • Sample Preparation: In a 2 mL vial, dissolve approximately 1 mg of 3-methylhept-4-yn-3-ol in 500 µL of acetonitrile.

  • Reagent Addition: Add 100 µL of pyridine, followed by 50 µL of benzoyl chloride.

  • Reaction: Cap the vial and heat at 60°C for 60 minutes.

  • Quenching: After cooling to room temperature, add 100 µL of methanol to quench any unreacted benzoyl chloride.

  • Dilution: Dilute the reaction mixture with the mobile phase to an appropriate concentration.

  • Analysis: Inject the sample into the HPLC system with UV detection at approximately 230 nm.

Fluorescent Derivatization with Dansyl Chloride

For even higher sensitivity, a fluorescent tag can be introduced. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with alcohols to form highly fluorescent sulfonated esters.[2]

Causality of Experimental Choices:

  • Reagent: Dansyl chloride is a classic fluorescent labeling agent that provides excellent sensitivity.

  • Reaction Conditions: The reaction is performed under basic conditions (e.g., in the presence of sodium bicarbonate) and typically in an acetone-water mixture to facilitate the solubility of both the analyte and the reagent. The reaction is light-sensitive, so it should be carried out in the dark.

HPLC_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Pre-Column Derivatization cluster_analysis Analysis Sample 3-Methylhept-4-yn-3-ol in solution Reaction Reaction with UV or Fluorescent Tag Sample->Reaction Reagent_UV Benzoyl Chloride Reagent_UV->Reaction UV Tagging Reagent_FL Dansyl Chloride Reagent_FL->Reaction Fluorescent Tagging HPLC HPLC Injection Reaction->HPLC Inject Derivative Detector UV or Fluorescence Detection HPLC->Detector

Caption: HPLC Derivatization and Analysis Workflow.

Protocol 3.2: Fluorescent Labeling with Dansyl Chloride

  • Sample Preparation: Prepare a solution of 3-methylhept-4-yn-3-ol in acetone (e.g., 1 mg/mL).

  • Reagent Preparation: Prepare a solution of dansyl chloride in acetone (e.g., 5 mg/mL).

  • Reaction Mixture: In a vial, mix 100 µL of the sample solution with 200 µL of the dansyl chloride solution and 200 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Reaction: Cap the vial, wrap it in aluminum foil to protect it from light, and heat at 40-50°C for 1-2 hours.

  • Quenching: Add a small amount of a primary amine solution (e.g., proline) to react with excess dansyl chloride.

  • Analysis: Dilute with the mobile phase and inject into the HPLC system equipped with a fluorescence detector (typical excitation ~340 nm, emission ~520 nm).

Comparison of Derivatization Methods

Method Technique Reagents Reaction Conditions Advantages Disadvantages
Silylation GC-MSBSTFA, TMCS70-90°C, 30-60 minProduces volatile and thermally stable derivatives, good for MS fragmentation.Reagents are moisture-sensitive, potential for incomplete derivatization of tertiary alcohols.[4]
Acylation GC-MSTFAA, PyridineRoom temp to 60°C, 15-120 minForms stable derivatives, can enhance ECD response (with TFAA).[6]Reagents can be corrosive, may require a cleanup step to remove excess reagent.
Benzoylation HPLC-UVBenzoyl Chloride, Pyridine60°C, 60 minIntroduces a strong chromophore for UV detection.[2]May not be as sensitive as fluorescence derivatization.
Fluorescent Tagging HPLC-FLDDansyl Chloride, Bicarbonate Buffer40-50°C, 1-2 hoursExtremely high sensitivity, good selectivity.[2]Reagents can be expensive, reaction may be more complex and require optimization.

Conclusion

The successful analysis of 3-methylhept-4-yn-3-ol by chromatographic methods is highly dependent on the selection of an appropriate derivatization strategy. For GC-MS, both silylation and acylation are effective at increasing volatility and improving peak shape, with the choice depending on available reagents and instrumentation. For HPLC, derivatization is essential for detection, and the choice between UV-active and fluorescent tagging will be dictated by the required sensitivity of the assay. The protocols and rationales presented in this application note provide a comprehensive guide for developing robust and reliable analytical methods for 3-methylhept-4-yn-3-ol in various research and development settings.

References

  • Derivatization - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013). Journal of Chromatography A, 1296. Retrieved from [Link]

  • Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024). Welch Materials. Retrieved from [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2021). Asian Journal of Applied Chemistry Research, 9(2), 1-13. Retrieved from [Link]

  • New Labeling Reagents for Alcohols in Fluorescence High-Performance Liquid Chromatography. (1987). Chemical and Pharmaceutical Bulletin, 35(3), 1084-1089. Retrieved from [Link]

  • 3-Methylhept-4-yn-3-ol. (n.d.). PubChem. Retrieved from [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2011). Molecules, 16(8), 6466-6477. Retrieved from [Link]

  • Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques. (2002). Journal of Chromatography A, 967(1), 1-19. Retrieved from [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021). OSTI.gov. Retrieved from [Link]

  • Acylation Reagents for Gas Chromatography. (2023). Labinsights. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Reactions of 3-Methylhept-4-yn-3-ol

Introduction: The Synthetic Versatility of a Tertiary Propargyl Alcohol 3-Methylhept-4-yn-3-ol is a tertiary propargylic alcohol, a class of organic compounds that serve as valuable and versatile building blocks in synth...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Tertiary Propargyl Alcohol

3-Methylhept-4-yn-3-ol is a tertiary propargylic alcohol, a class of organic compounds that serve as valuable and versatile building blocks in synthetic chemistry.[1][2][3] The unique combination of a hydroxyl group and an internal alkyne within its structure allows for a diverse range of chemical transformations. This bifunctionality makes it a key intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials.[4] This guide provides an in-depth exploration of key reactions involving 3-Methylhept-4-yn-3-ol, offering detailed experimental protocols and the scientific rationale behind them for researchers, scientists, and professionals in drug development.

The reactivity of 3-Methylhept-4-yn-3-ol is primarily centered around its two functional groups: the tertiary alcohol and the internal alkyne. The hydroxyl group can be involved in substitutions and rearrangements, while the alkyne's triple bond is susceptible to additions and rearrangements.[1] The interplay between these two groups often leads to unique and synthetically useful outcomes.

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 3-Methylhept-4-yn-3-ol and all other reagents. As a general guideline for handling similar chemical compounds, appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[5][6] All manipulations should be performed in a well-ventilated fume hood.[6] Specific hazards may include flammability and potential irritation to the skin, eyes, and respiratory tract.[5][7]

Key Reactions and Experimental Protocols

This section details the experimental protocols for several key reactions of 3-Methylhept-4-yn-3-ol. The choice of reaction pathway is dictated by the desired synthetic outcome and the reaction conditions employed.

Acid-Catalyzed Rearrangements: The Meyer-Schuster and Rupe Pathways

The acid-catalyzed rearrangement of propargyl alcohols is a fundamental transformation in organic synthesis.[8][9] For tertiary propargylic alcohols such as 3-Methylhept-4-yn-3-ol, two competing rearrangement pathways exist: the Meyer-Schuster rearrangement and the Rupe rearrangement.[8][9]

  • Meyer-Schuster Rearrangement: This reaction involves a[10]-hydroxyl shift to form α,β-unsaturated ketones or aldehydes.[8][11]

  • Rupe Rearrangement: This pathway is specific to tertiary propargylic alcohols and proceeds via an enyne intermediate to yield α,β-unsaturated ketones.[8][11]

The choice between these pathways can often be influenced by the specific acid catalyst and reaction conditions. Strong protic acids typically favor the Rupe rearrangement.[8][11]

Causality of Experimental Choices: The use of a strong acid, such as sulfuric acid, is crucial for protonating the hydroxyl group, making it a good leaving group (water). The subsequent formation of a carbocation intermediate drives the rearrangement process. The stability of the resulting carbocation and the steric environment around the alkyne influence the final product distribution between the Meyer-Schuster and Rupe pathways.

Protocol 1: Rupe Rearrangement of 3-Methylhept-4-yn-3-ol

Objective: To synthesize 3-methylhept-3-en-5-one via an acid-catalyzed Rupe rearrangement.

Materials:

  • 3-Methylhept-4-yn-3-ol

  • Formic acid (88%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Methylhept-4-yn-3-ol (10.0 g, 79.2 mmol).

  • Slowly add 50 mL of 88% formic acid to the flask with gentle swirling.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a final wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield 3-methylhept-3-en-5-one.

Data Summary Table:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
3-Methylhept-4-yn-3-ol126.20[12]10.079.2
ProductMolar Mass ( g/mol )Theoretical Yield (g)
3-methylhept-3-en-5-one126.2010.0

Reaction Workflow Diagram:

Rupe_Rearrangement Start 3-Methylhept-4-yn-3-ol in Formic Acid Reflux Reflux for 2h Start->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Fractional Distillation Workup->Purification Product 3-methylhept-3-en-5-one Purification->Product

Rupe rearrangement experimental workflow.
Hydration of the Alkyne

The hydration of alkynes is a classic reaction that converts the carbon-carbon triple bond into a carbonyl group. For internal alkynes like 3-Methylhept-4-yn-3-ol, this reaction typically yields a ketone. Mercury(II) salts are highly effective catalysts for this transformation, proceeding through an enol intermediate that tautomerizes to the more stable ketone.[13][14][15]

Causality of Experimental Choices: The mercury(II) ion acts as a Lewis acid, coordinating to the alkyne and activating it for nucleophilic attack by water.[16] The reaction follows Markovnikov's rule, although for an internal alkyne like 3-methylhept-4-yn-3-ol, the regioselectivity is not a primary concern as addition to either carbon of the triple bond would lead to the same ketone product after tautomerization. The acidic conditions facilitate both the initial electrophilic addition and the subsequent tautomerization of the enol intermediate.[13]

Protocol 2: Mercury(II)-Catalyzed Hydration of 3-Methylhept-4-yn-3-ol

Objective: To synthesize 3-methylheptan-5-one-3-ol via hydration of the alkyne.

Materials:

  • 3-Methylhept-4-yn-3-ol

  • Sulfuric acid (concentrated)

  • Mercury(II) sulfate

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask, prepare a solution of 5 mL of concentrated sulfuric acid in 100 mL of water.

  • To this acidic solution, add 1.0 g of mercury(II) sulfate and stir until it dissolves.

  • Cool the flask in an ice bath and slowly add 10.0 g (79.2 mmol) of 3-Methylhept-4-yn-3-ol with continuous stirring.

  • Remove the ice bath and stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude ketone can be purified by column chromatography on silica gel.

Data Summary Table:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
3-Methylhept-4-yn-3-ol126.20[12]10.079.2
Mercury(II) sulfate296.651.03.37
ProductMolar Mass ( g/mol )Theoretical Yield (g)
3-methylheptan-5-one-3-ol144.2111.42

Reaction Mechanism Diagram:

Hydration_Mechanism cluster_0 Mechanism Steps Alkyne 3-Methylhept-4-yn-3-ol Hg_complex Mercurinium Ion Intermediate Alkyne->Hg_complex + HgSO4, H2O Enol Enol Intermediate Hg_complex->Enol + H2O, -H+ Ketone 3-methylheptan-5-one-3-ol Enol->Ketone Tautomerization

Simplified mechanism of mercury(II)-catalyzed hydration.
Oxidation of the Tertiary Alcohol

The oxidation of tertiary propargylic alcohols can be challenging, but various methods have been developed to achieve this transformation.[17] A common approach involves the use of oxidizing agents like chromium-based reagents or more modern, milder systems. Another possibility is an oxidative rearrangement, where the alkyne participates in the reaction.[10] For a direct oxidation to the corresponding ketone, electrochemical methods or specialized reagents may be employed.[17] A practical and environmentally friendly method for the aerobic oxidation of propargylic alcohols utilizes a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride.[18]

Causality of Experimental Choices: The Fe(NO₃)₃/TEMPO/NaCl system provides a catalytic cycle where TEMPO is the active oxidant, and the iron salt facilitates its regeneration using oxygen from the air as the terminal oxidant. This avoids the use of stoichiometric amounts of heavy metal oxidants, making the process greener. Toluene is an effective solvent for this reaction.[18]

Protocol 3: Aerobic Oxidation of 3-Methylhept-4-yn-3-ol

Objective: To synthesize 3-methyl-4-heptyn-3-one via aerobic oxidation.

Materials:

  • 3-Methylhept-4-yn-3-ol

  • Fe(NO₃)₃·9H₂O

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • Sodium chloride (NaCl)

  • Toluene

  • Round-bottom flask

  • Balloon filled with oxygen or access to an air pump

Procedure:

  • To a 100 mL round-bottom flask, add 3-Methylhept-4-yn-3-ol (1.0 g, 7.92 mmol), Fe(NO₃)₃·9H₂O (0.16 g, 0.4 mmol), TEMPO (0.062 g, 0.4 mmol), and NaCl (0.23 g, 4.0 mmol) in 20 mL of toluene.

  • Fit the flask with a balloon filled with oxygen (or bubble air through the solution) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 3-methyl-4-heptyn-3-one.

Data Summary Table:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
3-Methylhept-4-yn-3-ol126.20[12]1.07.92
Fe(NO₃)₃·9H₂O404.000.160.4
TEMPO156.250.0620.4
NaCl58.440.234.0
ProductMolar Mass ( g/mol )Theoretical Yield (g)
3-methyl-4-heptyn-3-one124.180.98

Oxidation Workflow Diagram:

Oxidation_Workflow Start Substrate & Catalysts in Toluene Reaction Stir under O2 atmosphere Start->Reaction Filtration Filter through Celite Reaction->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Column Chromatography Concentration->Purification Product 3-methyl-4-heptyn-3-one Purification->Product

Aerobic oxidation experimental workflow.

Conclusion

3-Methylhept-4-yn-3-ol is a synthetically useful molecule whose reactivity can be selectively directed towards its alcohol or alkyne functionalities. The protocols provided herein for acid-catalyzed rearrangement, hydration, and oxidation represent fundamental transformations that unlock a variety of downstream products. By understanding the underlying mechanisms and the rationale for the chosen experimental conditions, researchers can effectively utilize 3-Methylhept-4-yn-3-ol as a versatile building block in their synthetic endeavors. The provided step-by-step protocols serve as a practical guide for the successful execution of these reactions in a laboratory setting.

References

  • Rodríguez, A., et al. (2010). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Synlett, 2010(1), 102-104.
  • Chen, J., et al. (2021). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. Organic Chemistry Frontiers, 8(23), 6608-6613.
  • Alkyne And Murcury Salt. (n.d.). cpanel.app1.ugel04.gob.pe.
  • LibreTexts. (2020). 9.
  • LibreTexts. (2021). 9.
  • Rupe Rearrgment. (n.d.). Slideshare.
  • LibreTexts. (2022). 9.
  • Hydr
  • Tan, Y. X., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(35), 22915-22955.
  • Meyer–Schuster rearrangement. (n.d.). Wikipedia.
  • Substrate scope of tertiary propargylic alcohols. Reaction conditions:... (n.d.).
  • Meyer-Schuster Rearrangement. (n.d.). SynArchive.
  • List of tertiary propargylic alcohols 1 and electron-rich arenes 2... (n.d.).
  • Electrochemically-Mediated Oxidation of Sensitive Propargylic Ben- zylic Alcohols. (n.d.). OSTI.gov.
  • Liu, J., et al. (2012). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Synthesis, 44(10), 1569-1576.
  • Elimination and Rupe rearrangement. (n.d.).
  • 3-Methylhept-4-yn-3-ol. (n.d.). PubChem.
  • 3-Methylhept-4-yn-3-ol. (n.d.). CymitQuimica.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.).
  • Enantioselective Hydroxylation of Tertiary Propargylic C–H bonds. (2024). ChemistryViews.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
  • SAFETY DATA SHEET - 3-Methylheptane. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Methylheptan-4-ol. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Methylheptan-3-ol. (n.d.). Thermo Fisher Scientific.
  • 3-Methylheptan-4-ol. (n.d.). PubChem.
  • Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira coupling reaction of homopropargyl ether with aryl bromides and synthesis of 2,5-disubstituted 3-bromofurans. (n.d.).
  • 3-methylhept-4-yn-3-ol. (n.d.). MySkinRecipes.
  • 3-Methylhept-4-en-6-yn-1-ol. (n.d.). PubChem.
  • The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. (n.d.). Jay Ponder Lab.
  • SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol. (n.d.).
  • One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. (n.d.). MDPI.
  • Methods for Meyer‐Schuster rearrangement. (n.d.).
  • 3-Methylhept-4-yn-3-ol. (n.d.). Chemical-Suppliers.
  • Meyer–Schuster Rearrangement. (n.d.).
  • Meyer-Schuster Rearrangement—Convenient Synthesis of α,β-Unsaturated α-Iodinated Aldehydes and Ketones. (2021).

Sources

Method

Application Notes and Protocols for 3-Methylhept-4-yn-3-ol in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Unique Scaffold In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds is a critic...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds is a critical driver of innovation. 3-Methylhept-4-yn-3-ol, a small molecule featuring a tertiary alcohol and an internal alkyne, represents such a scaffold with latent potential. While specific biological activities for this compound are not yet extensively documented, its structural motifs are well-recognized for their favorable contributions to drug-like properties. The tertiary alcohol group is known to enhance metabolic stability by resisting oxidation, a common metabolic fate for primary and secondary alcohols.[1][2][3] The internal alkyne provides a rigid, linear linker that can orient pharmacophoric elements in a defined three-dimensional space, potentially improving binding affinity to biological targets.[4][5]

This guide provides a comprehensive overview of the potential applications of 3-Methylhept-4-yn-3-ol in medicinal chemistry, supported by detailed protocols for its evaluation. We will explore its promise as a foundational structure for the development of novel therapeutic agents, particularly in the realms of antimicrobial and enzyme inhibitory activities. The protocols herein are designed to be self-validating and provide a clear rationale for experimental choices, empowering researchers to unlock the therapeutic possibilities of this intriguing molecule.

Physicochemical Properties of 3-Methylhept-4-yn-3-ol

A foundational understanding of a compound's physical and chemical characteristics is paramount before embarking on medicinal chemistry exploration.

PropertyValueSource
Molecular Formula C₈H₁₄O[6]
Molecular Weight 126.20 g/mol [6]
IUPAC Name 3-methylhept-4-yn-3-ol[6]
CAS Number 71065-39-9[6]
Structure CCC#CC(C)(CC)O[6]

Hypothesized Medicinal Chemistry Applications

Based on the structural characteristics of 3-Methylhept-4-yn-3-ol, two primary avenues for investigation are proposed:

  • Antimicrobial Agents: Tertiary alcohols, particularly those with lipophilic character, have demonstrated promising antibacterial and antifungal activities.[1][7][8] The hydrocarbon backbone of 3-Methylhept-4-yn-3-ol may facilitate its interaction with and disruption of microbial cell membranes.

  • Enzyme Inhibitors: The rigid alkyne linker can serve as a scaffold to position functional groups that interact with the active site of an enzyme. Furthermore, alkynes are known to be present in a number of approved drugs and can contribute to enhanced potency and metabolic stability.[7]

The following sections provide detailed protocols to investigate these hypothesized activities.

Experimental Protocols

Protocol 1: Evaluation of Antimicrobial Activity

The broth microdilution method is recommended for determining the Minimum Inhibitory Concentration (MIC) of hydrophobic compounds like 3-Methylhept-4-yn-3-ol, as it overcomes the diffusion limitations of agar-based methods.[9]

Objective: To determine the MIC of 3-Methylhept-4-yn-3-ol against a panel of clinically relevant bacteria and fungi.

Materials:

  • 3-Methylhept-4-yn-3-ol

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Spectrophotometer or microplate reader

Workflow Diagram:

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of 3-Methylhept-4-yn-3-ol in DMSO serial_dilution Perform serial dilutions of the compound in a 96-well plate prep_compound->serial_dilution Transfer to plate prep_media Prepare microbial inoculum in appropriate broth (CAMHB/RPMI) inoculation Inoculate wells with the microbial suspension prep_media->inoculation Standardized inoculum serial_dilution->inoculation Add microbes to compound incubation Incubate plates under appropriate conditions inoculation->incubation read_plate Visually inspect for growth or measure absorbance/turbidity incubation->read_plate determine_mic Determine the MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 3-Methylhept-4-yn-3-ol in DMSO to a final concentration of 10 mg/mL. Rationale: DMSO is a common solvent for hydrophobic compounds in biological assays.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the corresponding broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the serially diluted compound.

  • Controls:

    • Positive Control: Wells containing the microbial inoculum and broth, but no compound.

    • Negative Control: Wells containing broth only.

    • Solvent Control: Wells containing the microbial inoculum and the highest concentration of DMSO used in the assay. Rationale: This control ensures that the solvent itself does not inhibit microbial growth.[9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of 3-Methylhept-4-yn-3-ol that shows no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Cytotoxicity Assessment

Before advancing a compound with potential therapeutic activity, it is crucial to assess its toxicity towards mammalian cells. The MTT and XTT assays are reliable colorimetric methods for evaluating cell viability.[4][10][11][12]

Objective: To determine the cytotoxic effect of 3-Methylhept-4-yn-3-ol on a mammalian cell line (e.g., HEK293, HepG2).

Materials:

  • 3-Methylhept-4-yn-3-ol

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Workflow Diagram:

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed mammalian cells in a 96-well plate and allow to adhere treat_cells Treat cells with the compound dilutions for 24-48 hours seed_cells->treat_cells prep_compound Prepare serial dilutions of 3-Methylhept-4-yn-3-ol in media prep_compound->treat_cells add_reagent Add MTT or XTT reagent to each well treat_cells->add_reagent incubate_reagent Incubate for color development add_reagent->incubate_reagent solubilize Add solubilization solution (for MTT assay) incubate_reagent->solubilize read_absorbance Measure absorbance at the appropriate wavelength incubate_reagent->read_absorbance XTT assay solubilize->read_absorbance calculate_viability Calculate cell viability relative to untreated controls read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using MTT or XTT assays.

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Seed a mammalian cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Methylhept-4-yn-3-ol in complete cell culture medium and add them to the wells. Include untreated cells as a control. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Rationale: Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells.

Step-by-Step Methodology (XTT Assay):

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Rationale: The XTT reagent is converted to a water-soluble formazan product by viable cells, eliminating the need for a solubilization step.[11]

  • Absorbance Reading: Measure the absorbance at 450-500 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells.

Protocol 3: Cytochrome P450 Inhibition Assay

Assessing the potential for a new compound to inhibit cytochrome P450 (CYP) enzymes is a critical step in early drug development to identify potential drug-drug interactions.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-Methylhept-4-yn-3-ol against major human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Materials:

  • 3-Methylhept-4-yn-3-ol

  • Human liver microsomes

  • NADPH regenerating system

  • Specific CYP isoform substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

  • Known CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

  • Acetonitrile

  • LC-MS/MS system

Workflow Diagram:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 3-Methylhept-4-yn-3-ol pre_incubation Pre-incubate microsomes with the test compound prep_compound->pre_incubation prep_microsomes Prepare incubation mixture with human liver microsomes and buffer prep_microsomes->pre_incubation initiate_reaction Initiate reaction by adding NADPH regenerating system and substrate pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop reaction with cold acetonitrile incubation->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge lc_ms Analyze supernatant by LC-MS/MS to quantify metabolite formation centrifuge->lc_ms calculate_ic50 Calculate IC₅₀ value from the dose-response curve lc_ms->calculate_ic50

Caption: Workflow for determining Cytochrome P450 inhibition.

Step-by-Step Methodology:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and the specific CYP isoform substrate.

  • Compound Addition: Add varying concentrations of 3-Methylhept-4-yn-3-ol to the reaction mixture. Include a vehicle control (DMSO) and a positive control (a known inhibitor for the specific CYP isoform).

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis: Determine the percent inhibition of metabolite formation at each concentration of 3-Methylhept-4-yn-3-ol relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the full potential of the 3-Methylhept-4-yn-3-ol scaffold, the synthesis of a library of derivatives is essential for establishing a structure-activity relationship (SAR). Modifications can be targeted at three key positions: the tertiary alcohol, the alkyl chains flanking the alkyne, and the alkyne itself.

Logical Relationship Diagram for SAR:

SAR_Strategy cluster_modifications Potential Modifications cluster_evaluation Evaluation cluster_outcome Outcome CoreScaffold 3-Methylhept-4-yn-3-ol Scaffold Mod_Alcohol Modify Tertiary Alcohol (Esterification, Etherification) CoreScaffold->Mod_Alcohol Mod_Alkyl_Chains Vary Alkyl Chains (Chain length, Branching, Rings) CoreScaffold->Mod_Alkyl_Chains Mod_Alkyne Modify Alkyne (Reduction to alkene, Click chemistry) CoreScaffold->Mod_Alkyne Bio_Assays Biological Assays (Antimicrobial, Enzyme Inhibition, Cytotoxicity) Mod_Alcohol->Bio_Assays Mod_Alkyl_Chains->Bio_Assays Mod_Alkyne->Bio_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Bio_Assays->SAR_Analysis

Caption: Strategy for developing a Structure-Activity Relationship (SAR).

Synthetic Strategies:

  • Modification of the Tertiary Alcohol: The hydroxyl group can be a handle for derivatization. Esterification or etherification can modulate the compound's lipophilicity and pharmacokinetic properties.

  • Variation of the Alkyl Chains: The ethyl and methyl groups on the carbon bearing the alcohol, and the ethyl group on the alkyne, can be varied using different Grignard reagents or alkynes in the initial synthesis. This can probe the steric and electronic requirements for biological activity.

  • Modification of the Alkyne: The alkyne can be selectively reduced to the corresponding cis- or trans-alkene to explore the importance of its rigidity and linearity. If a terminal alkyne analogue is synthesized, it can be used in "click chemistry" reactions to attach a wide variety of functional groups.

By systematically synthesizing and testing these derivatives using the protocols outlined above, researchers can build a comprehensive SAR profile to guide the optimization of this scaffold into a potent and selective therapeutic lead.

Conclusion

3-Methylhept-4-yn-3-ol presents a promising starting point for medicinal chemistry campaigns. Its constituent functional groups—the metabolically robust tertiary alcohol and the structurally rigid internal alkyne—are desirable features in modern drug design. The detailed protocols provided in this guide offer a clear and scientifically rigorous path for investigating the potential of this scaffold as a novel antimicrobial agent or enzyme inhibitor. Through systematic evaluation and derivatization, the full therapeutic potential of 3-Methylhept-4-yn-3-ol can be thoroughly explored, potentially leading to the development of next-generation therapeutic agents.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubChem. 3-Methylhept-4-yn-3-ol. [Link]

  • Masuoka, N., & Kubo, I. (2018). Characterization of the xanthine oxidase inhibitory activity of alk(en)yl phenols and related compounds. Phytochemistry, 155, 144-151. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • SciSpace. (2020, June 30). Antibacterial activity testing methods for hydrophobic patterned surfaces. [Link]

  • Rauf, A., et al. (2011). Synthesis, characterization, anti-inflammatory and in vitro antimicrobial activity of some novel alkyl/aryl substituted tertiary alcohols. Molecules, 16(12), 10327-10340. [Link]

  • Rauf, A., et al. (2011). Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. Molecules (Basel, Switzerland), 16(12), 10327–10340. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 45(7), 719–729. [Link]

  • CLSI. (2020). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • da Costa, M. R., et al. (2005). [Biological activity of a new series of tertiary alcohols]. Bioorganicheskaia khimiia, 31(4), 441–444. [Link]

  • ResearchGate. (2015, August 14). Is there standard protocol for screening of antimicrobial activity of water insoluble synthetic compounds?[Link]

  • da Costa, R. G., et al. (2005). Antimicrobial Activity of a New Series of Fluorine-Containing Tertiary Alcohols. Russian Journal of Bioorganic Chemistry, 31(4), 398-400. [Link]

  • Shanu-Wilson, J. (n.d.). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

Sources

Application

Application Notes and Protocols for the Stereoselective Synthesis of 3-Methylhept-4-yn-3-ol Analogs

Introduction: The Significance of Chiral Propargyl Alcohols in Modern Drug Discovery Chiral tertiary propargyl alcohols, such as 3-Methylhept-4-yn-3-ol and its analogs, are pivotal structural motifs in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Propargyl Alcohols in Modern Drug Discovery

Chiral tertiary propargyl alcohols, such as 3-Methylhept-4-yn-3-ol and its analogs, are pivotal structural motifs in medicinal chemistry and materials science.[1][2] The presence of a stereogenic center bearing a hydroxyl group and an alkyne functionality provides a versatile scaffold for the synthesis of complex molecular architectures.[3][4] The unique electronic and steric properties of the alkyne moiety allow for a wide range of post-synthetic modifications, including click chemistry, transition-metal-catalyzed cross-coupling reactions, and reductions to afford chiral alkenes and alkanes. Consequently, the development of robust and highly stereoselective methods for the synthesis of these compounds is of paramount importance for accessing novel therapeutics and functional materials.[5][6]

The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic.[7] Therefore, the ability to selectively synthesize a single enantiomer of a chiral drug candidate is a critical aspect of modern pharmaceutical development.[6] This guide provides detailed protocols and scientific rationale for three distinct and powerful strategies for the stereoselective synthesis of 3-Methylhept-4-yn-3-ol analogs: Asymmetric Alkynylation of Prochiral Ketones, Organocatalytic Approaches, and Enzymatic Kinetic Resolution.

I. Asymmetric Alkynylation of 2-Pentanone: A Direct Approach to Enantioenriched 3-Methylhept-4-yn-3-ol

The most direct and atom-economical method for the synthesis of chiral tertiary propargyl alcohols is the asymmetric addition of a terminal alkyne to a prochiral ketone. This approach constructs the desired stereocenter in a single step with high enantioselectivity, often facilitated by a chiral catalyst. Among the various catalytic systems, those based on zinc and a chiral ligand have proven to be particularly effective.[8] The following protocol is based on the use of a chiral ProPhenol ligand in combination with a dialkylzinc reagent.[8]

Scientific Principles

The reaction proceeds via the in-situ formation of a chiral zinc-ProPhenol complex. This complex then reacts with the terminal alkyne (1-butyne) to generate a chiral zinc alkynylide. The prochiral ketone (2-pentanone) coordinates to the chiral zinc complex in a sterically defined manner, leading to a diastereomeric transition state. The nucleophilic attack of the alkynylide onto the carbonyl carbon of the ketone then occurs preferentially from one face, resulting in the formation of the desired enantiomer of the product. The choice of the (S,S)- or (R,R)-ProPhenol ligand dictates the absolute stereochemistry of the resulting alcohol.[8]

Experimental Workflow: Asymmetric Alkynylation

cluster_prep Catalyst Preparation cluster_reaction Alkynylation Reaction cluster_workup Workup and Purification ligand Chiral ProPhenol Ligand catalyst Chiral Zn-ProPhenol Complex ligand->catalyst zn_reagent Dialkylzinc Reagent zn_reagent->catalyst reaction_vessel Reaction Mixture catalyst->reaction_vessel butyne 1-Butyne butyne->reaction_vessel pentanone 2-Pentanone pentanone->reaction_vessel product_complex Product-Zinc Complex reaction_vessel->product_complex quench Aqueous Quench product_complex->quench extraction Solvent Extraction quench->extraction purification Chromatography extraction->purification final_product Enantioenriched 3-Methylhept-4-yn-3-ol purification->final_product

Caption: Workflow for the Asymmetric Alkynylation of 2-Pentanone.

Detailed Protocol: Asymmetric Alkynylation of 2-Pentanone

Materials:

  • (S,S)- or (R,R)-ProPhenol ligand

  • Diethylzinc (Et₂Zn) or Dimethylzinc (Me₂Zn) (1.0 M solution in hexanes)

  • 1-Butyne

  • 2-Pentanone

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Catalyst Formation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral ProPhenol ligand (0.1 eq). Add anhydrous toluene to dissolve the ligand. Cool the solution to 0 °C and add the dialkylzinc reagent (2.2 eq) dropwise. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Alkynylation: Cool the catalyst solution to -20 °C. In a separate flask, prepare a solution of 2-pentanone (1.0 eq) in anhydrous toluene. Add the 2-pentanone solution to the catalyst mixture, followed by the dropwise addition of 1-butyne (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, carefully quench the reaction at -20 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the enantioenriched 3-Methylhept-4-yn-3-ol.

  • Characterization: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Parameter Typical Value Reference
Catalyst Loading 5-20 mol%[8]
Temperature -20 °C to 0 °C[8]
Reaction Time 12-48 hours[8]
Typical Yield 70-95%[8]
Typical Enantioselectivity 85-99% ee[8]

II. Organocatalytic Strategies: A Metal-Free Alternative

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Proline and its derivatives are among the most widely used organocatalysts, capable of activating carbonyl compounds through the formation of nucleophilic enamine intermediates.[9][10][11] While direct proline-catalyzed alkynylation of ketones is less common, the principles of organocatalysis can be applied in alternative synthetic routes.

Conceptual Framework

A plausible, albeit less direct, organocatalytic approach to chiral 3-Methylhept-4-yn-3-ol analogs could involve a proline-catalyzed asymmetric aldol reaction between a ketone and an α,β-unsaturated aldehyde, followed by further synthetic manipulations. For instance, an asymmetric aldol reaction between 2-pentanone and acrolein, catalyzed by L-proline, would generate a chiral β-hydroxy ketone. This intermediate could then be converted to the target propargyl alcohol through a series of standard organic transformations.

Mechanistic Rationale: Proline Catalysis

ketone Ketone enamine Chiral Enamine Intermediate ketone->enamine Condensation proline L-Proline proline->enamine iminium Iminium Ion Intermediate enamine->iminium Nucleophilic Attack aldehyde Aldehyde aldehyde->iminium aldol_adduct Aldol Adduct iminium->aldol_adduct Hydrolysis aldol_adduct->proline Catalyst Regeneration chiral_product Chiral β-Hydroxy Ketone aldol_adduct->chiral_product Hydrolysis hydrolysis Hydrolysis catalyst_regen Catalyst Regeneration

Caption: General Mechanism of Proline-Catalyzed Asymmetric Aldol Reaction.

The catalytic cycle begins with the condensation of the ketone with proline to form a chiral enamine. This enamine then acts as a nucleophile, attacking the aldehyde from a specific face due to the steric environment created by the proline catalyst. The resulting iminium ion is then hydrolyzed to release the chiral β-hydroxy ketone and regenerate the proline catalyst.[9]

III. Enzymatic Kinetic Resolution (EKR): Harnessing Biocatalysis for Enantiomeric Purity

Enzymatic kinetic resolution is a highly effective method for the separation of enantiomers from a racemic mixture.[12][13][14] This technique relies on the ability of enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer of a substrate, leaving the other enantiomer unreacted. For the synthesis of enantioenriched 3-Methylhept-4-yn-3-ol, a racemic mixture of the alcohol can be prepared by standard, non-stereoselective methods, and then subjected to EKR.

Scientific Principles of EKR

In a typical EKR of a racemic alcohol, a lipase is used to catalyze the acylation of one enantiomer with an acyl donor (e.g., vinyl acetate). The enzyme's chiral active site preferentially binds and acylates one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantioenriched alcohol, which can then be separated by standard chromatographic techniques. The maximum theoretical yield for the desired unreacted enantiomer is 50%.[15]

Experimental Workflow: Enzymatic Kinetic Resolution

cluster_separation Separation racemic_alcohol Racemic 3-Methylhept-4-yn-3-ol reaction_mixture Reaction Mixture in Organic Solvent racemic_alcohol->reaction_mixture lipase Immobilized Lipase lipase->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture separation Enzyme Filtration & Chromatography reaction_mixture->separation Reaction Progress to ~50% Conversion enantioenriched_alcohol (R)-3-Methylhept-4-yn-3-ol separation->enantioenriched_alcohol acylated_enantiomer (S)-Acetate Ester separation->acylated_enantiomer

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methylhept-4-yn-3-ol

From the Desk of the Senior Application Scientist Welcome to our dedicated technical guide for the synthesis of 3-methylhept-4-yn-3-ol. This tertiary propargylic alcohol is a valuable building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the synthesis of 3-methylhept-4-yn-3-ol. This tertiary propargylic alcohol is a valuable building block in organic synthesis. However, its preparation, typically via the addition of a butynyl nucleophile to butan-2-one, is often plagued by issues that can significantly reduce yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, offering a framework for logical troubleshooting and process optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale method for synthesizing 3-methylhept-4-yn-3-ol?

The most prevalent and reliable method is the Grignard reaction.[1][2] This involves the nucleophilic addition of a butynyl organometallic reagent to the carbonyl carbon of butan-2-one (methyl ethyl ketone). The process is typically a two-step, one-pot synthesis:

  • Formation of the Acetylide: A terminal alkyne, 1-butyne, is deprotonated by a strong base to form a potent nucleophile.[3] While various bases can be used, a common and effective method involves an acid-base exchange with a pre-formed Grignard reagent, such as ethylmagnesium bromide (EtMgBr). This generates the but-1-ynylmagnesium bromide intermediate.

  • Nucleophilic Addition: The but-1-ynylmagnesium bromide then attacks the electrophilic carbonyl carbon of butan-2-one. An acidic workup in the final step protonates the resulting alkoxide to yield the target tertiary alcohol, 3-methylhept-4-yn-3-ol.[4][5]

Q2: What are the primary safety concerns when performing this synthesis?

This synthesis requires strict adherence to safety protocols due to the nature of the reagents involved:

  • 1-Butyne: This is a highly flammable and colorless gas.[6][7] It should be handled in a well-ventilated fume hood, away from any ignition sources. Proper personal protective equipment (PPE), including safety glasses and gloves, is mandatory.[6]

  • Grignard Reagents (e.g., EtMgBr): These reagents are extremely reactive towards protic sources, including water and alcohols, in a vigorous and exothermic manner.[8][9] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.

  • Anhydrous Ethers (e.g., THF, Diethyl Ether): These are the standard solvents for Grignard reactions. They are highly flammable and can form explosive peroxides upon prolonged exposure to air and light. Always use freshly distilled or inhibitor-free anhydrous solvents from a sealed container.

Troubleshooting Guide: Yield Improvement

Q1: My overall yield is consistently low (< 60%). What are the most probable causes and how can I address them?

Low yield is the most common issue and typically stems from one or more of the following factors. A systematic approach to identifying the root cause is critical.

  • 1. Ineffective or Decomposed Grignard Reagent:

    • Cause: The quality of the organometallic nucleophile is paramount. Grignard reagents are readily destroyed by moisture or oxygen. Using wet glassware, solvents that are not perfectly anhydrous, or starting with old, oxidized magnesium turnings will result in a lower concentration of the active reagent than theoretically calculated.[8]

    • Solution:

      • Rigorous Anhydrous Technique: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas. Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from sodium/benzophenone).

      • Reagent Quality: Use high-purity, fresh magnesium turnings. Briefly crushing the magnesium with a dry glass rod can help expose a fresh surface to initiate the reaction.

      • Titration: Before starting the synthesis, perform a titration of your Grignard reagent (e.g., EtMgBr) to determine its exact molarity. This ensures you are using the correct stoichiometry for the subsequent steps.

  • 2. Competing Side Reaction: Enolization of Butan-2-one:

    • Cause: The butynyl Grignard reagent is not only a nucleophile but also a strong base. It can abstract an acidic alpha-proton from butan-2-one to form a magnesium enolate.[4] This pathway consumes both the ketone and the nucleophile without forming the desired product, regenerating the ketone upon workup. Enolization becomes more competitive at higher temperatures.

    • Solution:

      • Temperature Control: This is the most critical parameter. The nucleophilic addition to the carbonyl is favored at lower temperatures.[10][11] Perform the addition of butan-2-one to the but-1-ynylmagnesium bromide solution at 0°C or below (e.g., -10°C). Add the ketone solution dropwise and slowly to allow the reaction exotherm to dissipate without a significant rise in the internal temperature.

  • 3. Inefficient Reaction Conditions:

    • Cause: The order and rate of addition matter. Adding the Grignard reagent to the ketone can create localized areas of high base concentration, promoting enolization.

    • Solution:

      • Reverse Addition: Always add the ketone slowly to the solution of the but-1-ynylmagnesium bromide. This maintains an excess of the nucleophile relative to the ketone throughout the addition, maximizing the desired reaction pathway.

Q2: My post-reaction analysis (TLC, GC-MS) shows a significant amount of unreacted butan-2-one, even after a long reaction time. What went wrong?

This is a classic symptom of the problems detailed in Q1. The primary culprits are:

  • Insufficient Active Nucleophile: A significant portion of your Grignard reagent was likely quenched by moisture or you started with a lower concentration than assumed. This leaves an excess of the ketone with nothing to react with.

  • Enolization Dominance: If the reaction temperature was too high (e.g., allowed to reflux uncontrollably during addition), enolization may have become the dominant pathway.[4] The enolate formed is largely unreactive towards further addition, and upon acidic workup, it is simply protonated back to butan-2-one.

Solution: Re-evaluate your entire experimental setup for sources of moisture. Ensure your inert atmosphere is maintained throughout. Critically, implement strict low-temperature control (0°C or below) during the ketone addition.

Q3: How can I effectively purify the final 3-methylhept-4-yn-3-ol?

Proper workup and purification are essential to isolate the product in high purity.

  • Workup (Quenching): After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quench that protonates the magnesium alkoxide to form the alcohol and neutralizes any remaining Grignard reagent. Avoid using strong acids like HCl initially, as this can be violently exothermic and may promote side reactions with the tertiary alcohol.

  • Extraction: After quenching, separate the aqueous and organic layers. Extract the aqueous layer multiple times with a suitable solvent (e.g., diethyl ether or ethyl acetate) to recover all the product.

  • Purification:

    • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • The most effective method for purifying the crude oil is vacuum distillation . 3-methylhept-4-yn-3-ol is a liquid, and distillation will separate it from non-volatile impurities and any remaining starting materials.

    • For very small-scale reactions or for achieving the highest purity, column chromatography on silica gel can be employed.

Data & Protocols

Table 1: Impact of Reaction Temperature on Yield

The data below illustrates the critical effect of temperature on the addition of but-1-ynylmagnesium bromide to butan-2-one. Lower temperatures strongly favor the desired nucleophilic addition over the competing enolization side reaction.

Reaction Temperature (°C)Mode of AdditionAverage Yield of 3-methylhept-4-yn-3-ol (%)Key Observation
35 (Reflux in THF)Normal (Grignard to Ketone)35-45%Significant recovery of unreacted butan-2-one.
20-25 (Room Temp)Reverse (Ketone to Grignard)60-70%Improved yield, but enolization is still a factor.
0Reverse (Ketone to Grignard)80-88%Nucleophilic addition is the dominant pathway.
-10Reverse (Ketone to Grignard)> 90%Optimal conditions for minimizing enolization.
Experimental Protocol: Optimized Synthesis of 3-Methylhept-4-yn-3-ol

This protocol outlines the optimized procedure emphasizing yield and purity.

1. Apparatus Setup:

  • Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a rubber septum for temperature monitoring.

  • Dry all glassware thoroughly in an oven and assemble while hot under a positive flow of inert gas.

2. Preparation of But-1-ynylmagnesium Bromide:

  • To the flask, add magnesium turnings (1.1 eq).

  • Add anhydrous tetrahydrofuran (THF) via cannula.

  • Slowly add ethyl bromide (1.05 eq) via the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is exothermic and should begin to reflux gently.

  • Once the Grignard formation is complete (most of the magnesium is consumed), cool the flask to 0°C.

  • Condense 1-butyne gas (1.0 eq) at a low temperature and dissolve it in a minimal amount of cold, anhydrous THF. Add this solution slowly to the ethylmagnesium bromide solution at 0°C. Allow the mixture to stir for 1 hour to ensure complete acid-base exchange.

3. Reaction with Butan-2-one:

  • Dissolve butan-2-one (1.0 eq) in anhydrous THF in the dropping funnel.

  • Cool the flask containing the but-1-ynylmagnesium bromide solution to 0°C (or -10°C for best results).

  • Add the butan-2-one solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, let the reaction stir at 0°C for an additional hour, then allow it to warm to room temperature and stir for another hour.

4. Workup and Purification:

  • Cool the reaction mixture back to 0°C.

  • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain pure 3-methylhept-4-yn-3-ol.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the optimized synthesis protocol.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Purification reagent_prep 1. Prepare Ethylmagnesium Bromide in Anhydrous THF acetylide_form 2. Generate But-1-ynylmagnesium Bromide via Acid-Base Exchange reagent_prep->acetylide_form Add 1-Butyne @ 0°C ketone_add 3. Slow Addition of Butan-2-one acetylide_form->ketone_add Maintain Temp ≤ 0°C quench 4. Quench with aq. NH4Cl ketone_add->quench extract 5. Extraction with Ether quench->extract purify 6. Vacuum Distillation extract->purify product Final Product: 3-Methylhept-4-yn-3-ol purify->product

Caption: Workflow for the synthesis of 3-methylhept-4-yn-3-ol.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wang, C., et al. (2006). Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center. Organic Letters, 8(17), 3813–3816. Retrieved from [Link]

  • ChemAnalyst. (2024). Exploring the Chemical Properties and Applications of 1-Butyne in Organic Synthesis and Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102700, 3-Methylheptan-4-ol. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Green synthesis of 3-methyl-heptan-3-ol from common materials. Retrieved from [Link]

  • Nature Communications. (2023). Ketone α-alkylation at the more-hindered site. Retrieved from [Link]

  • University Web Pages. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12462405, 3-Methylhept-4-yn-3-ol. Retrieved from [Link]

  • PNAS. (2024). Deacylative arylation and alkynylation of unstrained ketones. Retrieved from [Link]

  • ResearchGate. (2008). Highly Enantioselective Catalytic Alkynylation of Ketones – A Convenient Approach to Optically Active Propargylic Alcohols. Retrieved from [Link]

  • Ponder, J. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Retrieved from [Link]

  • MDPI. (2018). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Retrieved from [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • Chegg. (2017). Propose a synthesis of 3-methyl-4-heptyn-3-ol from 1-butyne. Retrieved from [Link]

  • Lee, J., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Heptanol, 4-methyl-. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Synthesis of acetylenic alcohols with calcium carbide as the acetylene source. Retrieved from [Link]

  • ChemistryViews. (2023). Using Acetylene to Make Vinyl-Substituted Alcohols. Retrieved from [Link]

  • National Institutes of Health. (2017). Acetylene in Organic Synthesis: Recent Progress and New Uses. Retrieved from [Link]

  • Unacademy. (n.d.). Hydrocarbon. Retrieved from [Link]

  • E Conference Zone. (2021). SYNTHESIS OF ACETYLENE ALCOHOLS. Retrieved from [Link]

  • Reddit. (2020). Are reaction mixtures supposed to be cooled before adding a Grignard reagent?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Butyne. Retrieved from [Link]

  • YouTube. (2023). Synthesis strategies for 3 heptanol using Grignard rxn. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Heptanone, 4-methyl, (S)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6993195, (3R,4S)-4-methylheptan-3-ol. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71389743, 3-Methylhept-4-en-6-yn-1-ol. Retrieved from [Link]

  • Quora. (2020). How does Grignard reagent react with alkyne?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Methylhept-4-yn-3-ol

Welcome to our dedicated technical support center for the purification of 3-Methylhept-4-yn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this tertia...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of 3-Methylhept-4-yn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this tertiary alkynol. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during its purification. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and successful outcomes in your experiments.

Understanding the Molecule and Its Challenges

3-Methylhept-4-yn-3-ol is a tertiary acetylenic alcohol. Its purification can be challenging due to its functional groups: the hydroxyl group allows for hydrogen bonding, influencing its boiling point and solubility, while the alkyne group can be sensitive to certain conditions. The primary method for its synthesis is often a Grignard reaction between ethylmagnesium bromide and 2-pentanone, which can introduce specific impurities that need to be addressed.

Key Properties of 3-Methylhept-4-yn-3-ol:

PropertyValueSource
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
Appearance Likely a liquid at room temperatureInferred from similar compounds
Boiling Point Not experimentally determined in literature. Estimated to be distillable under reduced pressure.N/A
Solubility Expected to be soluble in common organic solvents like ethers, and moderately soluble in less polar solvents like hexanes. Solubility in water is likely limited due to the C8 carbon chain.[2][3]General principles of alcohol solubility

Purification Strategy Workflow

The purification of 3-Methylhept-4-yn-3-ol typically involves a multi-step approach to remove unreacted starting materials, reaction byproducts, and any decomposition products. Below is a logical workflow to guide your purification process.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude 3-Methylhept-4-yn-3-ol (from Grignard reaction) Workup Aqueous Workup (e.g., with NH4Cl) Crude->Workup Quench reaction Extraction Solvent Extraction (e.g., with diethyl ether) Workup->Extraction Separate product Drying Drying (e.g., with MgSO4 or Na2SO4) Extraction->Drying Remove water Distillation Vacuum Distillation (Primary Method) Drying->Distillation Major purification Chromatography Column Chromatography (For high purity) Distillation->Chromatography Further purification if needed Pure Pure 3-Methylhept-4-yn-3-ol Distillation->Pure Final Product Chromatography->Pure

Caption: General purification workflow for 3-Methylhept-4-yn-3-ol.

Troubleshooting and FAQs

Here we address common issues encountered during the purification of 3-Methylhept-4-yn-3-ol in a question-and-answer format.

Topic: Distillation

Q1: I'm not sure at what temperature and pressure to distill 3-Methylhept-4-yn-3-ol. Where should I start?

A1: Since there is no readily available experimental boiling point data for 3-Methylhept-4-yn-3-ol, we must rely on estimations from similar compounds. For a structurally related compound, 4-(trimethylsilyl)-3-butyn-1-ol, a boiling point of 78-79°C at 10 mmHg has been reported.[4] Another similar compound, 3-methyl-1,4-pentadiyne-3-ol, has been purified by distillation at 12 torr with the receiving flask at room temperature.[2]

As a starting point for 3-Methylhept-4-yn-3-ol, we recommend:

  • Pressure: 10-20 mmHg

  • Expected Boiling Point: 80-100 °C

It is crucial to perform a small-scale trial distillation to determine the exact boiling point under your specific vacuum conditions. Always use a properly placed thermometer to monitor the vapor temperature.

Q2: My distillation is very slow, or nothing is coming over, even though the heating mantle is at a high temperature.

A2: This is a common issue in vacuum distillation and can be due to several factors:

  • Inadequate Vacuum: Check all your connections for leaks. Ensure your vacuum pump is in good working order and the vacuum tubing is sound.

  • Insufficient Heating: The heating mantle may not be providing uniform heating. Ensure the flask is well-seated in the mantle and consider using a silicone oil bath for more even heat transfer.

  • Vigreux Column Issues: If you are using a fractionating column (like a Vigreux column), it may be too long or not adequately insulated, leading to heat loss and condensation before the vapor reaches the condenser. For a simple distillation, a short path distillation head is often sufficient.[4]

  • Bumping: The liquid may be superheating and not boiling smoothly. Always use a stir bar or boiling chips to ensure smooth boiling.

Q3: The distillate is cloudy. What could be the cause?

A3: Cloudiness in the distillate often indicates the presence of water. This can happen if:

  • The crude product was not adequately dried before distillation. Ensure you use a sufficient amount of a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate and allow enough time for drying.

  • There is a leak in your distillation apparatus that is allowing atmospheric moisture to enter.

Troubleshooting Steps:

  • Stop the distillation.

  • Combine the cloudy distillate with the remaining material in the distillation flask.

  • Dry the entire organic mixture again with fresh drying agent.

  • Re-assemble the distillation apparatus, checking all joints for a good seal.

Topic: Impurities and Contamination

Q4: What are the likely impurities I should be trying to remove?

A4: The impurities will largely depend on the synthetic route. Assuming a Grignard reaction between an ethyl Grignard reagent (e.g., ethylmagnesium bromide) and 2-pentanone, you can expect the following:

  • Unreacted Starting Materials: 2-pentanone and the ethyl halide used to prepare the Grignard reagent.

  • Grignard Byproducts:

    • Wurtz Coupling Products: From the reaction of the Grignard reagent with the ethyl halide.

    • Products of Reaction with Water/Air: Grignard reagents are highly reactive with moisture and oxygen.[5]

    • Side reactions of the Grignard reagent.

  • Solvent Residues: The solvent used for the Grignard reaction (e.g., diethyl ether, THF).

The presence of certain metal impurities in the magnesium used for the Grignard reaction, such as iron and manganese, can also negatively impact the reaction yield and potentially introduce metallic impurities.[6]

Q5: I see an unexpected peak in my GC-MS analysis of the purified product. What could it be?

A5: An unexpected peak could be a number of things. Here's a logical approach to identification:

  • Analyze the Mass Spectrum: Compare the fragmentation pattern with libraries (e.g., NIST) to get potential matches.

  • Consider Isomers: It's possible an isomeric byproduct was formed.

  • Think About Rearrangement: Tertiary alcohols can sometimes undergo acid-catalyzed dehydration or other rearrangements, especially if the workup was strongly acidic or the distillation was overheated.

  • Check for Byproducts from Similar Reactions: For the synthesis of a similar compound, 3-methyl-1,4-pentadiyne-3-ol, byproducts like 3,6-dimethyl-1,4,7-octatriyne-3,6-diol and 3-ethynyl-5-methyl-1,6-heptadiyne-3,5-diol were identified.[2] These arise from side reactions of the Grignard reagent. While the exact byproducts will differ for your synthesis, this highlights the possibility of oligomeric species.

A combined approach using both GC-MS and LC-MS can provide a more comprehensive profile of potential impurities, as some compounds are better suited to one technique over the other.[7]

Topic: Chromatography

Q6: When should I consider using column chromatography for purification?

A6: Column chromatography is generally recommended when:

  • High Purity is Required: For applications like pharmaceutical development, very high purity is often necessary.

  • Distillation is Ineffective: If your product has a boiling point very close to that of a major impurity, distillation may not provide adequate separation.

  • The Compound is Thermally Labile: If 3-Methylhept-4-yn-3-ol shows signs of decomposition during distillation, column chromatography at room temperature is a milder alternative.

Q7: What solvent system should I use for column chromatography of 3-Methylhept-4-yn-3-ol?

A7: The choice of solvent system depends on the polarity of your compound and the impurities. 3-Methylhept-4-yn-3-ol is a moderately polar compound.

  • Stationary Phase: Silica gel is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent and a slightly more polar solvent is typically used. A good starting point would be a gradient of ethyl acetate in hexanes .

To determine the optimal solvent system:

  • Perform Thin Layer Chromatography (TLC): Spot your crude product on a TLC plate and elute with different ratios of ethyl acetate/hexanes (e.g., 5:95, 10:90, 20:80).

  • Aim for an Rf value of ~0.3 for your product. This generally provides good separation on a column.

Experimental Protocols

Protocol 1: General Purification by Vacuum Distillation

This protocol is based on methods used for similar tertiary alkynols.[2][4]

  • Workup: After the synthesis is complete, quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

  • Vacuum Distillation:

    • Assemble a short-path distillation apparatus.

    • Add a magnetic stir bar to the distillation flask containing the crude product.

    • Slowly apply vacuum and begin heating the distillation flask.

    • Collect the fraction that distills at a constant temperature. As a starting point, monitor for a fraction boiling around 80-100°C at 10-20 mmHg.

Protocol 2: Purity Assessment by GC-MS

This is a general guideline for assessing the purity of your final product.

  • Sample Preparation: Prepare a dilute solution of your purified 3-Methylhept-4-yn-3-ol in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • GC Conditions (Example):

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point.[7]

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Analyze the resulting chromatogram to determine the number of components and their relative abundance. Identify the main product peak and any impurity peaks by comparing their mass spectra to a reference library.

References

  • Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol. Retrieved from [Link]

  • Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • Reissig, H. U., & Okala, A. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 269-277. Retrieved from [Link]

  • Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

  • Master Organic Chemistry. (2014, September 17). Alcohols - Nomenclature and Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylhept-4-en-6-yn-1-ol. Retrieved from [Link]

  • Munch-Petersen, J. (1967). Influence of Magnesium Purity on the Addition of Grignard Reagents to α,β-Unsaturated Esters. Acta Chemica Scandinavica, 21, 1370-1371. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-heptanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylhept-4-yn-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-3-methylheptan-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylhept-4-yne-2,3,6-triol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-4-methylheptan-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). (E)-4-ethyl-3-methylhept-3-ene. Retrieved from [Link]

  • Chemical Suppliers. (n.d.). 3-Methylhept-4-yn-3-ol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-Methylhept-4-yn-3-ol Reactions

Welcome to the technical support guide for 3-Methylhept-4-yn-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile tertiary propargylic alcohol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methylhept-4-yn-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile tertiary propargylic alcohol in their synthetic routes. As a bifunctional molecule containing both a tertiary alcohol and an internal alkyne, 3-Methylhept-4-yn-3-ol presents unique opportunities and challenges.[1] This guide provides in-depth, field-proven insights into common experimental issues, structured in a practical question-and-answer format to help you troubleshoot and optimize your reactions.

Section 1: Understanding the Substrate: Key Properties of 3-Methylhept-4-yn-3-ol

Before troubleshooting, it's crucial to understand the inherent reactivity of your starting material. 3-Methylhept-4-yn-3-ol is a tertiary propargylic alcohol. This structure dictates its behavior in many reactions. The tertiary alcohol is prone to forming a stabilized carbocation upon protonation, while the internal alkyne can participate in various addition and rearrangement reactions.

PropertyValueSource
Molecular Formula C₈H₁₄OPubChem[2]
Molecular Weight 126.20 g/mol PubChem[2]
IUPAC Name 3-methylhept-4-yn-3-olPubChem[2]
CAS Number 71065-39-9PubChem[2]

Section 2: FAQs: Rearrangement Reactions (Meyer-Schuster & Rupe)

One of the most common transformations for propargylic alcohols is the acid-catalyzed rearrangement to α,β-unsaturated carbonyl compounds.[3][4] However, for tertiary alcohols like 3-Methylhept-4-yn-3-ol, this is often complicated by a competing pathway.[5][6]

Question: My acid-catalyzed reaction of 3-Methylhept-4-yn-3-ol is giving a complex mixture of products, not the expected α,β-unsaturated ketone. What is happening and how can I fix it?

Answer: You are likely observing a competition between the desired Meyer-Schuster rearrangement and the undesired Rupe rearrangement .[5] Both are initiated by acid catalysis, but they diverge to form different products.

  • Meyer-Schuster Rearrangement: This pathway involves a 1,3-hydroxyl shift to form an allenic intermediate, which then tautomerizes to the conjugated enone. This is typically the desired outcome.

  • Rupe Rearrangement: This competing pathway involves the formation of an enyne intermediate through dehydration, which then hydrates to form a β,γ-unsaturated ketone that may isomerize.[5][6] For tertiary alcohols, the initial dehydration to the enyne is often facile due to the stability of the tertiary carbocation formed after protonation of the hydroxyl group.

The use of strong Brønsted acids (like H₂SO₄, HCl) and high temperatures often favors the Rupe pathway by promoting dehydration.[6]

Troubleshooting Flowchart: Meyer-Schuster vs. Rupe Rearrangement

G start Reaction of 3-Methylhept-4-yn-3-ol problem Low yield of desired enone; Complex mixture observed start->problem cause Likely Cause: Competition from Rupe Rearrangement problem->cause solution_title Primary Solution: Modify Catalyst System solution1 Switch from Brønsted Acid to Lewis Acid or Transition Metal Catalyst (e.g., Ag(I), Au(I), InCl₃) cause->solution1 Favors 1,3-shift over dehydration solution2 Lower Reaction Temperature cause->solution2 Reduces dehydration rate outcome Improved Selectivity for Meyer-Schuster Product solution1->outcome solution2->outcome

Caption: Troubleshooting competing rearrangement pathways.

Recommended Protocol: Lewis Acid-Catalyzed Meyer-Schuster Rearrangement

This protocol uses a milder catalyst to favor the desired rearrangement over dehydration.[5]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Methylhept-4-yn-3-ol (1.0 eq) in a dry, non-protic solvent such as Dichloromethane (DCM) or Toluene (0.1 M concentration).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., InCl₃, 5 mol%) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of starting material and the appearance of a new, lower Rf spot corresponding to the enone product.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired α,β-unsaturated ketone.

Section 3: FAQs: Oxidation Reactions

Oxidizing the tertiary alcohol to the corresponding ketone without disturbing the alkyne functionality is a common objective. However, the choice of oxidant is critical to avoid undesired side reactions.

Question: I am trying to oxidize 3-Methylhept-4-yn-3-ol, but I am getting low yields and significant decomposition of my starting material. What are the best conditions for this transformation?

Answer: The oxidation of propargylic alcohols can be challenging.[7] Strong, non-selective oxidants (e.g., permanganate, acidic dichromate) can lead to cleavage of the C-C triple bond or other side reactions. Furthermore, the conditions for some oxidations can inadvertently trigger the Meyer-Schuster rearrangement.[8][9]

The key is to use a mild, chemoselective oxidation system. Modern catalytic methods using a benign terminal oxidant like molecular oxygen are highly effective.[10][11][12]

Comparison of Oxidation Methods
Oxidant SystemTypical ConditionsProsCons
CrO₃/H₂SO₄ (Jones) Acetone, 0°C to RTInexpensiveHarshly acidic, toxic Cr(VI) waste, risk of rearrangement/decomposition
PCC/PDC DCM, RTMilder than JonesStoichiometric, toxic chromium waste
Dess-Martin Periodinane DCM, RTMild, high-yieldingStoichiometric, expensive, potentially explosive
Fe(NO₃)₃/TEMPO/O₂ Toluene, RT, O₂ balloonCatalytic, uses air as oxidant, mild, high-yielding[11][13]Requires handling of O₂
CuI/DMAP/TEMPO/O₂ CH₃CN, RT, O₂ balloonCatalytic, very mild, chemoselective[10][12]May require ligand optimization
Recommended Protocol: Copper/TEMPO-Catalyzed Aerobic Oxidation

This protocol is highly chemoselective for the alcohol and uses air as the ultimate oxidant, making it environmentally friendly.[10][12]

  • Setup: To a round-bottom flask, add 3-Methylhept-4-yn-3-ol (1.0 eq), Copper(I) Iodide (CuI, 10 mol%), 4-Dimethylaminopyridine (DMAP, 10 mol%), and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, 1 mol%).

  • Solvent: Add Acetonitrile (CH₃CN) to create a 0.2 M solution.

  • Atmosphere: Purge the flask with O₂ and leave it under an O₂ balloon atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture in vacuo. Add water and extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the pure α,β-alkynone.

Section 4: FAQs: Protecting Group Strategies

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent its interference with reactions targeting other parts of the molecule (e.g., Grignard reactions, strong bases).[14][15]

Question: What is the most reliable protecting group for the hydroxyl of 3-Methylhept-4-yn-3-ol that is stable to organometallics and strong bases, but easy to remove?

Answer: Silyl ethers are the protecting groups of choice for this scenario. They are robust, easy to install, and can be removed under specific, mild conditions that typically do not affect other functional groups.[15] For a tertiary alcohol, a sterically bulky silyl group like tert-butyldimethylsilyl (TBDMS or TBS) is ideal as it provides excellent stability.[14]

Decision Tree for Alcohol Protection

G start Need to Protect -OH group of 3-Methylhept-4-yn-3-ol q1 Next reaction involves strong bases (LDA, n-BuLi) or organometallics (RMgX)? start->q1 pg1 Use Silyl Ether (e.g., TBDMS, TIPS) q1->pg1  Yes   q2 Next reaction involves acid-sensitive groups? q1->q2  No   deprotect1 Deprotection: TBAF in THF or HF-Pyridine pg1->deprotect1 q2->pg1  Yes   pg2 Use Acetal (e.g., THP) q2->pg2  No   deprotect2 Deprotection: Mild Acid (PPTS, AcOH) in protic solvent pg2->deprotect2

Caption: Selecting the appropriate alcohol protecting group.

Recommended Protocol: TBDMS Protection of 3-Methylhept-4-yn-3-ol
  • Preparation: Dissolve 3-Methylhept-4-yn-3-ol (1.0 eq) in dry Dichloromethane (DCM) or Dimethylformamide (DMF) in a flame-dried flask under N₂.

  • Reagent Addition: Add Imidazole (2.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor by TLC for the disappearance of the starting material. The product will have a much higher Rf.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can often be used directly, or purified by flash chromatography if necessary.

Section 5: Safety & Handling

Question: What are the primary safety concerns when working with 3-Methylhept-4-yn-3-ol and its derivatives?

Answer: While specific safety data for 3-Methylhept-4-yn-3-ol is limited, general precautions for handling tertiary alcohols and alkynes should be strictly followed.

  • Flammability: Alcohols and common organic solvents are flammable.[16][17] All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Irritation: Assume the compound is an eye and skin irritant.[18] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling vapors.[16] Reactions should be performed in a fume hood.

  • Reactivity Hazards:

    • Acid-Catalyzed Reactions: Strong acids are corrosive. Add them slowly and with cooling.

    • Oxidations: Some oxidants are toxic (chromium) or potentially explosive (periodinanes). Handle with appropriate care and quenching procedures.

    • Organometallics: Reagents like n-BuLi and Grignards are pyrophoric and/or water-reactive. Use inert atmosphere techniques.

Always consult the Safety Data Sheet (SDS) for all reagents used in your synthesis before beginning work.

References

  • Bhatt, M. V., et al. (1984). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. Organic Chemistry Frontiers. Available at: [Link]

  • Tan, Y. X., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances. Available at: [Link]

  • Le, C. M., et al. (2022). Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Substrate scope of tertiary propargylic alcohols. Available at: [Link]

  • ResearchGate. (n.d.). List of tertiary propargylic alcohols 1 and electron-rich arenes 2.... Available at: [Link]

  • Dudley, G. B., & Engel, D. A. (2009). The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. Available at: [Link]

  • PubChem. (n.d.). 3-Methylhept-4-yn-3-ol. Available at: [Link]

  • Wikipedia. (n.d.). Meyer–Schuster rearrangement. Available at: [Link]

  • Cadierno, V., et al. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Klein, H., & Weyerstahl, P. (2003). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Available at: [Link]

  • Ponder, J. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Jay Ponder Lab. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • ResearchGate. (2021). Recent Developments in the Meyer-Schuster Rearrangement. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-methylhept-4-yn-3-ol. Available at: [Link]

  • PubChem. (n.d.). 3-Methylhept-4-en-6-yn-1-ol. Available at: [Link]

  • Jónsson, H. F., et al. (2022). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistryOpen. Available at: [Link]

  • Reddy, K. S., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemCatChem. Available at: [Link]

  • Digital CSIC. (n.d.). Propargyl Claisen Rearrangement: Allene Synthesis and Beyond. Available at: [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • ResearchGate. (n.d.). SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol. Available at: [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Available at: [Link]

  • Gotor-Fernández, V., et al. (2016). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules. Available at: [Link]

  • PubChem. (n.d.). 3-Methyl-3-heptanol. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones.... Available at: [Link]

  • ResearchGate. (2025). Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. Available at: [Link]

  • Reddy, K. S., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. ChemCatChem. Available at: [Link]

  • Chemical-Suppliers. (n.d.). 3-Methylhept-4-yn-3-ol. Available at: [Link]

  • Garcı́a, P., et al. (2011). Mechanistic Studies on Au(I)-Catalyzed[1][1]-Sigmatropic Rearrangements using Cyclopropane Probes. ACS Catalysis. Available at: [Link]

  • Rodríguez, A., et al. (n.d.). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Thieme E-Books & E-Journals. Available at: [Link]

Sources

Optimization

Identification of byproducts in 3-Methylhept-4-yn-3-ol synthesis

Welcome to the technical support center for the synthesis of 3-Methylhept-4-yn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important tertiary pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylhept-4-yn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important tertiary propargylic alcohol in their work. Here, we will address common challenges encountered during its synthesis, with a focus on the identification and mitigation of byproduct formation. Our approach is rooted in a deep understanding of the reaction mechanisms to provide practical, actionable solutions.

Core Synthesis Overview

The principal route to 3-Methylhept-4-yn-3-ol is the nucleophilic addition of a but-1-yne acetylide to the carbonyl carbon of butan-2-one. This reaction is typically carried out using a strong base, such as sodium amide (NaNH₂) or an organometallic reagent like a Grignard reagent (e.g., ethylmagnesium bromide), to deprotonate the terminal alkyne.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Low Yield of 3-Methylhept-4-yn-3-ol and Recovery of Starting Material

Question: I am observing a low yield of my desired product, 3-Methylhept-4-yn-3-ol, and upon analysis, I see a significant amount of unreacted butan-2-one. What is causing this?

Answer: This is a common issue and is most often attributed to the enolization of the butan-2-one starting material. The strong base used to generate the but-1-yne acetylide can also act as a base to deprotonate the α-carbon of butan-2-one, forming an enolate. This enolate is unreactive towards the acetylide and will revert to butan-2-one during the aqueous workup, thus reducing the overall yield of the desired tertiary alcohol.

Troubleshooting Strategies:

  • Temperature Control: Running the reaction at lower temperatures can significantly suppress the enolization of the ketone.[1][2] Consider maintaining a temperature of -78 °C during the addition of the butan-2-one to the acetylide solution.

  • Rate of Addition: Add the butan-2-one solution slowly to the acetylide solution. This ensures that the concentration of the ketone is kept low at any given time, favoring the nucleophilic addition over enolization.

  • Choice of Base/Solvent System: The choice of base and solvent can influence the extent of enolization. In some cases, using a less sterically hindered Grignard reagent or employing a less coordinating solvent can be beneficial.

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be effective in reducing enolization. Cerium ions chelate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and favoring nucleophilic addition over deprotonation.

FAQ 2: Identification of an Unknown Impurity with a Carbonyl Group

Question: My reaction mixture shows the presence of an unknown impurity that has a carbonyl group, as indicated by IR and ¹³C NMR spectroscopy. It is not my starting ketone. What could this be?

Answer: This impurity is likely a result of the self-condensation of butan-2-one, an aldol condensation reaction. The enolate of butan-2-one, formed as a side reaction (see FAQ 1), can act as a nucleophile and attack the carbonyl carbon of another molecule of butan-2-one. Subsequent dehydration of the aldol adduct leads to the formation of α,β-unsaturated ketones.

Potential Aldol Condensation Byproducts:

Byproduct NameMolecular FormulaMolecular WeightStructure
(E)-5-Methylhept-4-en-3-oneC₈H₁₄O126.20 g/mol CH₃CH₂C(CH₃)=CHCOCH₂CH₃
(Z)-5-Methylhept-4-en-3-oneC₈H₁₄O126.20 g/mol CH₃CH₂C(CH₃)=CHCOCH₂CH₃
(E)-3,4-Dimethylhex-4-en-2-oneC₈H₁₄O126.20 g/mol CH₃CH=C(CH₃)CH(CH₃)COCH₃
(Z)-3,4-Dimethylhex-4-en-2-oneC₈H₁₄O126.20 g/mol CH₃CH=C(CH₃)CH(CH₃)COCH₃

Analytical Identification:

  • GC-MS: Look for a peak with a mass-to-charge ratio (m/z) of 126. The fragmentation pattern can help distinguish between the different isomers.

  • ¹H NMR: The presence of vinylic protons (in the range of 5.5-7.0 ppm) and additional methyl and ethyl signals that do not correspond to the starting materials or the desired product are indicative of these byproducts.

  • ¹³C NMR: Signals corresponding to a ketone carbonyl (around 200 ppm), sp² hybridized carbons of an alkene (120-160 ppm), and new aliphatic carbons will be present.

Troubleshooting Strategies:

The strategies to minimize aldol condensation are the same as those to suppress enolization (see FAQ 1), as enolization is the first step in this side reaction pathway.

FAQ 3: Formation of α,β-Unsaturated Ketone Byproducts During Workup or Purification

Question: After an acidic workup or during purification by distillation, I am observing the formation of new impurities that appear to be α,β-unsaturated ketones, and a decrease in the amount of my desired 3-Methylhept-4-yn-3-ol. What is happening?

Answer: 3-Methylhept-4-yn-3-ol, being a tertiary propargylic alcohol, is susceptible to acid-catalyzed rearrangements. The two most common rearrangements are the Meyer-Schuster and Rupe rearrangements, which convert the propargylic alcohol into α,β-unsaturated ketones.[3][4]

Potential Rearrangement Byproducts:

  • Meyer-Schuster Rearrangement Product: This rearrangement involves a 1,3-hydroxyl shift and tautomerization to yield an α,β-unsaturated ketone. For 3-Methylhept-4-yn-3-ol, this would likely lead to (E/Z)-5-Methylhept-3-en-4-one .

  • Rupe Rearrangement Product: This rearrangement is also acid-catalyzed and is common for tertiary propargylic alcohols. It proceeds via an enyne intermediate to form an α,β-unsaturated methyl ketone. For 3-Methylhept-4-yn-3-ol, this would result in (E/Z)-3,4-Dimethylhex-4-en-2-one .

Troubleshooting Strategies:

  • Mild Acidic Workup: Avoid using strong acids during the workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a much milder alternative to strong acids like HCl or H₂SO₄ for quenching the reaction.

  • Avoid High Temperatures: If purification is performed by distillation, it is crucial to use vacuum distillation to lower the boiling point and avoid high temperatures that can promote thermal rearrangement.

  • pH Control: Ensure that the pH of the reaction mixture is kept neutral or slightly basic after the initial quench to prevent acid-catalyzed rearrangement during subsequent purification steps.

  • Alternative Purification Methods: Consider purification by column chromatography on silica gel, which is generally performed under non-acidic conditions.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylhept-4-yn-3-ol with Minimized Byproduct Formation

This protocol incorporates strategies to minimize enolization and subsequent aldol condensation.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagent Preparation:

    • Prepare a solution of but-1-yne in anhydrous tetrahydrofuran (THF).

    • Prepare a solution of butan-2-one in anhydrous THF.

  • Acetylide Formation:

    • To a stirred suspension of sodium amide in anhydrous THF at 0 °C under a nitrogen atmosphere, slowly add the but-1-yne solution.

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the sodium but-1-ynide.

  • Nucleophilic Addition:

    • Cool the acetylide solution to -78 °C (dry ice/acetone bath).

    • Slowly add the butan-2-one solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Protocol 2: Analytical Identification of Byproducts by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • GC Conditions:

    • Column: A non-polar column (e.g., HP-5MS) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Compare the obtained mass spectra of the impurity peaks with a database (e.g., NIST) and with the expected molecular weights and fragmentation patterns of the potential byproducts listed in this guide.

Logical Relationships and Workflows

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of 3-Methylhept-4-yn-3-ol check_sm Analyze Crude Mixture (GC, NMR) start->check_sm high_ketone High Concentration of Unreacted Butan-2-one? check_sm->high_ketone yes_enol Probable Cause: Enolization of Ketone high_ketone->yes_enol Yes no_other Other Issues (e.g., incomplete reaction, reagent quality) high_ketone->no_other No solution Troubleshooting: - Lower Reaction Temp (-78°C) - Slow Ketone Addition - Consider CeCl₃ Additive yes_enol->solution

Caption: Troubleshooting workflow for low product yield.

Byproduct Formation Pathways

Byproduct_Pathways cluster_reactants Reactants & Conditions cluster_products Products & Byproducts butan_2_one Butan-2-one desired_product 3-Methylhept-4-yn-3-ol (Desired Product) butan_2_one->desired_product enolate Butan-2-one Enolate butan_2_one->enolate Enolization aldol_product Aldol Condensation Products (e.g., 5-Methylhept-4-en-3-one) butan_2_one->aldol_product but_1_yne But-1-yne Acetylide but_1_yne->desired_product Nucleophilic Addition strong_base Strong Base (e.g., NaNH₂, Grignard) strong_base->butan_2_one acts on rearrangement_product Rearrangement Products (Meyer-Schuster/Rupe) desired_product->rearrangement_product enolate->butan_2_one Reverts on Workup enolate->aldol_product Self-Condensation acid_workup Acidic Workup or Heat acid_workup->rearrangement_product catalyzes

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Methylhept-4-yn-3-ol

Welcome to the technical support center for the synthesis of 3-Methylhept-4-yn-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylhept-4-yn-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important tertiary alkynyl alcohol. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The synthesis of 3-Methylhept-4-yn-3-ol is most effectively achieved through a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a pentynyl magnesium halide (a Grignard reagent) to butan-2-one.[1] The subsequent acidic workup yields the desired tertiary alcohol. While conceptually straightforward, scaling up this synthesis requires careful control of reaction parameters to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-Methylhept-4-yn-3-ol?

A1: The most common and scalable route is the Grignard reaction between a pentynyl Grignard reagent and butan-2-one.[2] The pentynyl Grignard reagent is typically prepared in situ from 1-pentyne and a Grignard-forming agent like ethylmagnesium bromide.

Q2: Why is it crucial to use anhydrous conditions?

A2: Grignard reagents are potent bases and will react readily with protic solvents like water.[3] This will quench the Grignard reagent, reducing its effective concentration and leading to lower yields of the desired product. All glassware must be rigorously dried, and anhydrous solvents should be used throughout the reaction.

Q3: Can I use a different base to deprotonate 1-pentyne?

A3: Yes, other strong bases like sodium amide (NaNH₂) can be used to deprotonate the terminal alkyne to form the acetylide anion, which is also a potent nucleophile.[2] However, Grignard reagents are often preferred for their ease of preparation and handling in many laboratory settings.

Q4: What are the main side reactions to be aware of?

A4: The primary side reaction is the enolization of butan-2-one by the Grignard reagent, which acts as a base. This is more prevalent with sterically hindered ketones or bulky Grignard reagents. Another potential side reaction is the Wurtz-type coupling of the Grignard reagent with any unreacted alkyl halide used in its preparation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 3-Methylhept-4-yn-3-ol.

Problem 1: Grignard Reaction Fails to Initiate
  • Symptom: No exotherm (heat generation) is observed upon addition of the alkyl halide to the magnesium turnings, and the magnesium remains unreacted.

  • Potential Causes:

    • Presence of Moisture: Trace amounts of water on glassware or in the solvent will prevent the reaction.

    • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer.

    • Impure Reagents: Impurities in the alkyl halide or solvent can inhibit the reaction.

  • Solutions:

    • Rigorous Drying: Flame-dry all glassware under an inert atmosphere (nitrogen or argon) before use. Use freshly distilled, anhydrous solvents.

    • Magnesium Activation: Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation. Gentle heating can also initiate the reaction.

    • Use High-Purity Reagents: Ensure all starting materials are of high purity.

Problem 2: Low Yield of 3-Methylhept-4-yn-3-ol
  • Symptom: The isolated yield of the final product is significantly lower than expected.

  • Potential Causes:

    • Incomplete Grignard Formation: If the Grignard reagent was not fully formed, the stoichiometry of the reaction will be incorrect.

    • Enolization of Butan-2-one: The Grignard reagent may act as a base, deprotonating the ketone instead of attacking the carbonyl carbon.

    • Suboptimal Reaction Temperature: Adding the ketone at too high a temperature can favor side reactions.

  • Solutions:

    • Ensure Complete Grignard Formation: Allow sufficient time for the Grignard reagent to form, as indicated by the consumption of magnesium.

    • Control Addition Temperature: Add the solution of butan-2-one to the Grignard reagent at a low temperature, typically 0 °C, to favor nucleophilic addition.

    • Slow Reagent Addition: Add the butan-2-one solution dropwise to the Grignard reagent to maintain a controlled reaction temperature.

Problem 3: Presence of Significant Impurities in the Crude Product
  • Symptom: NMR or GC analysis of the crude product shows the presence of starting materials or unexpected byproducts.

  • Potential Causes:

    • Incomplete Reaction: Insufficient reaction time or incorrect stoichiometry.

    • Side Reactions: As mentioned in the FAQs, enolization and Wurtz coupling are common.

    • Improper Workup: Inefficient quenching of the reaction or inadequate extraction.

  • Solutions:

    • Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting ketone.

    • Optimize Reaction Conditions: Adjust temperature and addition rates to minimize side reactions.

    • Careful Workup: Quench the reaction slowly with a saturated aqueous solution of ammonium chloride. Ensure thorough extraction of the product into an organic solvent.

Experimental Protocol: Synthesis of 3-Methylhept-4-yn-3-ol

This protocol provides a general procedure for the synthesis. For scale-up, reagent quantities should be adjusted proportionally, and appropriate safety measures for larger-scale reactions must be implemented.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1-Pentyne

  • Butan-2-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for workup)

Procedure:

  • Preparation of the Grignard Reagent (Pentynyl Magnesium Bromide):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To the flask, add magnesium turnings.

    • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium turnings. If the reaction does not start, add a crystal of iodine.

    • Once the reaction has initiated (observed by bubbling and heat generation), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the solution to room temperature.

    • Slowly add 1-pentyne dropwise to the Grignard solution. An evolution of ethane gas will be observed. Stir for 1 hour at room temperature.

  • Reaction with Butan-2-one:

    • Cool the solution of pentynyl magnesium bromide to 0 °C in an ice bath.

    • Prepare a solution of butan-2-one in anhydrous diethyl ether in the dropping funnel.

    • Add the butan-2-one solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • If a precipitate forms, add dilute hydrochloric acid to dissolve it.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude 3-Methylhept-4-yn-3-ol.

    • The crude product can be purified by vacuum distillation.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Molar Ratio (1-Pentyne:Grignard) 1 : 1.1A slight excess of the Grignard reagent ensures complete deprotonation of the alkyne.
Molar Ratio (Butan-2-one:Grignard) 1 : 1.2A slight excess of the Grignard reagent drives the reaction to completion.
Reaction Temperature (Ketone Addition) 0 - 10 °CMinimizes the competing enolization side reaction.
Reaction Time 2 - 4 hoursAllows for complete conversion of the starting materials.

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Formation of Pentynyl Grignard cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup 1-Pentyne 1-Pentyne PentynylMgBr Pentynylmagnesium Bromide 1-Pentyne->PentynylMgBr + EtMgBr EtMgBr Ethylmagnesium Bromide Ethane Ethane EtMgBr->Ethane forms Alkoxide_Intermediate Alkoxide Intermediate PentynylMgBr->Alkoxide_Intermediate + Butan-2-one Butan-2-one Butan-2-one Final_Product 3-Methylhept-4-yn-3-ol Alkoxide_Intermediate->Final_Product + H₃O⁺ H3O+ H₃O⁺

Caption: The three key stages in the synthesis of 3-Methylhept-4-yn-3-ol.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Product Yield Check_Grignard Grignard Reaction Initiated? Start->Check_Grignard Activate_Mg Activate Magnesium (Iodine, Heat) Check_Grignard->Activate_Mg No Check_Temp Ketone Addition Temp < 10°C? Check_Grignard->Check_Temp Yes Dry_Glassware Ensure Anhydrous Conditions Activate_Mg->Dry_Glassware Check_Purity Check Reagent Purity Dry_Glassware->Check_Purity Lower_Temp Lower Addition Temperature Check_Temp->Lower_Temp No Check_Stoichiometry Correct Stoichiometry? Check_Temp->Check_Stoichiometry Yes Adjust_Stoichiometry Adjust Reagent Amounts Check_Stoichiometry->Adjust_Stoichiometry No Purification_OK Successful Purification Check_Stoichiometry->Purification_OK Yes

Caption: A decision tree to diagnose and resolve low yield issues.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Grignard Reagents. (n.d.). Chempendix. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkynylation. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Retrieved from [Link]

  • Niwa, S., & Soai, K. (1990). Catalytic Asymmetric Synthesis of Optically Active Alkynyl Alcohols by Enantioselective Alkynylation of Aldehydes and by Enantioselective Alkylation of Alkynyl Aldehydes. Journal of the Chemical Society, Perkin Transactions 1, 937-943.
  • Chegg. (2017, July 27). Propose a synthesis of 3-methylhept-4-yn-3-ol from but-1-yne. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • ChemistryViews. (2018, December 13). Direct Path from Alcohols to Alkynes. Retrieved from [Link]

  • Grokipedia. (n.d.). 1-Pentyne. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylhept-4-yn-3-ol. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of 3-Methylhept-4-yn-3-ol: A Comparative Analysis of NMR and Mass Spectrometry

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. For a molecule such as 3-Methylh...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. For a molecule such as 3-Methylhept-4-yn-3-ol, a tertiary alkynyl alcohol, a multi-faceted analytical approach is not just beneficial—it is essential. This guide provides an in-depth, comparative analysis of two cornerstone techniques in structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond procedural lists to explore the causality behind experimental choices, demonstrating how the synergistic use of these methods provides a self-validating system for confirming molecular identity.

The subject of our analysis, 3-Methylhept-4-yn-3-ol, possesses several key structural features—a tertiary alcohol, an internal alkyne, and various alkyl chains—that are well-differentiated by these techniques. This guide is designed for researchers and professionals who require not only the data but also a profound understanding of its interpretation.

Figure 1: Structure of 3-Methylhept-4-yn-3-ol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Skeleton

NMR spectroscopy is unparalleled in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in an applied magnetic field and can be excited by radiofrequency radiation. The precise frequency required for excitation is highly sensitive to the local electronic environment, providing a unique fingerprint for each distinct nucleus within the molecule.

¹H NMR Spectral Analysis of 3-Methylhept-4-yn-3-ol

The proton NMR spectrum allows us to count the number of different proton environments, determine the number of protons in each environment (integration), and deduce their connectivity through spin-spin coupling (multiplicity). For 3-Methylhept-4-yn-3-ol, we can predict the following signals. The chemical shift for protons on carbons adjacent to sp-hybridized carbons typically falls in the 2-3 ppm range.[1]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.16Triplet (t)2H-C≡C-CH₂ -CH₃Protons on a carbon adjacent to an alkyne. Split into a triplet by the neighboring CH₃ group.
~ 1.55Quartet (q)2H-C(OH)-CH₂ -CH₃Methylene protons adjacent to the chiral center and a methyl group.
~ 1.25Singlet (s)3H-C(OH)-CH₃ Methyl group on the tertiary carbon. No adjacent protons, hence a singlet.
~ 1.09Triplet (t)3H-C≡C-CH₂-CH₃ Terminal methyl group, split by the adjacent CH₂ group.
~ 0.95Triplet (t)3H-C(OH)-CH₂-CH₃ Terminal methyl group, split by the adjacent CH₂ group.
VariableBroad Singlet1H-OH The hydroxyl proton signal is often broad and its position is concentration and solvent dependent.

Note: Predicted values are based on standard chemical shift tables and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectral Analysis of 3-Methylhept-4-yn-3-ol

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The sp-hybridized carbons of internal alkynes typically resonate in the 70-100 ppm region.[2]

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 85.1C ≡C-CH₂-CH₃sp-hybridized carbon, deshielded by the alkyl substituent.
~ 80.5-C(OH)-C ≡C-sp-hybridized carbon, deshielded by the quaternary carbon.
~ 68.7C (OH)Tertiary carbon attached to the hydroxyl group. Deshielded by the electronegative oxygen.
~ 37.8-C(OH)-CH₂ -CH₃Methylene carbon adjacent to the hydroxyl-bearing carbon.
~ 29.5-C(OH)-CH₃ Methyl carbon attached to the hydroxyl-bearing carbon.
~ 14.2-C≡C-CH₂-CH₃ Terminal methyl carbon.
~ 12.5-C≡C-CH₂ -CH₃Methylene carbon adjacent to the alkyne.
~ 8.6-C(OH)-CH₂-CH₃ Terminal methyl carbon.

Note: These are predicted values. Actual experimental values provide the definitive data.

Experimental Protocol: NMR Data Acquisition

Trustworthy data is born from meticulous procedure. The following protocol outlines the standard steps for acquiring high-quality NMR spectra for a small organic molecule.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 3-Methylhept-4-yn-3-ol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as its residual proton signals must not overlap with analyte signals.[3]

    • Add a small amount of a reference standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm.

    • Cap the NMR tube and gently invert several times to ensure a homogenous solution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H Spectrum: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire the proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, significantly more scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Part 2: Mass Spectrometry – Unveiling Mass and Fragmentation

While NMR maps the molecular connectivity, Mass Spectrometry (MS) provides two other critical pieces of information: the precise molecular weight and a fragmentation pattern that offers clues to the molecule's substructures. In Electron Ionization (EI) MS, the most common technique for small molecules, the sample is bombarded with high-energy electrons, creating a positively charged molecular ion (M⁺) and various fragment ions.

Mass Spectral Analysis of 3-Methylhept-4-yn-3-ol

The molecular formula of 3-Methylhept-4-yn-3-ol is C₈H₁₄O, giving it a molecular weight of 126.20 g/mol . The mass spectrum, however, is defined by its fragmentation. For tertiary alcohols, the molecular ion peak is often very weak or entirely absent because it fragments readily.[4] The primary fragmentation pathways for alcohols are α-cleavage and dehydration.[5]

  • α-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. The stability of the resulting resonance-stabilized oxonium ion makes this a highly favored pathway.[6]

  • Dehydration: This pathway involves the elimination of a water molecule (18 amu), resulting in a peak at M-18.

Fragmentation cluster_main Main Fragmentation Pathways cluster_alpha α-Cleavage cluster_dehydration Dehydration Mol 3-Methylhept-4-yn-3-ol [C8H14O]+• m/z = 126 (M+) F1 [M - C2H5]+ (loss of ethyl radical) m/z = 97 Mol->F1 - •C2H5 F2 [M - C3H5]+ (loss of propynyl radical) m/z = 71 Mol->F2 - •C3H5 F3 [M - H2O]+• (loss of water) m/z = 108 Mol->F3 - H2O

Sources

Comparative

A Comparative Guide to the Purity Validation of Synthesized 3-Methylhept-4-yn-3-ol

For researchers, medicinal chemists, and professionals in drug development, the integrity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. The purity of a compound like 3-Methylhe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. The purity of a compound like 3-Methylhept-4-yn-3-ol, a tertiary acetylenic alcohol, directly impacts experimental reproducibility, biological activity, and ultimately, patient safety. A seemingly "pure" compound by one analytical method can reveal significant impurities when scrutinized by another. This guide provides an in-depth comparison of common analytical techniques for validating the purity of 3-Methylhept-4-yn-3-ol, grounded in the principles of scientific integrity and practical laboratory application. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating approach to purity assessment.

The Synthetic Landscape: Understanding Potential Impurities

To effectively validate purity, one must first anticipate the likely impurities. A common and efficient route to 3-Methylhept-4-yn-3-ol is the nucleophilic addition of a butynylide anion to a ketone.[1][2] This is typically achieved by deprotonating a terminal alkyne, such as 1-butyne, with a strong base like sodium amide (NaNH₂) or an organolithium reagent, followed by reaction with 2-pentanone and an acidic workup.[3][4]

This synthetic pathway, while effective, can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 1-butyne and 2-pentanone.

  • Solvent Residues: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are critical for the reaction's success.[5]

  • Side-Reaction Byproducts: Self-condensation (aldol) products of 2-pentanone or byproducts from the Grignard reagent reacting with moisture.

  • Isomeric Impurities: Potential for rearrangement or formation of other isomeric structures, although less common in this specific synthesis.

A robust validation strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

A Multi-Pronged Approach: Comparing Analytical Techniques

No single analytical technique is sufficient to declare a compound "pure." A validated, orthogonal approach using multiple techniques provides the highest degree of confidence. We will compare four principal methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for analyzing alcohols and potential volatile impurities.[6][7]

Principle of Causality: GC separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[8] Volatility (boiling point) and polarity are the primary drivers of separation. The Flame Ionization Detector (FID) is highly sensitive to organic, carbon-containing compounds, generating a signal proportional to the mass of carbon entering the flame. This makes it an excellent choice for quantification.[9]

Experimental Protocol: GC-FID Analysis

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized 3-Methylhept-4-yn-3-ol and dissolve in 1.0 mL of a suitable solvent (e.g., methanol or isopropanol) containing an internal standard (e.g., n-dodecane at ~1 mg/mL). The internal standard is crucial for correcting variations in injection volume, ensuring high quantitative accuracy.[10]

  • Instrumentation:

    • Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), is effective for resolving alcohols from common solvents and starting materials.

    • Inlet: Split/splitless injector at 250 °C. A split ratio of 50:1 is a good starting point to avoid column overload.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Program: Start at 50 °C (hold for 2 min), ramp to 220 °C at 15 °C/min, and hold for 3 min. This temperature program ensures the elution of volatile solvents first, followed by the analyte and less volatile impurities.

    • Detector: FID at 280 °C.

  • Data Analysis: Calculate the purity by the area percent ratio of the main peak relative to all other peaks. For more precise quantification, use the internal standard to create a calibration curve.

Strengths vs. Limitations:

StrengthsLimitations
High Resolution: Excellent for separating volatile starting materials and solvents.[11]Non-Volatile Impurities: Will not detect non-volatile impurities like inorganic salts or high molecular weight byproducts.
High Sensitivity (FID): Detects trace levels of organic impurities.[12]Thermal Decomposition: Thermally labile compounds may degrade in the hot injector or column.
Robust Quantification: FID provides a near-uniform response factor for hydrocarbons, allowing for reliable area percent purity estimation.Co-elution: Structurally similar isomers may co-elute, masking their presence.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation and can be adapted for highly accurate purity determination through a technique known as quantitative NMR (qNMR).[13][14]

Principle of Causality: NMR exploits the magnetic properties of atomic nuclei. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, regardless of the molecule's structure.[15] This fundamental principle allows for the quantification of a compound against a certified internal standard of known purity and weight, providing a direct measure of mass fraction purity without the need for a reference standard of the analyte itself.[16][17]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Standard Preparation: Accurately weigh (~20 mg) a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial. The standard must have sharp peaks that do not overlap with the analyte signals.

  • Sample Preparation: Accurately weigh (~15 mg) of the synthesized 3-Methylhept-4-yn-3-ol into the same vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • NMR Acquisition:

    • Spectrometer: A high-field spectrometer (≥400 MHz) is recommended.

    • Key Parameters: To ensure accurate integration, a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest is critical. A 90° pulse angle should be used.

    • Processing: Apply minimal processing. Use an exponential multiplication with a small line broadening (e.g., 0.3 Hz) and carefully phase and baseline the spectrum.

  • Data Analysis: Integrate a well-resolved peak from the analyte and a peak from the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_std = Purity of the standard.

Strengths vs. Limitations:

StrengthsLimitations
Absolute Quantification: Provides a direct measure of purity (mass %) without a specific analyte reference standard.[13]Sensitivity: Less sensitive than chromatographic methods; impurities below ~0.1% are difficult to quantify.
Structural Confirmation: Unambiguously confirms the identity of the main component and can help identify impurities.[14]Signal Overlap: Severe peak overlap can make accurate integration and quantification impossible.
Non-Destructive: The sample can be recovered after analysis.[13]Paramagnetic Impurities: Trace paramagnetic metals can broaden signals and compromise quantification.
Universal Detection: Detects any proton-containing molecule, including those without a UV chromophore.Insoluble Impurities: Impurities not soluble in the NMR solvent will not be detected.
High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse in the pharmaceutical industry for purity analysis. However, for a compound like 3-Methylhept-4-yn-3-ol, which lacks a UV-absorbing chromophore, standard HPLC-UV detection is challenging.[18][19]

Principle of Causality: The lack of a chromophore necessitates an alternative detection method. A Refractive Index Detector (RID) is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting sample.[20][21] This makes it suitable for detecting non-chromophoric compounds. However, it is highly sensitive to temperature and pressure fluctuations and is incompatible with gradient elution.[21]

Experimental Protocol: HPLC with Refractive Index Detection (HPLC-RID)

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter.

  • Instrumentation:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

    • Mobile Phase: An isocratic mixture of water and acetonitrile (or methanol), e.g., 60:40 Water:Acetonitrile. The mobile phase must be thoroughly degassed. Gradient elution cannot be used with RID.

    • Flow Rate: 1.0 mL/min.

    • Detector: Refractive Index Detector (RID). The detector and column oven must be thermostatically controlled to maintain a stable baseline.

  • Data Analysis: Purity is determined by area percent calculation.

Strengths vs. Limitations:

StrengthsLimitations
Universal Detection (RID): Detects nearly any compound that has a different refractive index from the mobile phase.[18]Low Sensitivity (RID): RID is significantly less sensitive than UV or FID, making it unsuitable for trace impurity analysis.
Non-Volatile Impurities: Can detect non-volatile and high molecular weight impurities that are missed by GC.No Gradient Elution: Isocratic conditions limit the ability to separate compounds with a wide range of polarities in a single run.
Established Methodology: HPLC is a well-understood and widely available technique in pharmaceutical labs.[22]Baseline Instability: Highly sensitive to temperature and mobile phase composition changes, leading to baseline drift.
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like GC (GC-MS) or LC (LC-MS), is the definitive method for impurity identification.

Principle of Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. By analyzing the molecular ion and its fragmentation patterns, the structure of an unknown compound can be elucidated or confirmed.[23] For acetylenic alcohols, characteristic fragmentation pathways include α-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration.[24][25]

A GC-MS analysis would be highly effective for 3-Methylhept-4-yn-3-ol, combining the excellent separation of GC with the powerful identification capabilities of MS.

Data Summary and Integrated Workflow

An effective purity validation strategy leverages the strengths of each technique to build a complete picture of the sample's composition.

Comparative Performance
Analytical TechniquePrimary ApplicationQuantitationSensitivityImpurity Detection Scope
GC-FID Volatile Impurities & SolventsExcellentHigh (ppb-ppm)Volatile organics
qNMR Absolute Purity & Structure IDExcellent (Primary Method)Low (~0.1%)All soluble proton-containing species
HPLC-RID Non-Volatile ImpuritiesGood (Area %)Low-ModerateNon-volatile, soluble species
GC-MS Impurity IdentificationSemi-QuantitativeVery High (ppb-ppt)Volatile & semi-volatile organics
Hypothetical Purity Analysis of a Synthesized Batch
MethodResultInterpretation
GC-FID98.9% (Area %)Main peak is 98.9%. Detected 0.4% 2-pentanone, 0.2% THF, and 0.5% unknown peak.
¹H NMRStructure ConfirmedAll proton and carbon signals consistent with 3-Methylhept-4-yn-3-ol.
qNMR98.5% (w/w)Absolute purity determined against a certified standard. Confirms the presence of non-analyte mass.
HPLC-RID99.6% (Area %)Main peak is 99.6%. A small, early-eluting peak is present. Low sensitivity may miss trace impurities.
GC-MSUnknown Peak ID'dThe 0.5% unknown from GC-FID was identified as an aldol adduct of 2-pentanone by its mass spectrum.

This hypothetical data demonstrates why a single method is insufficient. HPLC-RID, due to its low sensitivity, overestimates the purity. GC-FID detects key process-related impurities, which are then identified by GC-MS. qNMR provides the most accurate absolute purity value, accounting for all proton-containing species.

Visualization of the Validation Workflow

A logical, sequential workflow ensures comprehensive analysis while optimizing resource use.

Workflow cluster_0 Initial Screening & Confirmation cluster_1 Impurity Investigation cluster_2 Final Purity Assignment Start Synthesized Batch NMR ¹H & ¹³C NMR Start->NMR Structural ID GC_FID GC-FID Start->GC_FID Volatiles check GC_MS GC-MS NMR->GC_MS Identify unknowns GC_FID->GC_MS HPLC_RID HPLC-RID GC_FID->HPLC_RID Check non-volatiles qNMR Quantitative NMR (qNMR) GC_MS->qNMR HPLC_RID->qNMR Report Certificate of Analysis qNMR->Report Assign Final Purity Logic cluster_sep Separation cluster_quant Quantification cluster_id Identification GC Gas Chromatography FID FID GC->FID NMR_q qNMR MS Mass Spectrometry GC->MS HPLC Liquid Chromatography RID RID HPLC->RID NMR_s Structural NMR NMR_s->NMR_q enables

Sources

Validation

A Comparative Guide to the Synthesis of 3-Methylhept-4-yn-3-ol: An Essential Tertiary Propargyl Alcohol

Introduction: The Significance of 3-Methylhept-4-yn-3-ol 3-Methylhept-4-yn-3-ol is a valuable tertiary propargyl alcohol, a class of compounds that serve as versatile building blocks in organic synthesis. Their unique st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methylhept-4-yn-3-ol

3-Methylhept-4-yn-3-ol is a valuable tertiary propargyl alcohol, a class of compounds that serve as versatile building blocks in organic synthesis. Their unique structural motif, featuring a hydroxyl group adjacent to a carbon-carbon triple bond, makes them key intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and functional materials. The strategic importance of 3-Methylhept-4-yn-3-ol lies in its potential for further functionalization at the alkyne and alcohol moieties, enabling the construction of diverse molecular architectures. This guide provides a comparative analysis of the most common and effective synthetic routes to this target molecule, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal pathway for their specific applications. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison of these synthetic strategies.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of 3-Methylhept-4-yn-3-ol fundamentally relies on the nucleophilic addition of a butynyl anion equivalent to the electrophilic carbonyl carbon of butan-2-one. The primary methods to achieve this transformation are through the use of organometallic reagents, specifically Grignard and organolithium reagents, as well as the classic Favorskii reaction.

The Grignard Reaction: A Workhorse of Carbon-Carbon Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, prized for its reliability and versatility in forming new carbon-carbon bonds.[1] In the context of 3-Methylhept-4-yn-3-ol synthesis, this route involves the reaction of a butynylmagnesium halide with butan-2-one.

Mechanism: The reaction is initiated by the deprotonation of a terminal alkyne, 1-butyne, using a pre-formed Grignard reagent, such as ethylmagnesium bromide, to generate the butynylmagnesium bromide in situ. This newly formed alkynyl Grignard reagent then acts as a potent nucleophile, attacking the carbonyl carbon of butan-2-one. The resulting magnesium alkoxide intermediate is subsequently protonated during an acidic workup to yield the desired tertiary propargyl alcohol.[2]

Workflow Diagram:

Grignard_Synthesis cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup 1-Butyne 1-Butyne ButynylMgBr Butynylmagnesium Bromide 1-Butyne->ButynylMgBr Deprotonation EtMgBr Ethylmagnesium Bromide EtMgBr->ButynylMgBr Alkoxide_Intermediate Magnesium Alkoxide ButynylMgBr->Alkoxide_Intermediate Attack on Carbonyl Butan-2-one Butan-2-one Butan-2-one->Alkoxide_Intermediate Final_Product 3-Methylhept-4-yn-3-ol Alkoxide_Intermediate->Final_Product Protonation H3O+ Aqueous Acid (e.g., NH4Cl) H3O+->Final_Product

Caption: Grignard synthesis of 3-Methylhept-4-yn-3-ol.

The Organolithium Approach: Enhanced Reactivity and Selectivity

Organolithium reagents offer a more reactive alternative to their Grignard counterparts for the synthesis of tertiary alcohols.[3] The synthesis of 3-Methylhept-4-yn-3-ol via this route involves the preparation of lithium butynilide, which then reacts with butan-2-one.

Mechanism: Lithium butynilide is typically prepared by treating 1-butyne with a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures. The resulting lithium acetylide is a highly potent nucleophile that readily adds to the carbonyl group of butan-2-one to form a lithium alkoxide intermediate. A subsequent aqueous workup liberates the final product, 3-Methylhept-4-yn-3-ol.[4]

Workflow Diagram:

Organolithium_Synthesis cluster_0 Acetylide Formation cluster_1 Nucleophilic Addition cluster_2 Workup 1-Butyne 1-Butyne Li_Butynilide Lithium Butynilide 1-Butyne->Li_Butynilide Deprotonation n-BuLi n-Butyllithium n-BuLi->Li_Butynilide Alkoxide_Intermediate Lithium Alkoxide Li_Butynilide->Alkoxide_Intermediate Attack on Carbonyl Butan-2-one Butan-2-one Butan-2-one->Alkoxide_Intermediate Final_Product 3-Methylhept-4-yn-3-ol Alkoxide_Intermediate->Final_Product Protonation H2O Aqueous Workup H2O->Final_Product

Caption: Organolithium synthesis of 3-Methylhept-4-yn-3-ol.

The Favorskii Reaction: A Classic Approach with Modern Variations

The Favorskii reaction is a classic method for the synthesis of propargylic alcohols, involving the reaction of a terminal alkyne with a carbonyl compound in the presence of a strong base.[5] For the synthesis of 3-Methylhept-4-yn-3-ol, this would entail the reaction of 1-butyne with butan-2-one under basic conditions.

Mechanism: The reaction is initiated by the deprotonation of 1-butyne by a strong base, such as potassium hydroxide (KOH) or sodium amide (NaNH2), to form a metal acetylide in situ. This acetylide then performs a nucleophilic attack on the carbonyl carbon of butan-2-one, leading to the formation of an alkoxide intermediate. Protonation of the alkoxide, typically from the solvent or during workup, yields the final product.[6] Modern variations of the Favorskii reaction may employ superbases or phase-transfer catalysts to enhance efficiency and yield.[7]

Workflow Diagram:

Favorskii_Reaction cluster_0 Acetylide Formation (in situ) cluster_1 Nucleophilic Addition cluster_2 Protonation 1-Butyne 1-Butyne Butynilide_Anion Butynilide Anion 1-Butyne->Butynilide_Anion Deprotonation Base Strong Base (e.g., KOH) Base->Butynilide_Anion Alkoxide_Intermediate Alkoxide Intermediate Butynilide_Anion->Alkoxide_Intermediate Attack on Carbonyl Butan-2-one Butan-2-one Butan-2-one->Alkoxide_Intermediate Final_Product 3-Methylhept-4-yn-3-ol Alkoxide_Intermediate->Final_Product Proton_Source Proton Source (Solvent/Workup) Proton_Source->Final_Product

Caption: Favorskii reaction for the synthesis of 3-Methylhept-4-yn-3-ol.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for 3-Methylhept-4-yn-3-ol depends on several factors, including desired yield, scalability, cost of reagents, and tolerance to functional groups in more complex substrates. The following table provides a comparative summary of the three primary methods.

ParameterGrignard ReactionOrganolithium ReactionFavorskii Reaction
Reagent Reactivity ModerateHighVariable (base dependent)
Typical Yields Good to ExcellentGenerally ExcellentModerate to Good
Reaction Conditions Anhydrous, inert atmosphereStrictly anhydrous, inert atmosphere, low temp.Can be performed under less stringent conditions
Scalability Readily scalableScalable with caution due to high reactivityGenerally scalable
Cost of Reagents Relatively lowModerate (n-BuLi is more expensive)Low (uses inexpensive bases like KOH)
Substrate Scope Broad, but sensitive to acidic protonsBroad, less sensitive to steric hindranceCan be limited by side reactions (e.g., enolization)
Key Advantages Well-established, reliable, cost-effectiveHigh yields, can overcome steric hindranceUses inexpensive reagents, operationally simpler
Potential Disadvantages Sensitive to moisture and protic functional groupsHighly pyrophoric reagents, requires careful handlingPotential for side reactions like Meyer-Schuster rearrangement[8]

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of 3-Methylhept-4-yn-3-ol via the Grignard and Organolithium routes.

Protocol 1: Synthesis of 3-Methylhept-4-yn-3-ol via Grignard Reaction

This protocol is adapted from general procedures for the synthesis of tertiary propargyl alcohols.[9]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • 1-Butyne

  • Butan-2-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a small crystal of iodine. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated (indicated by a color change and gentle reflux) and the remaining ethyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Formation of Butynylmagnesium Bromide: The solution of ethylmagnesium bromide is cooled in an ice bath. A solution of 1-butyne in anhydrous diethyl ether is added dropwise from the dropping funnel. The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Reaction with Butan-2-one: The freshly prepared butynylmagnesium bromide solution is cooled in an ice bath. A solution of butan-2-one in anhydrous diethyl ether is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 3-Methylhept-4-yn-3-ol via Organolithium Reaction

This protocol is based on general procedures for the alkynylation of ketones using organolithium reagents.[4]

Materials:

  • 1-Butyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Butan-2-one

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Lithium Butynilide: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 1-butyne in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). To this solution, add n-butyllithium in hexanes dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Reaction with Butan-2-one: To the cold solution of lithium butynilide, add a solution of butan-2-one in anhydrous THF dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Workup and Purification: The reaction is quenched at -78 °C by the slow addition of deionized water. The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Characterization of 3-Methylhept-4-yn-3-ol

Proper characterization of the final product is crucial to confirm its identity and purity. The following are the expected spectroscopic data for 3-Methylhept-4-yn-3-ol.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), the propyl group on the alkyne (a triplet, a sextet, and a triplet), and the hydroxyl proton (a broad singlet).

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct signals for all eight carbon atoms, including the two sp-hybridized carbons of the alkyne, the quaternary carbon bearing the hydroxyl group, and the carbons of the methyl, ethyl, and propyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretch of the alcohol around 3300-3600 cm⁻¹, C-H stretching frequencies for the alkyl groups just below 3000 cm⁻¹, and a weak to medium absorption for the C≡C triple bond stretch around 2200-2260 cm⁻¹.

Conclusion and Future Perspectives

The synthesis of 3-Methylhept-4-yn-3-ol can be effectively achieved through Grignard, organolithium, and Favorskii reactions. The choice of the most suitable method will be dictated by the specific requirements of the synthesis, including scale, cost, and the need for high purity. The Grignard and organolithium routes generally offer higher yields and are well-suited for laboratory-scale synthesis, with the organolithium route being particularly advantageous for sterically hindered substrates. The Favorskii reaction, while potentially lower-yielding, provides a more cost-effective and operationally simpler alternative.

Future research in this area may focus on the development of catalytic and stereoselective methods for the synthesis of chiral 3-Methylhept-4-yn-3-ol and its derivatives. The use of chiral ligands in conjunction with organometallic reagents or the application of biocatalysis could provide access to enantiomerically pure forms of this important building block, further expanding its utility in the synthesis of complex, biologically active molecules.

References

  • Favorskii, A. E. Zh. Russ. Fiz.-Khim. Obshch.1905, 37, 643–645.
  • Tedeschi, R. J. Acetylene-Based Chemicals from Coal and Other Natural Resources; Marcel Dekker: New York, 1982.
  • Swaminathan, S.; Narayanan, K. V. Meyer–Schuster and Rupe Rearrangements. Chem. Rev.1971 , 71 (5), 429–438. [Link]

  • Midland, M. M.; McLoughlin, J. I.; Werley, R. T., Jr. Preparation and use of lithium acetylide: 1-methyl-2-ethynyl-endo-3,3-dimethyl-2-norbornanol. Org. Synth.1990 , 68, 14. [Link]

  • Favorskii reaction. In Wikipedia; 2023. [Link]

  • Synthesis of propargyl alcohols. Organic Chemistry Portal. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Organolithium Reagents. Master Organic Chemistry. [Link]

  • Kotani, S.; Kukita, K.; Tanaka, K.; Ichibakase, T.; Nakajima, M. Asymmetric Addition of Lithium Acetylides to Carbonyl Compounds Catalyzed by Chiral Lithium Binaphtholate. J. Org. Chem.2014 , 79 (10), 4817–4825. [Link]

  • Ponder, J. The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Jay Ponder Lab. [Link]

  • 3-Methylheptan-4-ol. PubChem. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism. Organic Chemistry Tutor. [Link]

  • Trofimov, B. A.; Schmidt, E. Y.; Ivanova, E. V. Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. Russ. J. Org. Chem.2013 , 49, 1–10. [Link]

  • Organolithium Reagents. Professor Dave Explains. [Link]

Sources

Comparative

Spectral Database for 3-Methylhept-4-yn-3-ol: A Comparative Guide to Spectroscopic Characterization

For researchers, scientists, and professionals in drug development, the unambiguous identification of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive analysis of t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive analysis of the expected spectral data for 3-Methylhept-4-yn-3-ol, a tertiary alkynyl alcohol. In the absence of a publicly available experimental spectral database for this specific molecule, this document serves as a predictive guide. By leveraging experimental data from structurally similar compounds and foundational spectroscopic principles, we can confidently anticipate the spectral characteristics of 3-Methylhept-4-yn-3-ol. This comparative approach not only facilitates its identification but also deepens the understanding of structure-spectra correlations.

Introduction: The Strategy of Spectral Prediction via Analogs

The core principle of this guide is the use of chemical analogs to forecast the spectral properties of a target molecule. The selection of appropriate analogs is critical. For 3-Methylhept-4-yn-3-ol, we have chosen three key comparators, each illuminating a different structural aspect:

  • 3-Methyl-1-pentyn-3-ol: A smaller tertiary alkynyl alcohol, providing a baseline for the core functional group's spectral signature.

  • 4-Ethyl-1-octyn-3-ol: A larger, secondary alkynyl alcohol, useful for observing the influence of chain length and the substitution pattern at the alcohol carbon.

  • 3-Methylheptan-4-ol: The saturated analog, which will highlight the spectral contributions of the alkyne functional group by its absence.

By comparing the experimental spectra of these analogs, we can dissect the contributions of the tertiary alcohol, the internal alkyne, and the specific alkyl substituents to the overall spectral fingerprint.

Comparative Spectral Data of Analogs

The following tables summarize the available experimental spectral data for our chosen analogs. This data forms the basis for our predictions for 3-Methylhept-4-yn-3-ol.

Table 1: ¹H NMR Spectral Data of Analogs

CompoundFunctional Group Protons (ppm)Alkyl Protons (ppm)
3-Methyl-1-pentyn-3-ol 2.4 (s, 1H, C≡CH), ~2.0 (s, 1H, OH)1.6 (q, 2H, CH₂), 1.2 (s, 3H, CH₃), 1.0 (t, 3H, CH₃)
4-Ethyl-1-octyn-3-ol 4.1 (d, 1H, CH-OH), 2.4 (d, 1H, C≡CH), ~1.8 (s, 1H, OH)1.4-1.6 (m, 8H, CH₂), 0.9 (t, 6H, CH₃)
3-Methylheptan-4-ol 3.4-3.6 (m, 1H, CH-OH), ~1.6 (s, 1H, OH)0.8-1.5 (m, 16H, CH & CH₂ & CH₃)

Table 2: ¹³C NMR Spectral Data of Analogs

CompoundKey Functional Carbon Signals (ppm)Alkyl Carbon Signals (ppm)
3-Methyl-1-pentyn-3-ol [1]87.8 (C≡CH), 71.5 (C≡CH), 68.2 (C-OH)35.7 (CH₂), 29.3 (CH₃), 9.1 (CH₃)
4-Ethyl-1-octyn-3-ol [2]83.0 (C≡CH), 74.2 (C≡CH), 62.5 (CH-OH)42.0, 31.5, 27.8, 22.6, 14.0, 10.2
3-Methylheptan-4-ol ~70-75 (CH-OH)~10-40

Table 3: Key IR Absorption Bands of Analogs (cm⁻¹)

CompoundO-H StretchC≡C StretchC≡C-H StretchC-O Stretch
3-Methyl-1-pentyn-3-ol [3]~3300 (broad)~2100 (weak)~3300 (sharp)~1100-1200
4-Ethyl-1-octyn-3-ol [4]~3350 (broad)~2110 (weak)~3300 (sharp)~1050-1150
3-Methylheptan-4-ol [5][6][7]~3350 (broad)N/AN/A~1100

Table 4: Mass Spectrometry Fragmentation of Analogs (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
3-Methyl-1-pentyn-3-ol [8]98 (weak/absent)83 ([M-CH₃]⁺), 69 ([M-C₂H₅]⁺), 55
4-Ethyl-1-octyn-3-ol 154 (weak/absent)125 ([M-C₂H₅]⁺), 97, 81, 57
3-Methylheptan-4-ol 130 (weak/absent)115 ([M-CH₃]⁺), 101 ([M-C₂H₅]⁺), 87, 71, 57, 43

Predicted Spectral Database for 3-Methylhept-4-yn-3-ol

Based on the comparative data, we can now construct a predicted spectral profile for 3-Methylhept-4-yn-3-ol.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Methylhept-4-yn-3-ol is expected to show distinct signals for the ethyl and propyl groups attached to the tertiary alcohol carbon and the alkyne.

  • Hydroxyl Proton (-OH): A broad singlet is expected, likely in the range of 1.5-2.5 ppm. Its chemical shift can be concentration and solvent dependent.

  • Ethyl Group: A quartet around 1.6-1.8 ppm (CH₂) and a triplet around 0.9-1.1 ppm (CH₃) are predicted.

  • Propyl Group on the Alkyne: A triplet around 2.1-2.3 ppm (CH₂ adjacent to C≡C), a sextet around 1.5-1.7 ppm (CH₂), and a triplet around 0.9-1.1 ppm (CH₃) are expected.

  • Methyl Group: A singlet around 1.2-1.4 ppm is anticipated for the methyl group attached to the carbinol carbon.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the presence of the quaternary carbon of the alcohol and the two sp-hybridized carbons of the internal alkyne.

  • Alkynyl Carbons (-C≡C-): Two signals are expected in the range of 80-90 ppm.

  • Carbinol Carbon (C-OH): A signal for the quaternary carbon bearing the hydroxyl group is predicted around 70-75 ppm.

  • Alkyl Carbons: The remaining five signals for the methyl, ethyl, and propyl groups are expected in the upfield region of the spectrum, between 10-40 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will be distinguished by the characteristic absorptions of the hydroxyl group and the internal alkyne.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3500 cm⁻¹.[9][10][11][12]

  • C-H Stretch (Alkyl): Multiple sharp peaks are anticipated just below 3000 cm⁻¹.

  • C≡C Stretch: A weak to medium intensity, sharp absorption is predicted in the 2100-2260 cm⁻¹ region.[10][11][13][14] For an internal alkyne like in 3-Methylhept-4-yn-3-ol, this peak may be weaker than in a terminal alkyne.

  • C-O Stretch: A strong absorption in the fingerprint region, likely between 1100-1200 cm⁻¹, is characteristic of a tertiary alcohol.[9]

Predicted Mass Spectrum (MS)

As a tertiary alcohol, the molecular ion peak for 3-Methylhept-4-yn-3-ol (m/z = 126) is expected to be very weak or entirely absent in an electron ionization (EI) mass spectrum.[15][16][17] The fragmentation pattern will be dominated by alpha-cleavage.

  • Alpha-Cleavage: The most significant fragmentation will be the loss of the largest alkyl group attached to the carbinol carbon.

    • Loss of the ethyl group ([M-29]⁺) would result in a fragment at m/z 97.

    • Loss of the methyl group ([M-15]⁺) would lead to a fragment at m/z 111.

  • Loss of Water: A peak corresponding to the loss of a water molecule ([M-18]⁺) at m/z 108 may be observed, although it is often less prominent for tertiary alcohols.[15][18][19]

  • Other Fragments: Further fragmentation of the primary carbocations will lead to a series of smaller ions.

Experimental Protocols

To obtain experimental data for 3-Methylhept-4-yn-3-ol, the following standard protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A proton-decoupled pulse sequence should be used.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates or ATR crystal should be acquired first.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or direct infusion. For GC-MS, a non-polar capillary column would be appropriate. Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

G General Workflow for Spectroscopic Analysis of an Organic Compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Compound Purified 3-Methylhept-4-yn-3-ol NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of an organic compound.

Diagram 2: Predicted Mass Spectrometry Fragmentation of 3-Methylhept-4-yn-3-ol

G Predicted MS Fragmentation of 3-Methylhept-4-yn-3-ol M 3-Methylhept-4-yn-3-ol (M⁺, m/z 126) (likely unobserved) M_minus_15 [M-CH₃]⁺ m/z 111 M->M_minus_15 - •CH₃ M_minus_29 [M-C₂H₅]⁺ m/z 97 (Major Fragment) M->M_minus_29 - •C₂H₅ M_minus_18 [M-H₂O]⁺ m/z 108 M->M_minus_18 - H₂O

Caption: Predicted major fragmentation pathways for 3-Methylhept-4-yn-3-ol.

Conclusion

References

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry!!! Not Mystery. Fragmentation pattern and mass spectra of Alcohols. (2013-12-16). [Link]

  • PubChem. 3,4-DIMETHYL-1-PENTYN-3-OL. [Link]

  • Chemistry LibreTexts. 12.8 Infrared Spectra of Some Common Functional Groups. (2024-09-30). [Link]

  • YouTube. Mass Spectrometry of Alcohols. (2025-08-11). [Link]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. (2023-09-20). [Link]

  • Whitman College. GCMS Section 6.10. [Link]

  • SpectraBase. 3-Methyl-1-penten-3-ol - Optional[13C NMR] - Spectrum. [Link]

  • PubChem. 4-Ethyl-3-hydroxy-1-octyne. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). [Link]

  • University of Calgary. IR: alkynes. [Link]

  • PubChem. 3-Methylheptan-4-ol. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • PubChem. 3-Methyl-1-pentyn-3-ol. [Link]

  • NIST. 3-Methyl-6-hepten-1-yn-3-ol. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. (2024-09-30). [Link]

  • ResearchGate. ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b).... [Link]

  • SpectraBase. (3-R,4-R)-4-METHYLHEPT-5-(E)-EN-1-YN-3-OL - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. 4-Methyl-3-heptanol. [Link]

  • PubChem. 3-Methylhept-4-en-6-yn-1-ol. [Link]

  • PubChem. 3-Methylhept-4-yn-3-ol. [Link]

  • PubChem. Propargyl alcohol. [Link]

  • ChemRxiv. Propargylic Alcohols as Three-Carbon Synthons in a Rhodium-Catalyzed Heteroannulation via a Merged C-H Functionalization and Cascade Cyclization Process. [Link]

  • ACS Publications. Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. [Link]

  • PubChem. (3R,4S)-3-methylhept-1-en-4-ol. [Link]

  • NIST. Propargyl alcohol. [Link]

  • GlycoSHIELD. (3R,4S)-4-Methyl-3-heptanol. [Link]

  • NIST. 1-Octyn-3-ol, 4-ethyl-. [Link]

  • SpectraBase. 4-Ethyl-1-octen-3-ol - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST. 3-Heptanol, 4-methyl-. [Link]

  • National Institutes of Health. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. [Link]

  • NIST. 1-Pentyn-3-ol, 3-methyl-. [Link]

  • The Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

  • PubChem. (3S,4S)-4-methylheptan-3-ol. [Link]

  • PubChem. (3R,4S)-4-methylheptan-3-ol. [Link]

  • University of Calgary. Alkynes. [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. (2023-01-22). [Link]

  • National Institutes of Health. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. (2022-01-10). [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • University of California, Irvine. 8: Alkenes and Alkynes. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024-10-08). [Link]

Sources

Validation

Enantioselective analysis of 3-Methylhept-4-yn-3-ol

An In-Depth Technical Guide to the Enantioselective Analysis of 3-Methylhept-4-yn-3-ol: A Comparative Approach In the field of stereochemistry, the precise determination of enantiomeric purity is paramount, particularly...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Analysis of 3-Methylhept-4-yn-3-ol: A Comparative Approach

In the field of stereochemistry, the precise determination of enantiomeric purity is paramount, particularly in the pharmaceutical and agrochemical industries where the biological activity of a chiral molecule can be confined to a single enantiomer. This guide provides a comprehensive comparison of analytical techniques for the enantioselective analysis of 3-Methylhept-4-yn-3-ol, a chiral tertiary propargylic alcohol. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in developing robust and reliable analytical methods.

The Significance of Enantioselective Analysis

3-Methylhept-4-yn-3-ol possesses a single stereocenter at the C3 position, leading to the existence of two enantiomers, (R)- and (S)-3-Methylhept-4-yn-3-ol. While specific biological activities for this molecule are not extensively documented in public literature, tertiary propargylic alcohols are a significant class of compounds in organic synthesis and drug discovery.[1] The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate quantification. This guide will explore and compare the primary analytical techniques suitable for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).

Comparative Overview of Analytical Techniques

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Vibrational Circular Dichroism (VCD)
Principle Differential partitioning of enantiomers with a chiral stationary phase in the gas phase.Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.Differential absorption of left and right circularly polarized infrared light.[2][3]
Sample Volatility RequiredNot requiredNot required
Resolution Generally high for volatile compounds.High, with a wide range of available stationary phases.[4]Not a separation technique; provides spectral differentiation.
Sensitivity High (ng to pg level).High (µg to ng level).Lower sensitivity, requires higher sample concentration.[5]
Sample Throughput HighModerate to HighLow to Moderate
Method Development Can be complex, requires optimization of temperature program and gas flow.Can be time-consuming due to the variety of columns and mobile phases.[6]Requires quantum chemical calculations for absolute configuration determination.[7]
Instrumentation Cost ModerateHighVery High
Key Advantage Excellent for volatile and thermally stable analytes.Broad applicability to a wide range of compounds.Provides absolute configuration without the need for a reference standard.

Chiral Gas Chromatography (GC): A High-Resolution Approach

Chiral GC is a powerful technique for the separation of volatile enantiomers.[8] For 3-Methylhept-4-yn-3-ol, which has a moderate boiling point, GC represents a viable and high-resolution analytical option. The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), typically a cyclodextrin derivative.

Experimental Protocol: Chiral GC Analysis

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Autosampler for precise injection.

2. Chiral Capillary Column:

  • Recommended Column: A derivative of β- or γ-cyclodextrin is a suitable starting point. For instance, a column like Rt-βDEXsm or similar, known for resolving a wide range of chiral compounds, would be appropriate.[8]

  • Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 250 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 min.

    • Ramp: 5 °C/min to 180 °C.

    • Hold: 5 min at 180 °C.

    • Rationale: A temperature ramp is crucial for achieving good separation of the enantiomers while ensuring a reasonable analysis time. The initial low temperature allows for optimal interaction with the CSP.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dilute the sample in a suitable solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

Causality in Experimental Choices

The choice of a cyclodextrin-based CSP is based on its ability to form inclusion complexes with the analyte. The hydrophobic cavity of the cyclodextrin and the hydrophilic exterior create a chiral environment where the enantiomers of 3-Methylhept-4-yn-3-ol will have slightly different interaction energies, leading to different retention times. The FID is a robust and sensitive detector for hydrocarbons.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility and Broad Applicability

Chiral HPLC is arguably the most widely used technique for enantioselective analysis due to its versatility and the vast array of available chiral stationary phases (CSPs).[4] For a polar molecule like 3-Methylhept-4-yn-3-ol, normal-phase HPLC is often the preferred mode of separation.

Experimental Protocol: Chiral HPLC Analysis

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a UV detector.

2. Chiral Column:

  • Recommended Column: Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H), are highly effective for a broad range of chiral compounds, including alcohols.[6]

  • Dimensions: 250 mm length x 4.6 mm I.D., 5 µm particle size.

3. HPLC Conditions:

  • Mobile Phase: A mixture of n-hexane and a polar alcohol modifier, such as isopropanol (IPA) or ethanol. A typical starting composition would be 90:10 (v/v) n-hexane:IPA.

    • Rationale: The non-polar primary solvent (hexane) minimizes interactions with the stationary phase, while the polar modifier (IPA) competes with the analyte for polar interaction sites on the CSP, thereby influencing retention and selectivity. The optimal ratio needs to be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength UV detection is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Workflow for Chiral HPLC Method Development

HPLC_Workflow A Select Chiral Stationary Phase (e.g., Polysaccharide-based) B Choose Mobile Phase System (Normal Phase: Hexane/IPA) A->B C Initial Screening (e.g., 90:10 Hexane:IPA) B->C D Evaluate Resolution and Retention C->D E Optimize Mobile Phase Composition D->E Suboptimal? G Method Validation D->G Optimal? E->D F Adjust Flow Rate and Temperature E->F F->D VCD_Logic A Experimental VCD Spectrum of Enantiomer C Comparison of Spectra A->C B Quantum Chemical Calculation of VCD Spectrum for (R)-Configuration B->C D Assignment of Absolute Configuration C->D

Sources

Comparative

Section 1: Acid-Catalyzed Rearrangements: The Meyer-Schuster vs. Rupe Dichotomy

An In-Depth Technical Guide to the Reactivity of 3-Methylhept-4-yn-3-ol for Synthetic Chemistry Professionals As a key structural motif in organic synthesis, propargyl alcohols offer a rich playground for chemical transf...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 3-Methylhept-4-yn-3-ol for Synthetic Chemistry Professionals

As a key structural motif in organic synthesis, propargyl alcohols offer a rich playground for chemical transformations. Among these, tertiary propargylic alcohols such as 3-Methylhept-4-yn-3-ol present unique reactivity profiles due to the combination of a sterically hindered hydroxyl group and an internal alkyne. This guide provides a comprehensive benchmark of the reactivity of 3-Methylhept-4-yn-3-ol, offering a comparative analysis of its performance in key synthetic reactions. We will delve into the mechanistic underpinnings of its behavior, provide validated experimental protocols, and present comparative data to inform your synthetic strategy.

A hallmark reaction of tertiary propargylic alcohols is their acid-catalyzed rearrangement to α,β-unsaturated carbonyl compounds. For 3-Methylhept-4-yn-3-ol, this transformation is not a single pathway but a competition between two distinct mechanisms: the Meyer-Schuster rearrangement and the Rupe rearrangement.[1][2] The choice of catalyst and reaction conditions can critically influence the product distribution, making this a crucial first benchmark of reactivity.

The Meyer-Schuster rearrangement proceeds via a 1,3-shift of the hydroxyl group, leading to an allenol intermediate that tautomerizes to the α,β-unsaturated ketone.[3] In contrast, the Rupe rearrangement involves the formation of an enyne intermediate, which then hydrates to yield the final ketone product.[1] For tertiary alcohols, the Rupe pathway is a significant competitive route, especially under strongly acidic conditions.[4]

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates / Pathways cluster_products Products start 3-Methylhept-4-yn-3-ol protonation Protonation (H+) start->protonation carbocation Propargyl Cation protonation->carbocation strong_acid Strong Protic Acid (e.g., H2SO4) strong_acid->protonation lewis_acid Milder Lewis Acid / Transition Metal Catalyst (e.g., Re, Ag, InCl3) lewis_acid->protonation meyer_schuster Meyer-Schuster Pathway (1,3-OH Shift) carbocation->meyer_schuster Favored by milder catalysts rupe Rupe Pathway (Enyne Formation) carbocation->rupe Competes under strong acid ms_product 5-Methylhept-4-en-3-one (Meyer-Schuster Product) meyer_schuster->ms_product rupe_product 5-Methylhept-5-en-3-one (Rupe Product) rupe->rupe_product

Caption: Competing acid-catalyzed rearrangement pathways for 3-Methylhept-4-yn-3-ol.

The use of milder, transition-metal-based catalysts has been shown to favor the Meyer-Schuster pathway, providing higher yields and better stereoselectivity.[1] This is because these catalysts can activate the propargylic alcohol for rearrangement under conditions that do not promote the competing Rupe reaction.[3]

Comparative Data: Acid-Catalyzed Rearrangement
Catalyst SystemPredominant PathwayExpected ProductTypical YieldReference
Conc. H₂SO₄ / Acetic AcidRupe & Meyer-Schuster MixtureMixture of unsaturated ketonesVariable, often low to moderate[1][4]
Rhenium Complex (e.g., ReOCl₃(PPh₃)₂)Meyer-Schuster(E)-5-Methylhept-4-en-3-oneGood to Excellent[5]
Silver-based Catalysts (e.g., AgSbF₆)Meyer-Schuster(E)-5-Methylhept-4-en-3-oneGood[1][6]
InCl₃ (Microwave-assisted)Meyer-Schuster(E)-5-Methylhept-4-en-3-oneExcellent, short reaction times[1]
Experimental Protocol 1: Rhenium-Catalyzed Meyer-Schuster Rearrangement

This protocol demonstrates a modern, selective method for the rearrangement of 3-Methylhept-4-yn-3-ol. The choice of a rhenium catalyst allows the reaction to proceed under neutral conditions, favoring the desired Meyer-Schuster product with high stereoselectivity.[5]

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Methylhept-4-yn-3-ol (1.0 mmol, 126.2 mg).

  • Catalyst Addition: Add the rhenium catalyst (e.g., [ReOCl₃(PPh₃)₂], 0.02 mmol, 17.3 mg) to the flask.

  • Solvent: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 98:2 to 90:10) to afford the pure (E)-5-Methylhept-4-en-3-one.

  • Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry can be confirmed by Nuclear Overhauser Effect (NOE) spectroscopy.

Section 2: Hydration of the Alkyne Moiety

The addition of water across the carbon-carbon triple bond, or hydration, is a fundamental reaction of alkynes that transforms them into carbonyl compounds.[7] For an unsymmetrical internal alkyne like 3-Methylhept-4-yn-3-ol, this reaction benchmarks the regioselectivity of addition.

The most common method for alkyne hydration utilizes a strong acid (H₂SO₄) with a mercury(II) salt (HgSO₄) as a catalyst.[8] The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. However, for this internal alkyne, the electronic and steric environment dictates that the hydroxyl group will preferentially add to the carbon adjacent to the tertiary alcohol center (C4), leading to a β-hydroxy ketone, which may undergo further reactions. The initial product is an enol, which rapidly tautomerizes to the more stable ketone.[9][10]

G start 3-Methylhept-4-yn-3-ol reagents H2O, H2SO4, HgSO4 start->reagents Electrophilic Addition enol Enol Intermediate reagents->enol taut Keto-Enol Tautomerization enol->taut product 3-Hydroxy-3-methylheptan-4-one taut->product

Caption: Workflow for the mercury(II)-catalyzed hydration of 3-Methylhept-4-yn-3-ol.

Alternative methods like hydroboration-oxidation are typically used for terminal alkynes to achieve anti-Markovnikov addition and produce aldehydes.[7] For internal alkynes like 3-Methylhept-4-yn-3-ol, this method is less common but would be expected to yield a mixture of regioisomeric ketones after tautomerization.

Comparative Data: Hydration Methods
MethodReagentsRegioselectivityExpected ProductReference
Mercury(II)-CatalyzedH₂O, H₂SO₄, HgSO₄Markovnikov addition3-Hydroxy-3-methylheptan-4-one[8][9]
Hydroboration-Oxidation1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOHAnti-Markovnikov additionMixture of regioisomeric ketones[7][9]
Experimental Protocol 2: Mercury(II)-Catalyzed Hydration

This protocol outlines the classic approach to alkyne hydration. The use of a mercury catalyst is highly effective, although its toxicity necessitates careful handling and disposal.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a stir bar and condenser, combine 3-Methylhept-4-yn-3-ol (1.0 mmol, 126.2 mg), water (5 mL), and concentrated sulfuric acid (0.2 mL).

  • Catalyst Addition: Carefully add mercury(II) sulfate (HgSO₄, approx. 50 mg, catalytic amount) to the stirring solution.

  • Reaction: Heat the mixture gently to 60-70 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and neutralize carefully by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate 3-hydroxy-3-methylheptan-4-one. Confirm the structure by ¹H NMR, ¹³C NMR, IR (strong C=O stretch), and mass spectrometry.

Section 3: Oxidation and Reduction Reactions

Benchmarking Oxidation: Resistance of the Tertiary Alcohol

A key characteristic of tertiary alcohols is their resistance to oxidation under typical conditions (e.g., using chromic acid or PCC).[11] This is because the carbinol carbon (the carbon bearing the -OH group) lacks a hydrogen atom, and oxidation to a ketone would require the cleavage of a carbon-carbon bond, which is energetically unfavorable with these reagents.[12][13][14][15]

Therefore, when 3-Methylhept-4-yn-3-ol is subjected to common oxidizing agents, the tertiary alcohol moiety is expected to remain inert. This contrasts sharply with primary and secondary alcohols, which are readily oxidized to carboxylic acids (or aldehydes) and ketones, respectively.[15]

However, the alkyne itself can be a site of oxidation. Stronger oxidizing agents, such as ozone or potassium permanganate, can cleave the triple bond. More nuanced oxidative rearrangements using peroxy acids (e.g., m-CPBA) have also been reported for tertiary propargylic alcohols, leading to tetrasubstituted alkenes with a carboxylic acid substituent through a proposed oxirene intermediate.[16]

Benchmarking Reduction: Hydrogenation of the Alkyne

The carbon-carbon triple bond is readily reduced. Catalytic hydrogenation provides a reliable method to convert the alkyne to either an alkene (using a poisoned catalyst like Lindlar's catalyst for cis-alkene) or a fully saturated alkane (using a more active catalyst like Palladium on carbon, Pd/C).[17]

For 3-Methylhept-4-yn-3-ol, hydrogenation over Pd/C will reduce the alkyne completely to yield the corresponding saturated tertiary alcohol, 3-methylheptan-3-ol. This reaction serves as a benchmark for complete saturation.

Caption: Reduction of 3-Methylhept-4-yn-3-ol to the corresponding saturated alcohol.

Experimental Protocol 3: Catalytic Hydrogenation

This protocol describes the complete reduction of the alkyne functionality.

Step-by-Step Methodology:

  • Setup: To a heavy-walled hydrogenation flask, add a solution of 3-Methylhept-4-yn-3-ol (1.0 mmol, 126.2 mg) in ethanol (15 mL).

  • Catalyst: Carefully add 10% Palladium on carbon (Pd/C, ~10 mg, ~1 mol% Pd) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and shake or stir vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen or argon.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of ethanol. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification & Validation: The product, 3-methylheptan-3-ol, is often pure enough for subsequent steps. If necessary, it can be purified by distillation or chromatography. Confirm the absence of the alkyne and the structure of the saturated alcohol by NMR and IR spectroscopy.

Conclusion

3-Methylhept-4-yn-3-ol is a versatile substrate whose reactivity is dominated by the interplay between its tertiary alcohol and internal alkyne functionalities. Its behavior in acid-catalyzed rearrangements provides a clear benchmark for the competition between the Meyer-Schuster and Rupe pathways, a competition that can be controlled by judicious choice of catalyst. The hydration of its internal alkyne proceeds with predictable regioselectivity, while the tertiary alcohol's resistance to standard oxidation offers opportunities for selective transformations at the alkyne. Finally, the alkyne can be smoothly reduced, demonstrating a straightforward conversion to the saturated analogue. This guide provides the foundational data and protocols for researchers to confidently employ 3-Methylhept-4-yn-3-ol in complex synthetic campaigns.

References

  • Wikipedia. Meyer–Schuster rearrangement. [Link]

  • Organic Reactions. The Meyer–Schuster Rearrangement. [Link]

  • SlideShare. Rupe Rearrgment. [Link]

  • Synfacts. Oxidative Rearrangement of Tertiary Propargylic Alcohols. [Link]

  • ACS Publications. Regioselective Cycloaddition and Substitution Reaction of Tertiary Propargylic Alcohols and Heteroareneboronic Acids via Acid Catalysis. [Link]

  • National Institutes of Health. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]

  • SynArchive. Meyer-Schuster Rearrangement. [Link]

  • OpenOChem Learn. Hydration. [Link]

  • RSC Publishing. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. [Link]

  • Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]

  • OpenStax. 9.4 Hydration of Alkynes. [Link]

  • PubMed. A simple and versatile re-catalyzed Meyer-Schuster rearrangement of propargylic alcohols to alpha,beta-unsaturated carbonyl compounds. [Link]

  • Chemistry LibreTexts. 9.4: Hydration of Alkynes. [Link]

  • RSC Publishing. Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. [Link]

  • MDPI. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. [Link]

  • ResearchGate. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds | Request PDF. [Link]

  • ResearchGate. List of tertiary propargylic alcohols 1 and electron-rich arenes 2... [Link]

  • ResearchGate. Meyer–Schuster Rearrangement. [Link]

  • Master Organic Chemistry. Hydration and Oxymercuration of Alkynes. [Link]

  • YouTube. MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT. [Link]

  • MDPI. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. [Link]

  • Khan Academy. Hydration of alkynes. [Link]

  • Chegg. Propose a synthesis of 3-methyl-4-heptyn-3-ol from 1-butyne. [Link]

  • MySkinRecipes. 3-methylhept-4-yn-3-ol. [Link]

  • PubChem. 3-Methylhept-4-yn-3-ol. [Link]

  • Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

  • Organic Syntheses. 3-Heptanone, 4-methyl, (S). [Link]

  • PubChem. (3R,4S)-3-methylhept-1-en-4-ol. [Link]

  • PubChem. 3-Methylhept-4-en-6-yn-1-ol. [Link]

  • PubChem. 3-Methylheptan-4-ol. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

  • Monash University. Organic reactions: Oxidation. [Link]

  • Chemguide. oxidation of alcohols. [Link]

  • ACS Publications. Synthesis, Characterization, and Reaction Chemistry of PtCl2[P(m-C6H4SO3Na)3]2. [Link]

  • YouTube. 9.7 Hydration of Alkynes | Organic Chemistry. [Link]

  • National Institutes of Health. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. [Link]

  • Pearson+. Identify the product of hydrogenation of (E)-4-methylhept-3-ene w... [Link]

  • PubChem. 4-Methyl-3-heptanol. [Link]

  • PubChem. (Z)-4-Methylhept-3-ene. [Link]

Sources

Validation

X-ray crystallographic analysis of 3-Methylhept-4-yn-3-ol derivatives

A Comparative Guide to the Structural Elucidation of 3-Methylhept-4-yn-3-ol Derivatives In the landscape of pharmaceutical and materials science research, the precise determination of a molecule's three-dimensional struc...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Elucidation of

3-Methylhept-4-yn-3-ol Derivatives

In the landscape of pharmaceutical and materials science research, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the characterization of 3-Methylhept-4-yn-3-ol and its derivatives. As a class of compounds with potential applications in drug development, understanding their exact molecular geometry is crucial for predicting their biological activity and designing new therapeutic agents.

While no specific crystal structure for 3-Methylhept-4-yn-3-ol itself is publicly available, this guide draws upon established principles of small molecule crystallography and spectroscopic methods to provide a comprehensive framework for its analysis.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule.[1][2][3] This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled level of detail into the molecule's conformation and stereochemistry.

Experimental Workflow for X-ray Crystallographic Analysis

The journey from a synthesized compound to a fully refined crystal structure involves several critical stages. The primary bottleneck in this process is often the growth of high-quality single crystals suitable for diffraction.[1][2]

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Purification B Solvent Screening A->B C Crystallization Technique Selection (e.g., Slow Evaporation, Vapor Diffusion) B->C D Crystal Harvesting & Mounting C->D E Mount Crystal on Diffractometer D->E F X-ray Diffraction Experiment E->F G Data Collection & Initial Processing F->G H Structure Solution (Direct Methods or Patterson) G->H I Model Building & Refinement H->I J Validation & Final Structure I->J

Caption: Workflow for small molecule X-ray crystallography.

Step-by-Step Protocol:

  • Crystal Growth (The "Art" of Crystallography):

    • Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal nucleation and growth.

    • Solvent Selection: A systematic screening of solvents is crucial. An ideal solvent will dissolve the compound when hot but lead to supersaturation upon slow cooling or evaporation.[4]

    • Technique Selection:

      • Slow Evaporation: One of the simplest methods, where the solvent is allowed to evaporate slowly from a saturated solution, leading to crystal formation.[5]

      • Vapor Diffusion: This technique is particularly effective for small sample quantities. A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble).[5][6] The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.

      • Liquid-Liquid Diffusion: Involves carefully layering a solution of the compound over a less dense, miscible solvent in which it is insoluble. Crystals form at the interface.

    • Patience and Observation: Crystal growth can take anywhere from a few hours to several weeks.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

    • The crystal is rotated, and diffraction patterns are collected at various orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • Initial phases are determined using computational methods (e.g., direct methods).

    • An initial electron density map is generated, allowing for the placement of atoms.

    • The structural model is then refined against the experimental data to improve the fit and obtain the final, highly accurate molecular structure.[7][8]

Complementary and Alternative Analytical Techniques

While X-ray crystallography provides the definitive structure, other spectroscopic techniques are indispensable for routine characterization, purity assessment, and for compounds that are difficult to crystallize.[9][10][11]

Analytical Techniques Comparison A X-ray Crystallography B NMR Spectroscopy A->B Provides connectivity & stereochemistry C Mass Spectrometry B->C Confirms molecular weight D IR Spectroscopy C->D Identifies functional groups D->A Guides crystallization attempts

Caption: Interplay of analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution.[9][12] For 3-Methylhept-4-yn-3-ol, NMR would provide key information:

  • ¹H NMR:

    • The proton of a terminal alkyne (if present as a derivative) typically appears around 2-3 ppm.[13][14]

    • The hydroxyl proton of the tertiary alcohol would appear as a broad singlet, with its chemical shift dependent on concentration and solvent.[15]

    • The signals for the methyl and ethyl groups would provide information about their chemical environment.

  • ¹³C NMR:

    • The sp-hybridized carbons of the alkyne would resonate at distinct chemical shifts (typically 65-90 ppm).[13]

    • The carbon bearing the hydroxyl group would also have a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[9][10] For tertiary alcohols like 3-Methylhept-4-yn-3-ol, the molecular ion peak is often weak or absent.[16][17] Key fragmentation patterns would include:

  • α-Cleavage: Breakage of the bond adjacent to the carbon bearing the hydroxyl group, leading to resonance-stabilized carbocations.[18][19]

  • Dehydration: Loss of a water molecule (M-18) is a common fragmentation pathway for alcohols.[18][19]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Methylhept-4-yn-3-ol, the IR spectrum would show characteristic absorptions for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the alcohol.[15]

  • C≡C stretch: A sharp, and often weak, absorption around 2100-2260 cm⁻¹ for the alkyne.[14]

  • C-H stretches: Absorptions for the sp³ hybridized carbons of the alkyl groups.

Performance Comparison

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[3]Unambiguous and highly detailed structural information.Requires high-quality single crystals, which can be difficult to obtain.[1][2] Not suitable for non-crystalline materials.
NMR Spectroscopy Connectivity, stereochemistry, dynamic processes in solution.[9][12]Non-destructive, provides detailed information about the molecular framework in solution.Does not provide absolute 3D structure; interpretation can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation patterns.[9][10]High sensitivity, requires very small sample amounts.Does not provide stereochemical information; fragmentation can be complex to interpret. For tertiary alcohols, the molecular ion may not be observed.[16][17]
IR Spectroscopy Presence of functional groups.[14][15]Fast, simple, and non-destructive.Provides limited information about the overall molecular structure.

Conclusion

For the definitive structural elucidation of 3-Methylhept-4-yn-3-ol derivatives, single-crystal X-ray diffraction is the ultimate technique. However, a comprehensive characterization relies on a combination of analytical methods. NMR, MS, and IR spectroscopy provide crucial and complementary information regarding the molecule's connectivity, molecular weight, and functional groups, respectively. These spectroscopic techniques are essential for confirming the identity and purity of the compound before embarking on the often-challenging process of crystal growth. By integrating the data from these powerful analytical tools, researchers can gain a complete and confident understanding of the molecular architecture of these promising compounds.

References

  • Probert, M. R. (n.d.). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints.
  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • (n.d.). Crystallization of small molecules.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
  • (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
  • (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Online Organic Chemistry Tutor.
  • (n.d.). Crystallization. Organic Chemistry at CU Boulder.
  • (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. CoLab.
  • Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Chemical Science International Journal.
  • (2026). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate.
  • (n.d.). Mass Spectrometry of Alcohols. Chemistry Steps.
  • (2025). Mass Spectrometry of Alcohols. YouTube.
  • (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics - ACS Publications.
  • (n.d.). GCMS Section 6.10. Whitman People.
  • (n.d.). What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • Pevelen, D. (n.d.). X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar.
  • Gifford, A. P., Rock, S. M., & Comaford, D. J. (n.d.). Mass Spectrometer Analysis of Alcohols and Other Oxygenated Derivatives. Analytical Chemistry - ACS Publications.
  • (n.d.). Alkynes. OpenOChem Learn.
  • (n.d.). 8: Alkenes and Alkynes.
  • (2023). Spectroscopy of the Alkynes. Chemistry LibreTexts.
  • (2025). Identification of an Alcohol with 13C NMR Spectroscopy. ResearchGate.
  • (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition.

Sources

Comparative

A Senior Application Scientist's Guide to Correlating Structure and Properties of 3-Methylhept-4-yn-3-ol Analogs

This guide provides a comprehensive comparison of 3-Methylhept-4-yn-3-ol and its analogs, offering insights into their synthesis, physicochemical properties, and potential biological activities. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 3-Methylhept-4-yn-3-ol and its analogs, offering insights into their synthesis, physicochemical properties, and potential biological activities. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships between molecular structure and function, supported by detailed experimental protocols and comparative data.

Introduction: The Significance of 3-Methylhept-4-yn-3-ol and its Analogs

3-Methylhept-4-yn-3-ol is a tertiary alkynyl alcohol with a structure that presents intriguing possibilities for modification and exploration in various scientific domains.[1][2] Its core scaffold, featuring a hydroxyl group and an internal alkyne, serves as a versatile platform for the synthesis of diverse analogs. The rationale for developing analogs of this parent compound is rooted in the principles of medicinal chemistry and materials science, where subtle structural modifications can lead to significant changes in properties such as solubility, lipophilicity, and biological activity.[3][4] By systematically altering functional groups and chain lengths, researchers can fine-tune the molecule's characteristics for specific applications, ranging from drug discovery to the development of novel materials.

This guide will explore a series of rationally designed analogs of 3-Methylhept-4-yn-3-ol, providing a framework for understanding their structure-property relationships. We will examine how modifications to the alkyl chains and the substitution of the hydroxyl group influence key physicochemical parameters and potential biological interactions.

Synthesis of 3-Methylhept-4-yn-3-ol and its Analogs: A Step-by-Step Protocol

The synthesis of tertiary alkynyl alcohols like 3-Methylhept-4-yn-3-ol and its analogs is most commonly achieved through the nucleophilic addition of an acetylide to a ketone.[5] This robust and versatile method allows for the introduction of various substituents, enabling the creation of a library of analogs for comparative studies.

Experimental Protocol: Grignard-based Synthesis of 3-Methylhept-4-yn-3-ol Analogs

This protocol outlines the synthesis of a representative analog, 3,5-dimethylhept-4-yn-3-ol, to illustrate the general procedure.

Materials:

  • 2-Pentanone

  • 1-Propyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous magnesium bromide (MgBr2)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware and apparatus for anhydrous reactions

Procedure:

  • Acetylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-propyne in anhydrous diethyl ether and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add an equimolar amount of n-BuLi dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium acetylide.

  • Grignard Reagent Formation: In a separate flask, prepare the Grignard reagent by adding a solution of 2-pentanone in anhydrous diethyl ether to a suspension of anhydrous MgBr2 in the same solvent.

  • Nucleophilic Addition: Slowly add the freshly prepared Grignard reagent to the lithium acetylide solution at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • Characterization: After filtration and removal of the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield the desired 3,5-dimethylhept-4-yn-3-ol. Confirm the structure and purity using 1H NMR, 13C NMR, and IR spectroscopy.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in various systems, including biological environments. This section provides a comparative analysis of key properties for 3-Methylhept-4-yn-3-ol and a selection of its analogs. The data presented in the following table is a representative, hypothetical dataset based on established structure-property relationships, intended to illustrate the impact of structural modifications.

CompoundStructureMolecular Weight ( g/mol )clogPAqueous Solubility (mg/L)
1. 3-Methylhept-4-yn-3-ol C8H14O126.20[1]2.11500
2. 3-Ethylhept-4-yn-3-ol C9H16O140.222.6800
3. 3-Methyl-5-phenylpent-4-yn-3-ol C12H14O174.243.2250
4. 3-(Fluoromethyl)hept-4-yn-3-ol C8H13FO144.191.91800

Table 1: Comparative Physicochemical Properties of 3-Methylhept-4-yn-3-ol and Analogs. clogP values are calculated predictions, and aqueous solubility values are hypothetical, based on structural changes.

Discussion of Structure-Property Relationships
  • Effect of Alkyl Chain Elongation (Compound 2): Increasing the length of the alkyl substituent at the 3-position from a methyl to an ethyl group increases the molecular weight and the lipophilicity, as indicated by the higher clogP value. This increased lipophilicity is expected to decrease aqueous solubility.

  • Effect of Aromatic Substitution (Compound 3): The introduction of a phenyl group significantly increases the molecular weight and lipophilicity. The large, nonpolar aromatic ring leads to a substantial decrease in predicted aqueous solubility.

  • Effect of Fluorination (Compound 4): The replacement of a methyl group with a fluoromethyl group has a more nuanced effect. While the molecular weight increases slightly, the high electronegativity of fluorine can lead to changes in the molecule's electronic distribution and hydrogen bonding capacity, potentially leading to a slight decrease in lipophilicity and a corresponding increase in aqueous solubility compared to the parent compound.

Experimental Determination of Physicochemical Properties

To experimentally validate the predicted properties and provide robust data for structure-activity relationship (SAR) studies, standardized protocols for determining lipophilicity (LogP) and aqueous solubility are essential.

Protocol for Determining Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a widely accepted technique for the experimental determination of LogP.[6][7]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • The test compound

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Dissolve a known amount of the test compound in the n-octanol-saturated water to a concentration where it can be accurately quantified.

  • Partitioning: In a centrifuge tube, combine a precise volume of the aqueous solution of the compound with an equal volume of the water-saturated n-octanol.

  • Equilibration: Shake the tube vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw aliquots from both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).[8]

  • Calculation: Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).[9]

Correlating Structure with Biological Activity: A Framework for Drug Discovery

While this guide does not present novel biological data, it provides a framework for how the structural modifications of 3-Methylhept-4-yn-3-ol analogs can be correlated with potential biological activities. The principles of bioisosteric replacement and functional group modification are central to this process.[3] For instance, the introduction of polar groups could enhance interactions with biological targets through hydrogen bonding, while increasing lipophilicity might improve membrane permeability.

Hypothetical Biological Screening Cascade

A typical screening cascade to evaluate the biological potential of these analogs could involve a series of in vitro assays.

Sources

Safety & Regulatory Compliance

Safety

Mastering the Unseen Threat: A Senior Application Scientist's Guide to Safely Handling 3-Methylhept-4-yn-3-ol

Our approach is not to merely list procedures but to build a self-validating system of safety, empowering you to work with confidence and precision. Understanding the Inherent Risks: A Structural Perspective The potentia...

Author: BenchChem Technical Support Team. Date: January 2026

Our approach is not to merely list procedures but to build a self-validating system of safety, empowering you to work with confidence and precision.

Understanding the Inherent Risks: A Structural Perspective

The potential hazards of 3-Methylhept-4-yn-3-ol can be inferred from its constituent functional groups. Acetylenic compounds, particularly when impure, can pose risks of rapid decomposition or polymerization, though this is less common for internal alkynes. More pressingly, like many volatile organic compounds, it is likely to be a flammable liquid and vapor. The tertiary alcohol group suggests it may cause significant eye irritation, a common characteristic of related alcohols.[1][2] Therefore, our safety protocols are built around the dual assumptions of flammability and serious eye irritation potential.

Core Defense: Your Personal Protective Equipment (PPE) Matrix

Effective protection is not a one-size-fits-all solution. The required level of PPE is dictated by the nature of the procedure. The following table outlines the minimum recommended PPE for handling 3-Methylhept-4-yn-3-ol in various laboratory scenarios.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Benchtop Transfers and Weighing (in a ventilated enclosure) Chemical splash gogglesNitrile or neoprene glovesFlame-resistant lab coatNot typically required if handled in a certified chemical fume hood
Reaction Setup and Workup Chemical splash goggles and a face shieldNitrile or neoprene glovesFlame-resistant lab coatRecommended if there is a risk of aerosol generation outside of a fume hood
Large-Scale Operations (>50g) Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesFlame-resistant coveralls or apron over a lab coatRequired; use a NIOSH-approved respirator with an organic vapor cartridge
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronRequired; use a NIOSH-approved respirator with an organic vapor cartridge

This tiered approach ensures that your level of protection scales with the potential for exposure.

Operational Blueprint: A Step-by-Step Guide to Safe Handling

Adherence to a stringent, well-defined protocol is the cornerstone of laboratory safety. The following steps provide a procedural framework for the safe handling of 3-Methylhept-4-yn-3-ol.

1. Pre-Handling Preparations:

  • Information Gathering: Although a specific SDS is elusive, review the SDS for structurally similar compounds like 3-methyl-3-butene-1-ol to understand the potential hazards of flammability and eye damage.[1]

  • Work Area Designation: All work with 3-Methylhept-4-yn-3-ol must be conducted within a certified chemical fume hood to mitigate the inhalation of flammable vapors.[3]

  • Safety Equipment Check: Before commencing work, ensure that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible and operational.

  • Spill Kit Readiness: Have a spill kit containing an inert absorbent material (e.g., vermiculite or sand), and appropriate waste disposal bags readily available.

2. Handling Procedures:

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the PPE Matrix above.

  • Grounding and Bonding: To prevent the ignition of flammable vapors from static discharge, ensure that all metal containers and equipment are properly grounded and bonded during transfers.

  • Inert Atmosphere: When handling larger quantities or for prolonged storage, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent potential peroxide formation, a known risk for some acetylenic compounds.

  • Avoidance of Ignition Sources: Prohibit all open flames, hot plates, and other potential ignition sources from the immediate work area. Use only intrinsically safe or explosion-proof equipment for large-scale operations.[4]

  • Controlled Dispensing: Use a syringe or cannula for liquid transfers to minimize vapor release. Avoid pouring directly from large containers.

3. Post-Handling and Storage:

  • Container Sealing: Tightly seal all containers of 3-Methylhept-4-yn-3-ol immediately after use.

  • Storage: Store the compound in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[5] A flammable liquids storage cabinet is the appropriate storage location.

  • Decontamination: Thoroughly decontaminate all equipment and work surfaces after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process for the safe handling of 3-Methylhept-4-yn-3-ol.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_execution Execution Phase cluster_post Post-Execution Phase Prep Assess Task (e.g., Weighing, Reaction) Risk_Assessment Identify Potential Hazards (Flammability, Eye Irritation) Prep->Risk_Assessment Select_Eye Select Eye/Face Protection (Goggles +/- Face Shield) Risk_Assessment->Select_Eye Select_Gloves Select Gloves (Nitrile/Neoprene) Risk_Assessment->Select_Gloves Select_Body Select Body Protection (FR Lab Coat) Risk_Assessment->Select_Body Select_Resp Assess Need for Respiratory Protection Risk_Assessment->Select_Resp Execute Perform Task in Chemical Fume Hood Select_Resp->Execute Monitor Monitor for Spills or Exposure Execute->Monitor Decon Decontaminate Work Area and Equipment Monitor->Decon Task Complete Disposal Dispose of Waste and Contaminated PPE Decon->Disposal

Caption: Workflow for PPE Selection and Safe Handling of 3-Methylhept-4-yn-3-ol.

Waste Disposal: A Responsible Conclusion

The responsible disposal of chemical waste is as crucial as its safe handling. All waste containing 3-Methylhept-4-yn-3-ol, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Collect all liquid and solid waste containing 3-Methylhept-4-yn-3-ol in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("3-Methylhept-4-yn-3-ol"), and the associated hazards (Flammable Liquid, Eye Irritant).

  • Storage: Store the sealed waste containers in a designated satellite accumulation area.

  • Collection: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department for final disposal in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

By internalizing and consistently applying these principles and procedures, you not only ensure your personal safety but also uphold the integrity of our collective scientific pursuit.

References

  • Sigma-Aldrich. (2023, October 27). Safety Data Sheet: 3-methyl-3-butene-1-ol. Retrieved from a search for a similar chemical's SDS.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methylheptane. Retrieved from a search for a similar chemical's SDS.
  • PubChem. (n.d.). 3-Methylheptan-4-ol. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-3-heptanol. National Institutes of Health. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). 3-Methylhept-4-yn-3-ol. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Methylheptan-3-ol. Retrieved from a search for a similar chemical's SDS.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from a search on hazardous waste disposal principles.
  • National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • European Industrial Gases Association. (n.d.). Guidelines for the Management of Waste Acetylene Cylinders. Retrieved from a search on acetylene waste management.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Reddit. (2024, August 10). How to dispose of these chemicals?. r/AskChemistry.
  • Australia New Zealand Industrial Gas Association. (n.d.). Guidelines for the Disposal of Acetylene Cylinders. Retrieved from a search on acetylene cylinder disposal.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • BASF. (n.d.). Overview of Acetylenic alcohols.
  • Stanford University. (n.d.). Acetaldehyde Laboratory Chemical Safety Summary.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylhept-4-yn-3-ol
Reactant of Route 2
Reactant of Route 2
3-Methylhept-4-yn-3-ol
© Copyright 2026 BenchChem. All Rights Reserved.